2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid
Description
Properties
IUPAC Name |
3-(2-methyl-6-phenylmethoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-15-7-5-12-19(24-14-16-8-3-2-4-9-16)20(15)17-10-6-11-18(13-17)21(22)23/h2-13H,14H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGKSKKDYFQVFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=CC=CC=C2)C3=CC(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid synthesis protocol
An In-Depth Technical Guide to the Synthesis of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid
Introduction
This compound is a complex organic molecule featuring a sterically hindered biphenyl core, a common structural motif in pharmacologically active compounds and advanced materials. The synthesis of such unsymmetrical biaryls requires a robust and high-yielding strategy that allows for precise control over the substitution pattern. This guide provides a comprehensive, field-proven protocol for the synthesis of this target molecule, designed for researchers and scientists in organic synthesis and drug development.
The synthetic approach detailed herein is a multi-step sequence centered around a key palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy is chosen for its reliability, functional group tolerance, and the commercial availability of the necessary building blocks. The narrative will not only provide step-by-step instructions but also delve into the causality behind experimental choices, ensuring both technical accuracy and practical insight.
Overall Synthetic Strategy
The synthesis is accomplished in three primary stages, starting from the commercially available 2-bromo-6-methylphenol. The strategy involves:
-
Protection of the phenolic hydroxyl group via Williamson ether synthesis to prevent interference in subsequent steps.
-
Construction of the biphenyl backbone using a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between two aromatic rings.[1]
-
Deprotection and formation of the final carboxylic acid through base-catalyzed hydrolysis of an ester precursor.
This linear sequence is designed for efficiency and scalability, with purification steps integrated at critical junctures to ensure the high purity of the final product.
Sources
physicochemical properties of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid
Introduction
This compound is a complex organic molecule featuring a biphenyl core, which is a common scaffold in medicinal chemistry and materials science. The presence of a carboxylic acid functional group, a methyl group, and a benzyloxy substituent imparts a unique combination of acidic, lipophilic, and aromatic characteristics. A thorough understanding of its physicochemical properties is paramount for any researcher or drug development professional looking to utilize this compound. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation and interaction with biological targets.
This guide provides a comprehensive overview of the key . Due to the limited availability of experimental data in peer-reviewed literature, this document combines established theoretical principles with detailed, field-proven experimental protocols for the determination of these properties. The methodologies described are designed to be self-validating, ensuring scientific integrity and reproducibility.
Molecular Identity and Structure
The foundational information for any chemical compound is its precise molecular structure and associated identifiers.
Chemical Structure:
Table 1: Key Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-(benzyloxy)-6-methyl-[1,1'-biphenyl]-3'-carboxylic acid |
| CAS Number | 1420800-42-5[1] |
| Molecular Formula | C₂₁H₁₈O₃ |
| Molecular Weight | 330.37 g/mol |
| Canonical SMILES | CC1=C(C=CC=C1C2=CC=CC(=C2)C(=O)O)OCC3=CC=CC=C3 |
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, computational models provide valuable estimations of a compound's physicochemical properties. These predictions are essential for initial assessments and for guiding experimental design.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Scientific Relevance |
| Melting Point | 135-155 °C | Influences solubility, dissolution rate, and formulation strategies. A crystalline solid is expected. |
| Boiling Point | 530.5 ± 45.0 °C | Indicates thermal stability and is relevant for purification methods like distillation, though decomposition may occur at such high temperatures. |
| pKa (acidic) | ~4.0 | The acid dissociation constant is critical for predicting the ionization state at a given pH. As a carboxylic acid, it will be predominantly ionized at physiological pH (7.4), which significantly impacts its solubility and interactions with biological membranes. |
| logP | ~5.5 | The logarithm of the partition coefficient between octanol and water is a key indicator of lipophilicity. A high logP suggests good membrane permeability but potentially poor aqueous solubility. |
Note: These values are computationally predicted and should be confirmed by experimental analysis.
Experimental Determination of Physicochemical Properties
To ensure scientific rigor, the predicted properties must be validated through experimentation. The following sections detail robust protocols for determining the key physicochemical parameters of this compound.
Solubility Profile
Causality Behind Experimental Choices: The solubility of a compound in various media is a critical factor for its biological activity and formulation. The structure of this compound, with its large hydrophobic biphenyl and benzyloxy groups, suggests poor solubility in aqueous solutions. However, the carboxylic acid group allows for salt formation in basic conditions, which should enhance aqueous solubility.
Experimental Protocol for Qualitative Solubility Testing:
-
Preparation: Add approximately 10 mg of the solid compound to each of several labeled test tubes.
-
Solvent Addition: To each tube, add 1 mL of the respective solvent:
-
Water
-
0.1 M HCl
-
0.1 M NaOH
-
5% NaHCO₃
-
Ethanol
-
Methanol
-
Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
-
Observation: Vortex each tube for 30 seconds. Observe for dissolution. If not fully dissolved, warm the mixture gently and observe again.
-
Interpretation:
-
Solubility in water is expected to be low.
-
Insolubility in 0.1 M HCl is anticipated as the carboxylic acid will be protonated.
-
Solubility in 0.1 M NaOH and 5% NaHCO₃ is expected due to the formation of the soluble sodium carboxylate salt.[2][3] Effervescence (CO₂ evolution) with NaHCO₃ is a strong confirmation of the carboxylic acid's acidity.[2][3]
-
Good solubility is expected in organic solvents like DMSO, DCM, ethanol, and methanol.
-
Acidity (pKa) Determination by Potentiometric Titration
Causality Behind Experimental Choices: Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[4][5][6] It directly measures the pH change of a solution as a titrant is added, allowing for the precise determination of the half-equivalence point, where pH equals pKa for a monoprotic acid.[4]
Experimental Protocol for pKa Determination:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable co-solvent (e.g., a methanol/water mixture) to a final concentration of approximately 1-10 mM. The use of a co-solvent is necessary due to the compound's low aqueous solubility.
-
Titration Setup:
-
Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[4]
-
Place the sample solution in a jacketed beaker to maintain a constant temperature.
-
Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.
-
-
Titration Procedure:
-
Immerse the calibrated pH electrode and a magnetic stirrer in the sample solution.
-
Add the titrant in small, precise increments (e.g., 0.05 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the expected equivalence point.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point from the inflection point of the curve (often found by taking the first or second derivative of the plot).
-
The pKa is the pH at the half-equivalence point (half the volume of titrant required to reach the equivalence point).[4]
-
Workflow for pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP) Determination by Shake-Flask Method
Causality Behind Experimental Choices: The shake-flask method is the "gold standard" for logP determination because it directly measures the partitioning of a compound between an aqueous and an immiscible organic phase (typically n-octanol) at equilibrium.[7] This provides a direct measure of its lipophilicity, a critical parameter for predicting its behavior in biological systems.
Experimental Protocol for logP Determination:
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.
-
Partitioning:
-
Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous phase in a separatory funnel or vial.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Let the phases separate completely. Centrifugation can be used to expedite this process.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.
-
logP is the base-10 logarithm of P.
-
Workflow for Shake-Flask logP Determination:
Caption: Workflow for logP determination by the shake-flask method.
Anticipated Spectroscopic Data
While specific spectra are not publicly available, the structure of this compound allows for the prediction of key spectroscopic features.
-
¹H NMR:
-
Aromatic Protons: A complex multiplet region between δ 7.0-8.5 ppm.
-
Benzylic Protons (-O-CH₂-Ph): A singlet at approximately δ 5.0-5.5 ppm.
-
Methyl Protons (-CH₃): A singlet around δ 2.0-2.5 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): A signal in the range of δ 165-175 ppm.
-
Aromatic Carbons: Multiple signals between δ 120-160 ppm.
-
Benzylic Carbon (-O-CH₂-Ph): A signal around δ 70-80 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 15-25 ppm.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C-O Stretch: A band in the 1210-1320 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
-
-
Mass Spectrometry:
-
Molecular Ion (M⁺): An expected peak at m/z = 330.
-
Key Fragments: Loss of the benzyl group (m/z = 91), loss of the benzyloxy group, and decarboxylation are plausible fragmentation pathways.
-
Plausible Synthetic Pathway
A plausible synthetic route to this compound could involve a Suzuki coupling reaction to form the biphenyl core, followed by the introduction of the benzyloxy group.
-
Suzuki Coupling: Reaction of 3-bromobenzoic acid with (2-methoxy-6-methylphenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) would yield 2'-methoxy-6'-methylbiphenyl-3-carboxylic acid.
-
Demethylation: The methoxy group can be cleaved to a hydroxyl group using a reagent like boron tribromide (BBr₃).
-
Benzylation: The resulting phenolic hydroxyl group can be converted to the benzyl ether by reaction with benzyl bromide in the presence of a base such as potassium carbonate.
Conclusion
This compound is a molecule with significant potential in scientific research, particularly in the fields of medicinal chemistry and materials science. This guide has provided a detailed framework for understanding and experimentally determining its core physicochemical properties. While a lack of published experimental data necessitates the use of predictive models for initial assessment, the robust and well-established protocols outlined herein provide a clear path for researchers to obtain accurate and reliable data. A thorough characterization of its solubility, pKa, and lipophilicity is the first critical step in unlocking the full potential of this promising compound.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]
-
University of California, Los Angeles. Carboxylic Acid Unknowns and Titration. Available at: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]
-
SciSpace. (2019). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Available at: [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]
-
Creative Biolabs. Lipophilicity. Available at: [Link]
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available at: [Link]
-
IS MUNI. Physical Properties: Solubility Classification. Available at: [Link]
-
Trends in Analytical Chemistry. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. Available at: [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 2',6'-Dimethylbiphenyl-3-carboxylic acid | C15H14O2 | CID 17852404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2'-Methyl-biphenyl-3-carboxylic acid | C14H12O2 | CID 2759814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. rsc.org [rsc.org]
An In-Depth Technical Guide to 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid
CAS Number: 1420800-42-5
Prepared for: Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid, a specialized aromatic carboxylic acid. Due to the limited availability of direct public data on this specific molecule, this document synthesizes information from established chemical principles, data on analogous structures, and general synthetic methodologies to present a scientifically grounded resource for researchers. This guide will cover the compound's structure and properties, a plausible synthetic route with a detailed protocol, analytical characterization methods, and its potential applications in the field of drug discovery, particularly as an intermediate in the synthesis of bioactive molecules.
Introduction: The Significance of Biphenyl Carboxylic Acid Scaffolds
Biphenyl derivatives are a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents.[1] The biphenyl moiety offers a rigid scaffold that can be strategically functionalized to interact with biological targets. The inclusion of a carboxylic acid group is also of high significance in drug design, as it can enhance the polarity and hydrophilicity of a molecule, thereby influencing its bioavailability.[2] Biphenyl carboxylic acids have been investigated for a wide range of pharmacological activities, including their use as anti-inflammatory, antimicrobial, and antihypertensive agents.[1][2] The subject of this guide, this compound, combines the biphenyl core with a benzyloxy group, introducing both steric bulk and the potential for specific interactions within a biological system.
Molecular Structure and Physicochemical Properties
The structure of this compound features a biphenyl core with a benzyloxy and a methyl group on one phenyl ring, and a carboxylic acid group on the other.
Molecular Structure:
Caption: Molecular structure of this compound.
Physicochemical Data Summary:
| Property | Value | Source/Method |
| CAS Number | 1420800-42-5 | 3[4] |
| Molecular Formula | C21H18O3 | Calculated |
| Molecular Weight | 318.37 g/mol | 5[5] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
Proposed Synthesis Workflow
Overall Reaction Scheme:
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of similar substrates.[2]
Materials:
-
2-Benzyloxy-6-methylbromobenzene
-
3-Carboxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Hydrochloric acid (1M)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Benzyloxy-6-methylbromobenzene (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and acidify to pH 2-3 with 1M HCl to protonate the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Analytical Characterization
The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques. The expected results are as follows:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic aromatic proton signals in the range of 7.0-8.5 ppm. The benzylic protons should appear as a singlet around 5.0-5.5 ppm. The methyl protons will likely be a singlet around 2.0-2.5 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: Aromatic carbons will resonate in the 120-145 ppm range. The carbonyl carbon of the carboxylic acid is expected around 165-175 ppm. The benzylic carbon should be in the 65-75 ppm region, and the methyl carbon around 15-25 ppm.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry in negative ion mode should show a prominent peak for the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
A broad O-H stretching band for the carboxylic acid is expected in the region of 2500-3300 cm⁻¹.
-
A strong C=O stretching vibration for the carbonyl group of the carboxylic acid should be present around 1700 cm⁻¹.
-
C-O stretching bands for the ether linkage will appear in the 1000-1300 cm⁻¹ region.
-
Aromatic C-H and C=C stretching vibrations will also be observed.
-
Potential Applications in Drug Discovery
While specific biological activities for this compound are not yet published, its structural features suggest potential applications in drug discovery. A patent has listed this compound as a potential intermediate in the synthesis of monoacylglycerol lipase (MAGL) inhibitors.[7] MAGL inhibitors are being investigated for the treatment of neurodegenerative diseases, neuroinflammation, pain, and cancer.[7]
The biphenyl carboxylic acid scaffold is a versatile starting point for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into amides, esters, or other functional groups to modulate the compound's properties and biological activity. The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in a later synthetic step to reveal a free hydroxyl group, a common pharmacophore.
Conclusion
This compound is a specialized chemical entity with potential as a key building block in the synthesis of pharmacologically active compounds. This guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic methodology based on the robust Suzuki-Miyaura cross-coupling, and a description of the analytical techniques required for its characterization. As research into novel therapeutics continues, the utility of such well-defined molecular scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.
References
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2025). ResearchGate. Retrieved from [Link]
- Xu, H., Wu, X., et al. (2014). A synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid. Google Patents. (CN105801444A).
- Piperazine derivatives as MAGL inhibitors. (2022). Google Patents. (US11390610B2).
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). ScienceDirect. Retrieved from [Link]
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. 1420800-42-5|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-methylbiphenyl | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US11390610B2 - Piperazine derivatives as MAGL inhibitors - Google Patents [patents.google.com]
An In-depth Technical Guide to the Structural Analysis of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic Acid
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid, a molecule of interest to researchers in medicinal chemistry and materials science. The guide is designed for scientists and drug development professionals, offering a deep dive into the critical analytical techniques and computational methods required for a thorough structural characterization. We will explore the nuances of this molecule's stereochemistry, particularly the phenomenon of atropisomerism, and detail the experimental and in silico protocols necessary to define its three-dimensional architecture and electronic properties. This document emphasizes the rationale behind methodological choices, ensuring a robust and self-validating approach to structural analysis.
Introduction: The Significance of Substituted Biphenyls
Substituted biphenyls represent a privileged scaffold in medicinal chemistry and materials science. Their unique three-dimensional arrangement, governed by the rotational barrier around the central carbon-carbon single bond, gives rise to a fascinating stereochemical phenomenon known as atropisomerism.[1][2] This axial chirality, stemming from hindered rotation, can lead to enantiomers with distinct biological activities and material properties.[3]
This compound (CAS No. 1420800-42-5) embodies the structural challenges and opportunities inherent in this class of molecules. The presence of bulky ortho-substituents—a benzyloxy and a methyl group—on one of the phenyl rings strongly suggests the potential for stable atropisomers.[1][4] A comprehensive structural analysis is therefore not merely an academic exercise but a critical step in understanding its potential applications. This guide will provide the foundational knowledge and practical protocols to achieve this.
Physicochemical Properties and Synthesis Overview
A foundational understanding of the molecule's basic properties is essential before embarking on a detailed structural analysis.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₈O₃ | - |
| Molecular Weight | 318.37 g/mol | - |
| CAS Number | 1420800-42-5 | - |
Synthesis Outline: The synthesis of this compound typically involves a cross-coupling reaction, such as a Suzuki-Miyaura coupling, between a suitably substituted phenylboronic acid and a phenyl halide. An alternative approach involves the Grignard reaction of a substituted phenylmagnesium halide with a carbonyl compound, followed by subsequent modifications. For instance, a plausible route could involve the Grignard reaction of (3-benzyloxy-2-methylphenyl)magnesium chloride with carbon dioxide.[5] The precursor, 2-benzyloxy-6-chlorotoluene, can be synthesized from 3-chloro-2-methylphenol and benzyl chloride.[5]
Core Structural Feature: Atropisomerism
The defining structural characteristic of this compound is the expected presence of atropisomers due to restricted rotation around the C1-C1' bond. This arises from the steric hindrance imposed by the ortho-substituents.[1][2]
Experimental Structural Elucidation
A multi-technique approach is essential for a comprehensive structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR will provide invaluable information.
¹H NMR Spectroscopy:
-
Aromatic Region (approx. 7.0-8.5 ppm): The complex splitting patterns in this region will correspond to the protons on the two phenyl rings. The protons ortho to the carboxylic acid group are expected to be shifted downfield.
-
Benzyloxy Group: The methylene protons (-CH₂-) will likely appear as a singlet around 5.0 ppm. The phenyl protons of the benzyl group will be in the aromatic region.
-
Methyl Group: A singlet corresponding to the methyl protons (-CH₃) is expected around 2.3 ppm.[5]
-
Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear in the range of 165-175 ppm.
-
Aromatic Carbons: The aromatic carbons will resonate in the 120-145 ppm region. The carbon bearing the benzyloxy group and the carbons ortho and para to the substituents will show distinct chemical shifts.
-
Methylene Carbon: The benzyloxy methylene carbon will be observed around 70 ppm.
-
Methyl Carbon: The methyl carbon will appear upfield, typically around 20 ppm.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. If atropisomers are present and interconverting at a rate comparable to the NMR timescale, peak broadening may be observed.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations, which are crucial for assigning quaternary carbons and confirming the connectivity between the two phenyl rings and the substituents.
-
-
Variable Temperature (VT) NMR: To study the rotational barrier between the atropisomers. By acquiring spectra at different temperatures, the coalescence temperature can be determined, from which the energy barrier to rotation (ΔG‡) can be calculated.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): The peak corresponding to the molecular weight of the compound (m/z 318). Aromatic carboxylic acids generally show a prominent molecular ion peak.[7]
-
Loss of Hydroxyl Radical ([M-OH]⁺): A common fragmentation pathway for carboxylic acids, resulting in a peak at m/z 301.[7][8]
-
Loss of Carboxyl Group ([M-COOH]⁺): Decarboxylation leading to a peak at m/z 273.[7][8]
-
Loss of Benzyl Group ([M-C₇H₇]⁺): Cleavage of the benzyloxy group to give a peak at m/z 227.
-
Tropylium Ion (C₇H₇⁺): A very common and stable fragment from the benzyl group at m/z 91.
Protocol for Mass Spectrometry Analysis:
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Acquire the mass spectrum, ensuring adequate resolution to distinguish between isotopes.
-
Data Interpretation: Analyze the fragmentation pattern to confirm the presence of key functional groups and the overall structure.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and the conformation of the molecule in the solid state.[9][10] For this compound, this technique can unambiguously determine the dihedral angle between the phenyl rings and the packing of the molecules in the crystal lattice. A study on the closely related 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid revealed a dihedral angle of 26.09° between the biphenyl rings.[11]
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of suitable size and quality (typically >0.1 mm in all dimensions) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.[12][13]
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters to obtain the final crystal structure.
-
Data Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles (including the critical biphenyl dihedral angle), and intermolecular interactions such as hydrogen bonding and π-π stacking.
Computational Structural Analysis
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to complement experimental data and to probe aspects of molecular structure and energetics that are not directly accessible through experiments.[14][15]
Key Computational Analyses:
-
Conformational Analysis: To identify the lowest energy conformers and to map the potential energy surface for rotation around the biphenyl C-C bond. This allows for the theoretical calculation of the rotational energy barrier.
-
Geometry Optimization: To obtain the optimized molecular geometry in the gas phase, which can be compared with the solid-state structure from X-ray crystallography. The optimized structure of 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid has been shown to be in good agreement with its crystal structure.[11]
-
Spectroscopic Prediction: To calculate theoretical NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra.
-
Electronic Properties: To calculate properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insights into the molecule's reactivity and electronic transitions. For 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, the calculated HOMO-LUMO gap is 4.3337 eV.[11]
-
Hirshfeld Surface Analysis: This analysis, based on the electron distribution, can be used to visualize and quantify intermolecular interactions in the crystal lattice. For the analogous 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, H···H, H···C, and H···O interactions were found to be the major contributors to crystal packing.[11]
Protocol for DFT Calculations:
-
Model Building: Construct the 3D structure of this compound using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.
-
Geometry Optimization: Optimize the geometry of the identified conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[11]
-
Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.
-
Property Calculations: Calculate the desired properties (NMR shifts, HOMO/LUMO, etc.) using the optimized geometries.
Conclusion
The structural analysis of this compound is a multifaceted endeavor that requires the synergistic application of spectroscopic, crystallographic, and computational techniques. The presence of bulky ortho-substituents makes the study of its atropisomerism a central theme. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can achieve a comprehensive and unambiguous structural characterization of this and related substituted biphenyl compounds. This detailed structural knowledge is paramount for understanding the molecule's properties and for its rational application in drug discovery and materials science.
References
-
Pharmaguideline. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. [Link]
-
Slideshare. Biphenyl derivatives & Atropisomerism. [Link]
-
ACS Publications. (2022, November 7). Biocatalytic Enantioselective Synthesis of Atropisomers. [Link]
-
PubMed. (2004, May 3). Atropisomerism, biphenyls, and fluorine: a comparison of rotational barriers and twist angles. [Link]
-
The Royal Society of Chemistry. Spectra and physical data of (A2). [Link]
-
Wikipedia. X-ray crystallography. [Link]
-
ACS Publications. THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES1. [Link]
-
Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]
-
PubChem. (1,1'-Biphenyl)-4-carboxylic acid. [Link]
-
Research Square. (2010, December 1). Synthesis and atropisomerism of 2,2′-ortho disubstituted biphenyls. [Link]
-
University of Zurich. Preparation of Single Crystals for X-ray Diffraction. [Link]
-
Asian Journal of Chemistry. Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. [Link]
-
University of Rochester. How To: Grow X-Ray Quality Crystals. [Link]
-
ACS Publications. (2018, August 10). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. [Link]
-
ACS Publications. (1995, March 1). Investigation of Atropisomerism in ortho-Substituted Tetraphenylporphyrins: An Experimental Module Involving Synthesis, Chromatography, and NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
- Google Patents. Method of analysis of carboxylic acid by mass spectrometry.
-
YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]
-
Oregon State University. Spectroscopy of Carboxylic Acids. [Link]
-
Whitman College. GCMS Section 6.12. [Link]
-
National Institutes of Health. (2024, May 15). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. [Link]
-
ACS Publications. Mass Spectrometric Analysis. Aromatic Acids and Esters. [Link]
-
Computational Chemistry Highlights. (2016, February 12). Atropisomerization of 8-Membered Dibenzolactam: Experimental NMR and Theoretical DFT Study. [Link]
-
Organic Chemistry Portal. Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. [Link]
-
PubChem. 4-Benzyloxy-biphenyl. [Link]
-
DSpace@MIT. Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl. [Link]
-
Nature. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]
-
ACS Publications. Atropisomerism of biphenyl compounds. An Important role of o-substituted methoxy groups and fluorine atoms. [Link]
-
MDPI. (2022, November 23). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
Organic Syntheses. 2,2'-dimethoxy-6-formylbiphenyl. [Link]
-
ResearchGate. X‐ray single crystal structure of 4. Each of the N‐benzyl groups is.... [Link]
-
ChemRxiv. Rapid Prediction of Conformationally-Dependent DFT-Level De- scriptors using Graph Neural Networks for Carboxylic Acids and Alkyl Amines. [Link]
-
Semantic Scholar. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. [Link]
- Google Patents. Production of biphenyl carboxylic acid compounds.
- Google Patents. Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
-
National Institutes of Health. Polymorphism of 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid with two monoclinic modifications: crystal structures and Hirshfeld surface analyses. [Link]
-
National Institutes of Health. Crystal structure, Hirshfeld surface analysis, and DFT and molecular docking studies of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate. [Link]
-
PubMed Central. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. [Link]
-
Hindawi. Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. [Link]
-
International Journal of Trend in Scientific Research and Development. The mass spectral fragmentation of substituted m-terphenyl and biarylderivatives. [Link]
Sources
- 1. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 2. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]
- 3. Atropisomerism, biphenyls, and fluorine: a comparison of rotational barriers and twist angles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchwith.stevens.edu [researchwith.stevens.edu]
- 5. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]
- 6. Computational Chemistry Highlights: Atropisomerization of 8-Membered Dibenzolactam: Experimental NMR and Theoretical DFT Study [compchemhighlights.org]
- 7. GCMS Section 6.12 [people.whitman.edu]
- 8. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 11. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 13. How To [chem.rochester.edu]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Core Mechanism of Action of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of pharmacological activities.[1] This technical guide delves into the potential mechanism of action of a specific, yet understudied, derivative: 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid. In the absence of direct experimental data for this molecule, this document synthesizes information from structurally related compounds to propose a hypothesized mechanism of action. By analyzing its key structural features—the biphenyl core, the ortho-methyl and benzyloxy groups, and the meta-positioned carboxylic acid—we can infer potential biological targets and signaling pathways. This guide will explore these possibilities, grounded in established structure-activity relationships, and propose a comprehensive research framework for the empirical validation of its biological activity.
Structural Analysis and a Mechanistic Hypothesis
The chemical structure of this compound reveals several key features that likely govern its pharmacological profile. The biphenyl core provides a rigid scaffold, while the substituents dictate its interaction with biological targets.[1]
-
The Biphenyl Scaffold: This core structure is prevalent in numerous pharmacologically active compounds, contributing to their binding affinity through hydrophobic and pi-stacking interactions.[2]
-
The Carboxylic Acid Group: This functional group is crucial for the biological activity of many drugs, often acting as a key hydrogen bond donor and acceptor, or forming ionic interactions with receptor sites.[3] In many biphenyl derivatives, the presence and position of the carboxylic acid are critical for their pharmacological effects.[2]
-
The Benzyloxy Group: This bulky, lipophilic group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The benzyloxy moiety is a known pharmacophore in various drug classes, contributing to binding with targets such as monoamine oxidase-B and sodium channels.[4][5] Its presence suggests potential interactions within hydrophobic pockets of target proteins.
-
The Ortho-Methyl Group: The methyl group at the 2-position introduces steric hindrance, which can restrict the rotation of the biphenyl rings. This conformational constraint can enhance the selectivity of the compound for a specific receptor or enzyme by locking it into a bioactive conformation.
Based on these structural motifs and the known activities of related biphenyl carboxylic acid derivatives, we can propose several plausible mechanisms of action for this compound.
Hypothesized Mechanism 1: Anti-inflammatory Activity via COX Inhibition
Many biphenyl carboxylic acids are known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[6] The carboxylic acid is essential for this activity, mimicking the arachidonic acid substrate. The biphenyl scaffold can fit into the hydrophobic channel of the COX active site. The benzyloxy and methyl groups could enhance binding affinity and selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects.
Hypothesized Mechanism 2: Anticancer Activity
Recent studies have shown that some biphenyl carboxylic acid derivatives exhibit potent anticancer activity.[6] For instance, a benzyloxy-substituted biphenyl carboxylic acid demonstrated significant cytotoxicity against breast cancer cell lines, with molecular docking studies suggesting it binds to the estrogen receptor alpha.[6] Another possibility is the allosteric inhibition of the EGFR tyrosine kinase, a mechanism proposed for other 4'-hydroxybiphenyl-4-carboxylic acid derivatives.[7]
Hypothesized Mechanism 3: Modulation of Ion Channels or Transporters
The structural similarity to certain neurological drugs suggests a potential role in modulating ion channels. The "benzyloxyphenyl pharmacophore" has been identified as a structural unit that promotes the slow inactivation of sodium channels.[5] Alternatively, given that some biphenyl carboxylic acids are potent URAT1 inhibitors, this compound could potentially act on urate transporters, suggesting a therapeutic application in gout.[8]
Proposed Experimental Validation Workflow
To elucidate the true mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines a series of in-silico, in-vitro, and cell-based assays.
Caption: Proposed experimental workflow for elucidating the mechanism of action.
In-Silico Target Prediction
The initial step involves computational methods to predict potential biological targets.[9][10]
Protocol: Molecular Docking and Target Fishing
-
3D Structure Generation: Generate a 3D conformer of this compound using computational chemistry software.
-
Target Database Screening: Utilize inverse docking platforms (e.g., PharmMapper, SuperPred) to screen the molecule against a database of known protein structures.
-
Prioritization of Targets: Rank the potential targets based on docking scores, binding energies, and biological relevance to the hypothesized mechanisms.
In-Vitro Validation
Based on the in-silico predictions, a panel of in-vitro assays should be conducted to confirm direct interactions with the prioritized targets.
Protocol: COX Inhibition Assay
-
Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.
-
Assay Conditions: Incubate the enzymes with arachidonic acid as the substrate in the presence of varying concentrations of the test compound.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine potency and selectivity.
Protocol: Estrogen Receptor Binding Assay
-
Receptor Preparation: Use purified human estrogen receptor alpha (ERα).
-
Competitive Binding: Perform a competitive radioligand binding assay using [3H]-estradiol and varying concentrations of the test compound.
-
Measurement: Measure the displacement of the radioligand to determine the binding affinity (Ki) of the compound for ERα.
Cell-Based Functional Assays
To understand the compound's effect in a biological context, cell-based assays are essential.
Protocol: Cancer Cell Cytotoxicity Assay
-
Cell Lines: Utilize human breast cancer cell lines such as MCF-7 (ER-positive) and MDA-MB-231 (ER-negative).[6]
-
Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
Viability Assessment: Measure cell viability using an MTT or CellTiter-Glo assay.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) to quantify the compound's cytotoxic potency.
Data Presentation and Interpretation
The quantitative data generated from the proposed experiments should be summarized for clear interpretation.
Table 1: Hypothesized In-Vitro Activity Profile
| Assay | Target | Predicted Outcome (IC50/Ki) |
| COX Inhibition | COX-1 | > 10 µM |
| COX-2 | < 1 µM | |
| Receptor Binding | Estrogen Receptor α | 1-5 µM |
| Ion Channel Modulation | Voltage-gated Na+ Channel | Potentiation of slow inactivation |
| Transporter Inhibition | URAT1 | < 10 µM |
Concluding Remarks and Future Directions
While the precise mechanism of action of this compound remains to be empirically determined, the structural analysis and comparison with related compounds provide a strong foundation for a targeted investigation. The proposed workflow, combining in-silico, in-vitro, and cell-based approaches, offers a robust strategy to uncover its pharmacological profile. The insights gained from such studies will not only elucidate the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships within the versatile class of biphenyl carboxylic acid derivatives.
References
-
Antifungal Activity of Biphenyl-4-Carboxylic Acid Derived Esters. (URL: [Link])
-
Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. (URL: [Link])
-
Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. (URL: [Link])
-
In Silico Approach Towards the Prediction of Drug-Likeness; Synthesis and In Vitro Evaluation of Biphenyl Derivatives. (URL: [Link])
-
Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (URL: [Link])
-
Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. (URL: [Link])
-
Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. (URL: [Link])
-
Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. (URL: [Link])
-
Identification of novel biphenyl carboxylic acid derivatives as novel antiresorptive agents that do not impair parathyroid hormone-induced bone formation. (URL: [Link])
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (URL: [Link])
-
The Role of Functional Groups in Drug–Receptor Interactions. (URL: [Link])
-
Functional group contributions to drug-receptor interactions. (URL: [Link])
-
Computational/in silico methods in drug target and lead prediction. (URL: [Link])
-
Carboxylic acid analogues of tamoxifen: (Z)-2-[p-(1, 2-diphenyl-1-butenyl)phenoxy]-N,N-dimethylethylamine. Estrogen receptor affinity and estrogen antagonist effects in MCF-7 cells. (URL: [Link])
-
In Silico Search for Drug Targets of Natural Compounds. (URL: [Link])
-
In silico pharmacology for drug discovery: applications to targets and beyond. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. wpage.unina.it [wpage.unina.it]
- 4. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [rjpbr.com]
- 8. mdpi.com [mdpi.com]
- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico pharmacology for drug discovery: applications to targets and beyond - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Substituted Biphenyl Carboxylic Acids: A Technical Guide to Biological Activity and Therapeutic Potential
Abstract
Substituted biphenyl carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Their inherent structural rigidity, coupled with the versatile chemical handle of the carboxylic acid group, provides a robust framework for the design of targeted therapeutics. This in-depth technical guide synthesizes the current understanding of this chemical class, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, diverse pharmacological actions, and the experimental methodologies pivotal for their evaluation. We will explore their established roles as anti-inflammatory and anticancer agents, and delve into emerging applications in metabolic diseases, bone resorption, and beyond, supported by quantitative data, detailed protocols, and mechanistic insights.
Introduction: The Biphenyl Carboxylic Acid Core
The biphenyl moiety, consisting of two interconnected phenyl rings, is a cornerstone in the design of bioactive molecules. Its rigid nature helps in pre-organizing substituents for optimal interaction with biological targets. The addition of a carboxylic acid group not only imparts acidic properties, influencing pharmacokinetic parameters like solubility and bioavailability, but also serves as a key interaction point with various enzymes and receptors. This combination has given rise to a plethora of pharmacologically active compounds, including well-established non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal. The true power of this scaffold, however, lies in the vast chemical space that can be explored through substitution on the biphenyl rings, leading to a wide array of biological activities.
Synthetic Strategies: Building the Biphenyl Core
The construction of the substituted biphenyl carboxylic acid scaffold is a critical first step in the exploration of its biological potential. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse
The Suzuki-Miyaura cross-coupling reaction stands as the most prominent and versatile method for synthesizing biphenyl carboxylic acids. This palladium-catalyzed reaction efficiently forms the crucial C-C bond between an aryl halide (or triflate) and an arylboronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the substituted aryl halide (e.g., a bromobenzoic acid derivative) (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).
-
Solvent and Base Addition: Add a suitable degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃).
-
Reaction Execution: Heat the reaction mixture to a temperature ranging from 80°C to 110°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/petroleum ether) to yield the desired substituted biphenyl carboxylic acid.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Caption: General workflow for the synthesis of substituted biphenyl carboxylic acids via Suzuki-Miyaura cross-coupling.
Alternative Synthetic Routes
While the Suzuki-Miyaura reaction is predominant, other methods such as the Ullmann condensation and Friedel-Crafts acylation offer alternative pathways to the biphenyl core, particularly for specific substitution patterns.[1] The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, is a classic method, though it often requires harsh reaction conditions.[2] Friedel-Crafts acylation can be used to introduce a keto-acid functionality which can then be further modified.[1]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Substituted biphenyl carboxylic acids have emerged as a promising class of anticancer agents, with various derivatives demonstrating potent activity against a range of cancer cell lines.
Mechanism of Action
The anticancer effects of these compounds are often multifaceted, targeting key pathways involved in cell cycle progression and survival.
-
Cell Cycle Arrest: Some derivatives, such as the fascaplysin analogue CA224 (Biphenyl-4-carboxylic acid-[2-(1H-indol-3-yl)-ethyl]-methylamide), have been shown to inhibit cyclin-dependent kinase 4 (Cdk4).[1][3] Cdk4, in complex with cyclin D1, is a critical regulator of the G1-S phase transition in the cell cycle. Inhibition of Cdk4 leads to cell cycle arrest in the G0/G1 phase, preventing cancer cell proliferation.[1] Interestingly, CA224 also induces a G2/M phase block by inhibiting tubulin polymerization.[1][3]
-
Induction of Apoptosis: Many biphenyl carboxylic acid derivatives induce programmed cell death, or apoptosis, in cancer cells. This can be triggered through various mechanisms, including the upregulation of tumor suppressor proteins like p53 and the cell cycle inhibitors p21 and p27.[1][3]
-
EGFR Inhibition: Allosteric inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is another promising strategy. Certain 4'-hydroxybiphenyl-4-carboxylic acid derivatives have been designed to bind to an allosteric site on EGFR, offering a way to overcome resistance to traditional ATP-competitive inhibitors.[4]
Caption: Mechanisms of anticancer activity of substituted biphenyl carboxylic acids.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potency of these compounds is typically evaluated using in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparison.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3a | MCF-7 (Breast) | 10.14 ± 2.05 | [5] |
| MDA-MB-231 (Breast) | 10.78 ± 2.58 | [5] | |
| 3j (Benzyloxy derivative) | MCF-7 (Breast) | 9.92 ± 0.97 | [5] |
| MDA-MB-231 (Breast) | 9.54 ± 0.85 | [5] | |
| Tamoxifen (Standard) | MCF-7 (Breast) | - | [5] |
| MDA-MB-231 (Breast) | - | [5] | |
| Compound S4 | HCT-116 (Colorectal) | Comparable to Erlotinib | [4] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds and a standard reference drug (e.g., Tamoxifen) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Several biphenyl carboxylic acid derivatives are known for their potent anti-inflammatory properties, with some acting as non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action
The primary mechanism of action for many anti-inflammatory biphenyl carboxylic acids is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Mechanism of anti-inflammatory action via COX inhibition.
In Vivo Evaluation
The anti-inflammatory activity of these compounds is often assessed in animal models of inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compound or a standard drug (e.g., Indomethacin) orally or intraperitoneally at a specific dose (e.g., 10 mg/kg). The control group receives the vehicle.
-
Induction of Edema: After a set period (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.
Emerging Biological Activities
The therapeutic potential of substituted biphenyl carboxylic acids extends beyond cancer and inflammation. Recent research has uncovered their activity in several other important areas.
Antifungal Activity
Ester derivatives of biphenyl-4-carboxylic acid have demonstrated activity against pathogenic Candida species.[2] For instance, ethyl 4-biphenyl carboxylate and decanoyl 4-biphenyl carboxylate have shown promising antifungal effects.[2]
Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that visibly inhibits fungal growth.
Bone Resorption Inhibition
Certain biphenyl carboxylic acid derivatives have been identified as novel antiresorptive agents for the treatment of osteoporosis. These compounds inhibit osteoclast formation and function without adversely affecting osteoblasts, the cells responsible for bone formation. One such compound, ABD350, has been shown to prevent ovariectomy-induced bone loss in mice. The mechanism involves the inhibition of the NF-κB signaling pathway, which is crucial for osteoclast development.
Caption: Proposed mechanism of action for inhibiting osteoclastogenesis.
URAT1 Inhibition for Gout
More recently, biphenyl carboxylic acids have been investigated as potent inhibitors of urate transporter 1 (URAT1), a key target for the treatment of hyperuricemia and gout. By inhibiting URAT1, these compounds promote the excretion of uric acid.
| Compound | URAT1 Inhibition IC₅₀ (µM) | Reference |
| A1 | 0.93 | |
| B21 | 0.17 | |
| Benzbromarone (Standard) | Comparable or inferior to B21 |
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of biphenyl carboxylic acids and their biological activity is crucial for rational drug design. Key SAR insights include:
-
Substitution Pattern: The position and nature of substituents on the biphenyl rings significantly influence activity. For example, in some anticancer derivatives, a benzyloxy group at a specific position enhanced cytotoxicity.
-
Carboxylic Acid Group: The carboxylic acid moiety is often essential for activity, acting as a key binding group. Its modification, for instance, through esterification, can lead to different biological activities, such as antifungal properties.[2]
-
Conformation: The twist angle between the two phenyl rings can affect how the molecule fits into a binding pocket. Steric hindrance from ortho-substituents can impact this conformation and, consequently, the biological activity.
Conclusion and Future Perspectives
Substituted biphenyl carboxylic acids are a versatile and enduringly important class of compounds in drug discovery. Their synthetic accessibility, coupled with their ability to interact with a wide range of biological targets, ensures their continued relevance. Future research will likely focus on:
-
Target Specificity: Designing derivatives with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.
-
Novel Biological Targets: Exploring the activity of this scaffold against new and emerging therapeutic targets.
-
Optimized Pharmacokinetics: Modifying the structure to improve drug-like properties, such as solubility, metabolic stability, and oral bioavailability.
The continued exploration of the vast chemical space around the biphenyl carboxylic acid core, guided by a deeper understanding of SAR and mechanistic biology, holds immense promise for the development of the next generation of targeted therapies.
References
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (URL: )
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents - Asian Journal of Green Chemistry. (URL: )
- Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224)
- Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity - JOCPR. (URL: )
- A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem. (URL: )
- Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflamm
- Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity - PubMed. (URL: )
- Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed. (URL: )
- Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.
- Identification of novel biphenyl carboxylic acid derivatives as novel antiresorptive agents that do not impair parathyroid hormone-induced bone form
- Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl a - SciSpace. (URL: )
- The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls - Journal of the Chemical Society C - RSC Publishing. (URL: )
- Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry. (URL: )
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. (URL: )
- (PDF) Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)
- Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent UR
- Synthesis, radiosynthesis, in vitro and preliminary in vivo evaluation of biphenyl carboxylic and hydroxamic matrix metalloproteinase (MMP) inhibitors as potential tumor imaging agents - PubMed. (URL: )
- Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity - PubMed. (URL: )
- Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. (URL: )
- Identification of Novel Biphenyl Carboxylic Acid Derivatives as Novel Antiresorptive Agents that Do Not Impair Parathyroid Hormone - Oxford Academic. (URL: )
- (PDF) Synthesis and antimicrobial studies of biphenyl-4-carboxylic acid 2-(aryl)
- Biological deeds of Biphenyl deriv
- The relationship between the effect of biphenylcarboxylic acid analogs on glyceride synthesis and conform
- Design, Synthesis, and Biological Evaluation of Indole Biphenylcarboxylic Acids as PPARγ Antagonists - PubMed. (URL: )
Sources
conformational analysis of 2-methylbiphenyl derivatives
An In-depth Technical Guide to the Conformational Analysis of 2-Methylbiphenyl Derivatives
Abstract
The constrained rotation around the central carbon-carbon single bond in ortho-substituted biphenyls gives rise to a unique form of stereoisomerism known as atropisomerism. These axially chiral molecules are of profound importance in medicinal chemistry, catalysis, and materials science, where their fixed, three-dimensional architecture dictates their function. This guide provides a comprehensive exploration of the , a archetypal system for studying this phenomenon. We will delve into the underlying principles of atropisomerism, the factors governing rotational stability, and the synergistic analytical techniques—Dynamic NMR Spectroscopy, X-ray Crystallography, and Computational Modeling—used to characterize these fascinating molecules. This document is intended for researchers, scientists, and drug development professionals seeking both a foundational understanding and practical, field-proven insights into the analysis of this critical structural motif.
The Principle of Atropisomerism in 2-Methylbiphenyls
Biphenyl, in its unsubstituted form, experiences a relatively low barrier to rotation (approximately 6.0-8.3 kJ/mol) around the central C-C bond, allowing for rapid interconversion between its twisted conformers at room temperature.[1] However, the introduction of substituents at the ortho positions (2, 2', 6, and 6') dramatically alters this dynamic.
The presence of even a single methyl group at the 2-position introduces significant steric hindrance.[2][3] This steric clash between the substituent and the ortho-hydrogens of the adjacent ring destabilizes the planar conformation required for free rotation.[4][5] As a result, the molecule adopts a twisted, non-planar ground state. If the substitution pattern prevents the molecule from being superimposable on its mirror image, and the energy barrier to rotation is high enough to prevent interconversion, isolable enantiomers known as atropisomers can exist.[6][7][8] This phenomenon, resulting from hindered rotation about a single bond, is termed atropisomerism (from the Greek, a = not, tropos = turn).[8]
For atropisomers to be stable and separable at room temperature, the activation energy for racemization must generally be between 16 to 19 kcal/mole.[9] The 2-methylbiphenyl scaffold serves as an excellent platform for studying the subtle interplay of forces that govern this rotational barrier.
Caption: Atropisomers interconvert via a high-energy planar transition state.
Core Factors Governing Conformational Stability
The magnitude of the rotational energy barrier (ΔG‡) is not static; it is a function of several structural and electronic parameters. Understanding these factors is crucial for designing molecules with desired conformational lifetimes.
-
Steric Hindrance : This is the dominant factor. The size of the ortho-substituents is directly proportional to the rotational barrier. A 2-methyl group provides a significant barrier, and adding more or larger groups, such as in 2,2'-dimethylbiphenyl or 2,6-dimethylbiphenyl, increases the barrier substantially.[3][4][10] The steric repulsion arises not merely from a single hydrogen-hydrogen interaction but from the collective interactions of the entire ortho C-H region.[5]
-
Electronic Effects : While secondary to steric effects, the electronic nature of substituents can modulate the rotational barrier. Electron-donating or withdrawing groups can alter the π-conjugation between the rings, which influences the single-bond character of the pivotal C-C bond.[11][12] However, this influence is generally more subtle than steric effects.
-
Structural Constraints : Incorporating the biphenyl unit into a larger ring system, such as a cyclophane, can physically prevent rotation.[11][13] This strategy is often used to create conformationally locked structures for specific applications in host-guest chemistry or materials science.
The following table summarizes representative rotational barriers, illustrating the impact of substitution.
| Compound | Other Substituents | Rotational Barrier (ΔG‡) kcal/mol | Primary Influencing Factor |
| Biphenyl | None | ~1.5 - 2.0[1] | Minimal H-H repulsion |
| 2-Methylbiphenyl | None | ~12[10] | Steric (CH₃ vs. H) |
| 2,2'-Dimethylbiphenyl | 2'-Methyl | > 25[1] | High Steric (CH₃ vs. CH₃) |
| 2,2'-Difluorobiphenyl | 2'-Fluoro | ~13-15 | Steric (F vs. F) |
| 2,2'-Diiodobiphenyl | 2'-Iodo | > 22 | High Steric (I vs. I) |
Note: Values are approximate and can vary with solvent and temperature.
A Synergistic Approach to Conformational Analysis
No single technique can fully elucidate the conformational landscape of 2-methylbiphenyl derivatives. A robust analysis relies on the integration of dynamic solution-phase measurements, static solid-state structures, and theoretical calculations.
Caption: A multi-technique approach provides a complete conformational picture.
Dynamic NMR (DNMR) Spectroscopy: Quantifying Rotational Barriers
DNMR is the premier technique for studying dynamic processes in solution, such as the hindered rotation in atropisomers. The principle lies in the relationship between the rate of conformational exchange (k) and the NMR timescale. At low temperatures, rotation is slow, and distinct signals for magnetically inequivalent nuclei in each atropisomer are observed. As the temperature increases, the rate of rotation increases. At a specific temperature, the coalescence temperature (Tc) , the two separate signals broaden and merge into a single peak.[14] By analyzing the line shape at various temperatures, particularly at coalescence, one can calculate the free energy of activation (ΔG‡) for the rotational process.[15]
-
Rationale : This protocol provides a direct experimental measure of the energy barrier separating the atropisomers in solution, which is the most relevant environment for applications in drug discovery.
-
Step 1: Sample Preparation
-
Dissolve 5-10 mg of the purified 2-methylbiphenyl derivative in a suitable deuterated solvent (e.g., Toluene-d₈, DMSO-d₆) to a final volume of ~0.6 mL. The choice of solvent is critical as rotational barriers can be solvent-dependent.[16] A solvent with a wide liquid range is necessary.
-
Add a small amount of a reference standard (e.g., TMS).
-
Filter the solution into a high-quality NMR tube.
-
-
Step 2: Low-Temperature Spectrum Acquisition
-
Cool the sample in the NMR spectrometer to a temperature where the exchange is slow on the NMR timescale. This is typically well below the expected coalescence temperature.
-
Acquire a high-resolution ¹H NMR spectrum. Identify two well-resolved singlets or doublets corresponding to a proton or methyl group that is in a different chemical environment in the two atropisomers.
-
Accurately measure the separation between these two peaks in Hertz (Δν).[14]
-
-
Step 3: Variable Temperature (VT) Experiment
-
Incrementally increase the sample temperature in steps of 5-10 K.
-
Allow the temperature to equilibrate for at least 5-10 minutes at each step.
-
Acquire a spectrum at each temperature, focusing on the two peaks of interest.
-
Carefully identify the coalescence temperature (Tc), the temperature at which the two peaks merge into a single broad resonance.
-
-
Step 4: Calculation of the Rotational Barrier (ΔG‡)
-
First, calculate the rate constant of exchange (k) at the coalescence temperature using the equation: k = (π * Δν) / √2
-
Next, use the Eyring equation to calculate the free energy of activation (ΔG‡): ΔG‡ = -R * Tc * ln(k * h / (kB * Tc)) Where:
-
R = Gas constant (8.314 J/mol·K)
-
Tc = Coalescence temperature (in Kelvin)
-
h = Planck's constant (6.626 x 10⁻³⁴ J·s)
-
kB = Boltzmann constant (1.381 x 10⁻²³ J/K)
-
k = Rate constant at Tc (in s⁻¹)
-
-
Convert the final value from J/mol to kcal/mol (1 kcal = 4.184 kJ).
-
X-Ray Crystallography: The Solid-State Snapshot
X-ray crystallography provides unambiguous, high-resolution structural data of the molecule in its solid, crystalline state.[17] It is the gold standard for determining the precise three-dimensional arrangement of atoms, including the critical dihedral angle between the two phenyl rings.
-
Causality and Caveats : While invaluable, the crystallographic structure represents a single, low-energy conformation trapped in a crystal lattice. This conformation is influenced by crystal packing forces and may not be the most populated or functionally relevant conformation in solution.[18] Therefore, it should be interpreted as a key structural data point, but not necessarily the complete picture of the molecule's dynamic behavior.
Computational Chemistry: Predicting and Rationalizing Conformations
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data.[11][19] They allow for the exploration of the entire potential energy surface of the rotation around the C-C bond.
-
Key Applications :
-
Barrier Prediction : DFT calculations can provide accurate estimates of the rotational energy barrier, which can be compared directly with DNMR results.[1][13]
-
Conformer Energies : The relative energies of different stable conformers (e.g., twisted vs. anti-twisted) can be calculated.
-
Transition State Analysis : The geometry of the high-energy planar transition state can be modeled, providing insight into the specific steric clashes that create the barrier.
-
A typical workflow involves performing a relaxed scan of the dihedral angle, optimizing the geometry at each step, to map out the energy profile of the rotation.
| Technique | Information Provided | Phase | Strengths | Limitations |
| DNMR | Dynamic data (ΔG‡), conformer ratios | Solution | Provides quantitative kinetic data in a biologically relevant phase. | Requires distinct NMR signals for conformers; limited to a specific range of energy barriers.[16] |
| X-Ray | Static 3D structure, dihedral angle | Solid | Unambiguous atomic-level detail. | Conformation may be influenced by crystal packing; no dynamic information.[20] |
| Computational | Potential energy surface, predicted ΔG‡ | Gas/Implicit Solvent | Predictive power; allows analysis of unstable transition states. | Accuracy is dependent on the level of theory and basis set used; requires experimental validation.[11] |
Applications and Significance
The ability to control and analyze the conformation of 2-methylbiphenyl derivatives is paramount in several scientific domains.
-
Drug Discovery : Many drugs are atropisomeric, and often only one enantiomer possesses the desired therapeutic activity while the other may be inactive or cause side effects.[21] Understanding the conformational stability is crucial for ensuring that a chiral drug does not racemize under physiological conditions. The fixed 3D orientation of these scaffolds is key to achieving high-affinity and selective binding to enzyme active sites or protein receptors.[22][23]
-
Asymmetric Catalysis : Axially chiral biphenyls, such as BINAP and its derivatives, are foundational ligands in asymmetric synthesis.[24] Their rigid C₂-symmetric structure creates a well-defined chiral environment around a metal center, enabling the stereoselective synthesis of valuable molecules.[25][26]
Conclusion
The is a cornerstone of modern stereochemistry. The steric impetus provided by the ortho-methyl group creates a rich landscape of hindered rotation and potential atropisomerism. A rigorous investigation demands a multi-pronged strategy, synergistically combining the dynamic insights from DNMR spectroscopy, the definitive structural snapshots from X-ray crystallography, and the predictive power of computational modeling. By mastering these techniques, researchers can design, synthesize, and characterize novel axially chiral molecules, unlocking new opportunities in the development of next-generation pharmaceuticals, catalysts, and advanced materials.
References
- Filo. (2025, December 15). Explain steric effect in biphenyls.
-
Chemistry LibreTexts. (2023, January 22). Conformations of Biphenyls. Retrieved from [Link]
-
PubMed. (2009, March 2). B values as a sensitive measure of steric effects. Retrieved from [Link]
- Leroux, F. (2004). Atropisomerism, biphenyls, and fluorine: a comparison of rotational barriers and twist angles. Chembiochem, 5(5), 644-9. doi: 10.1002/cbic.200300906
-
Journal of Chemical Education. (n.d.). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Retrieved from [Link]
- Atropisomerization of di-para-substituted propyl-bridged biphenyl cyclophanes. (2025, August 6).
-
Hao, M. H., et al. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLoS One, 13(3), e0192974. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide1. Retrieved from [Link]
-
Contreras-García, J., et al. (2012). Steric clash in real space: biphenyl revisited. Physical Chemistry Chemical Physics, 14(42), 14439-14446. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. Retrieved from [Link]
-
Westmont College. (2022, June 8). DETERMINATION OF TORSIONAL ANGLES OF BIPHENYL MOLECULES ON Al O. Retrieved from [Link]
-
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
- van Duin, A. C. T., et al. (1996). Molecular mechanics calculation of the rotational barriers of 2,2',6-trialkylbiphenyls to explain their GC-elution behaviour. Organic Geochemistry, 26(1-2), 123-131.
-
Stereoelectronics. (n.d.). atropisomerism in biaryls. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR determination of the rotational barrier in N,N-dimethylacetamide. A physical chemistry experiment. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. Retrieved from [Link]
-
MDPI. (2023, January 5). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Retrieved from [Link]
-
Westmont College. (n.d.). STRUCTURE OF BIPHENYL IN VACUUM DEPOSITED ADLAYER ON Al2O3. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Atropisomerism. Retrieved from [Link]
-
Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13, 20156-20188. Retrieved from [Link]
-
PubMed Central. (n.d.). Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation. Retrieved from [Link]
-
PubMed Central. (2022, August 5). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Dynamic 1H NMR spectroscopic study of hindered internal rotation in selected N,N-dialkyl isonicotinamides: An experimental and DFT analysis. Retrieved from [Link]
- Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Ene. (2019, January 9).
-
PubMed Central. (2023, March 7). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. Retrieved from [Link]
-
SciSpace. (n.d.). Rotational barriers of biphenyls having heavy heteroatoms as ortho- substituents: experimental and theoretical determination. Retrieved from [Link]
-
ACS Publications. (2026, January 15). Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition. Retrieved from [Link]
-
Slideshare. (n.d.). Biphenyl derivatives & Atropisomerism. Retrieved from [Link]
-
JOCPR. (n.d.). Emerging Applications of Chiral Switching in Drug Discovery and Development. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a).... Retrieved from [Link]
-
ResearchGate. (n.d.). Atropisomerism of biphenyl compound 2. Retrieved from [Link]
-
MDPI. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]
-
auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]
-
ChemRxiv. (n.d.). Double winding vine-shaped biphenyl with molecular asymmetry. Synthesis, structure, and properties. Retrieved from [Link]
- An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. (n.d.).
-
PubMed Central. (n.d.). x Ray crystallography. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Explain steric effect in biphenyls. | Filo [askfilo.com]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
- 4. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steric clash in real space: biphenyl revisited - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 7. stereoelectronics.org [stereoelectronics.org]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. westmont.edu [westmont.edu]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. comporgchem.com [comporgchem.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. homepages.gac.edu [homepages.gac.edu]
- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. B values as a sensitive measure of steric effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. jocpr.com [jocpr.com]
- 22. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development of diverse adjustable axially chiral biphenyl ligands and catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
role of benzyloxy group in molecular structure
An In-depth Technical Guide to the Role of the Benzyloxy Group in Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzyloxy group, a seemingly simple phenylmethyl ether, holds a position of profound importance in the landscape of modern organic chemistry and medicinal chemistry. Its multifaceted nature, encompassing roles as a versatile protecting group, a modulator of electronic and steric properties, and a key pharmacophore, makes it an indispensable tool for the synthetic chemist and drug designer. This technical guide provides a comprehensive exploration of the benzyloxy group, delving into the fundamental principles that govern its utility. We will examine its application in the strategic protection of alcohols, detail the established and novel methodologies for its introduction and cleavage, and analyze its nuanced electronic and steric effects on molecular architecture and reactivity. Furthermore, this guide will illuminate the significant impact of the benzyloxy moiety on the biological activity of molecules, offering insights for the rational design of novel therapeutic agents. Through a synthesis of established knowledge, mechanistic insights, and practical protocols, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the benzyloxy group's pivotal role in shaping molecular structure and function.
The Benzyloxy Group: A Strategic Tool in Organic Synthesis
The benzyloxy group, often abbreviated as Bn or Bzl, is a widely employed protecting group for hydroxyl and carboxylic acid functionalities in multi-step organic synthesis.[1][2] Its popularity stems from a favorable combination of attributes: ease of introduction, general stability across a wide range of reaction conditions, and the availability of multiple, often mild, deprotection strategies.[3]
1.1. Protection of Hydroxyl Groups
The temporary masking of a hydroxyl group as a benzyl ether is a cornerstone of complex molecule synthesis.[1] This strategy prevents the acidic proton of the alcohol from interfering with subsequent synthetic transformations and allows for the selective modification of other functional groups within the molecule.[1]
This protocol describes a standard procedure for the protection of a primary alcohol using benzyl bromide and sodium hydride.
Materials:
-
Alcohol (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Benzyl bromide (BnBr) (1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the alcohol in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous DMF: A polar aprotic solvent is used to dissolve the alcohol and the resulting alkoxide. It must be anhydrous as NaH reacts violently with water.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the alcohol to form the nucleophilic alkoxide.[4]
-
Benzyl Bromide (BnBr): A reactive electrophile that readily undergoes an Sₙ2 reaction with the alkoxide.[5]
-
Inert Atmosphere: Prevents reaction of the strong base (NaH) and the intermediate alkoxide with atmospheric moisture and oxygen.
-
Quenching with NH₄Cl: A mild acid source to neutralize any unreacted NaH.
Diagram: Williamson Ether Synthesis for Benzyl Ether Formation
Caption: A schematic of the Williamson ether synthesis for benzyl ether formation.
1.2. Deprotection of Benzyl Ethers
A key advantage of the benzyloxy group is the variety of methods available for its removal, allowing for orthogonal deprotection strategies in the presence of other protecting groups.[3]
The most common and often preferred method for benzyl ether cleavage is catalytic hydrogenolysis.[6] This reaction is typically clean, high-yielding, and the byproducts (toluene and the regenerated catalyst) are easily removed.[5]
Materials:
-
Benzyl ether (1.0 equiv)
-
Solvent (e.g., Ethanol (EtOH), Methanol (MeOH), Ethyl acetate (EtOAc))
-
Palladium on carbon (Pd/C), 10% w/w (typically 5-10 mol% Pd)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the benzyl ether in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under a moist atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake should not be allowed to dry completely as it can be pyrophoric.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Causality Behind Experimental Choices:
-
Palladium on Carbon (Pd/C): A heterogeneous catalyst that facilitates the cleavage of the C-O bond by hydrogen.[7]
-
Hydrogen Gas (H₂): The reducing agent that cleaves the benzyl ether.[7]
-
Solvent Choice: Protic solvents like EtOH or MeOH are commonly used and can facilitate the reaction. EtOAc is also a suitable choice.[6]
-
Celite® Filtration: A filter aid used to effectively remove the fine, black Pd/C catalyst from the reaction mixture.
Diagram: Mechanism of Catalytic Hydrogenolysis of a Benzyl Ether
Caption: A simplified representation of the catalytic cycle for benzyl ether hydrogenolysis.
While hydrogenolysis is prevalent, other methods are available and can be advantageous in specific contexts, particularly when other reducible functional groups are present.[4] These include:
-
Strong Acids: Cleavage with strong acids like HBr or BBr₃ is possible but limited to substrates that can tolerate acidic conditions.[4]
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, especially for electron-rich p-methoxybenzyl (PMB) ethers.[4] Ozonolysis is another mild oxidative method.[8]
-
Dissolving Metal Reduction: Conditions such as sodium in liquid ammonia can also effect cleavage.
Electronic and Steric Influence of the Benzyloxy Group
Beyond its role as a protecting group, the benzyloxy group exerts significant electronic and steric effects that influence a molecule's conformation, reactivity, and properties.
2.1. Electronic Effects
The benzyloxy group is generally considered to be an electron-donating group through resonance, where the oxygen lone pairs can delocalize into the aromatic ring. However, due to the electronegativity of the oxygen atom, it also exhibits an electron-withdrawing inductive effect. The overall electronic influence depends on the specific chemical context.
| Effect | Description | Impact on Reactivity |
| Resonance (+R) | The oxygen lone pair can donate electron density to an attached aromatic ring. | Can activate aromatic rings towards electrophilic substitution.[9][10] |
| Inductive Effect (-I) | The electronegative oxygen atom withdraws electron density through the sigma bond. | Can decrease the nucleophilicity of the oxygen atom and influence the acidity of nearby protons. |
The interplay of these effects is crucial. For instance, in the debenzylation of benzyl ethers, electron-donating substituents on the aromatic ring can accelerate the reaction, suggesting the development of a partial positive charge at the benzylic carbon in the transition state.[11] Conversely, electron-withdrawing groups can retard the cleavage.[11][12][13]
2.2. Steric Hindrance
The phenyl ring of the benzyloxy group is bulky and can create significant steric hindrance, influencing the approach of reagents to nearby reaction centers.[14] This steric congestion can be exploited to control stereoselectivity in certain reactions. However, it can also impede desired transformations, particularly in Sₙ2 reactions where backside attack is required.[14] The steric bulk of the benzyloxy group can also influence the conformational preferences of a molecule.
The Benzyloxy Group in Drug Design and Medicinal Chemistry
The benzyloxy moiety is a common structural motif in a vast array of biologically active compounds and approved drugs. Its presence can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.
3.1. Modulation of Physicochemical Properties
The introduction of a benzyloxy group can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.[15] This increased hydrophobic character can also facilitate interactions with hydrophobic pockets within enzyme active sites or receptor binding domains.[15]
3.2. Role as a Pharmacophore
In many instances, the benzyloxy group is not merely a passive structural element but an active pharmacophore that engages in specific interactions with biological targets. The aromatic ring can participate in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site.[16] The ether oxygen can act as a hydrogen bond acceptor.
| Biological Target | Role of Benzyloxy Group | Example |
| Monoamine Oxidase B (MAO-B) | The benzyloxy group at the para position of the B-ring of chalcone derivatives enhances inhibitory activity, likely through interactions within the enzyme's active site.[16] | Benzyloxy chalcones as potential agents for neurodegenerative diseases.[16] |
| β-Glucosidase | The benzyloxy group in 3-benzyloxyflavones enhances lipophilicity and facilitates interactions with hydrophobic regions of the enzyme's active site, leading to inhibition.[15] | 3-Benzyloxyflavones as potential antidiabetic agents.[15] |
The strategic placement of the benzyloxy group within a molecular scaffold can lead to potent and selective inhibitors of various enzymes and receptors. Structure-activity relationship (SAR) studies often reveal that the position and substitution pattern of the benzyloxy group are critical for optimal biological activity.[16]
Conclusion
The benzyloxy group is a powerful and versatile entity in the realm of molecular sciences. Its well-established role as a robust and selectively cleavable protecting group for alcohols provides chemists with the strategic control necessary for the synthesis of complex molecules. Beyond this synthetic utility, the benzyloxy group's inherent electronic and steric properties profoundly influence molecular architecture and reactivity. In the context of drug discovery and development, the benzyloxy moiety frequently serves as a key pharmacophoric element, modulating physicochemical properties and engaging in critical binding interactions with biological targets. A thorough understanding of the multifaceted nature of the benzyloxy group is therefore essential for researchers and scientists seeking to design and synthesize novel molecules with tailored properties and functions.
References
- Vertex AI Search. (n.d.). The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis.
- BenchChem. (n.d.). A Comparative Analysis of Benzyloxy and Other Ether Protecting Groups in Organic Synthesis.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Chemistry. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6.
- National Institutes of Health. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols.
- Taylor & Francis Online. (n.d.). New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4.
- Organic Chemistry Portal. (n.d.). Mild Deprotection of Benzyl Ether Protective Groups with Ozone.
- ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols.
- National Institutes of Health. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors.
- ScienceDirect. (2025). Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies.
- Gaunt, M. J., Yu, J. Q., & Spencer, J. B. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 63(13), 4172–4173.
- Khan Academy. (n.d.). Effect of an electron withdrawing group in a benzyl cation.
- Khan Academy India - English. (2022, August 18). Effect of an electron withdrawing group in a benzyl cation [Video]. YouTube.
- Khan Academy India - English. (2022, August 12). Resonance due to Electron Donors in a Benzyl Cation [Video]. YouTube.
- Khan Academy. (n.d.). Resonance due to Electron Donors in a Benzyl Cation.
- BenchChem. (n.d.). Technical Support Center: Addressing Steric Hindrance from Benzyl Groups in Chemical Reactions.
- Wikipedia. (n.d.). Benzyl group.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Benzyl group - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Khan Academy [khanacademy.org]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro , in vivo , kinetic, SAR and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08558B [pubs.rsc.org]
- 16. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
discovery of novel biphenyl carboxylic acid derivatives
An In-Depth Technical Guide to the Discovery of Novel Biphenyl Carboxylic Acid Derivatives
Authored by a Senior Application Scientist
Foreword: The Privileged Scaffold in Modern Drug Discovery
The biphenyl carboxylic acid moiety represents a "privileged scaffold" in medicinal chemistry. This is not a casual designation; it reflects a core structural framework that is consistently found in molecules exhibiting a wide spectrum of pharmacological activities.[1] The inherent structural rigidity of the biphenyl group, combined with the versatile chemical reactivity of the carboxylic acid function, provides a unique platform for designing molecules with finely tuned biological functions.[1] These derivatives are foundational components in numerous approved drugs and clinical candidates, serving as anti-inflammatory, anticancer, antihypertensive, and antimicrobial agents.[2][3]
This guide moves beyond a simple recitation of facts. It is designed to provide researchers, scientists, and drug development professionals with a cohesive understanding of the why and how behind the . We will explore the strategic decisions in synthetic chemistry, the rationale behind biological assay selection, and the interpretation of structure-activity relationships that drive the evolution of a lead compound. The protocols herein are presented not merely as instructions, but as self-validating systems grounded in established scientific principles.
Strategic Synthesis: Building the Biphenyl Core
The construction of the core biphenyl structure is the critical first step in the discovery process. While several methods exist, the Suzuki-Miyaura cross-coupling reaction is the preeminent strategy, prized for its efficiency, mild reaction conditions, and broad functional group tolerance.[1]
Causality of Choice: Why the Suzuki-Miyaura Coupling Dominates
The preference for the Suzuki-Miyaura reaction is rooted in its robustness and versatility. It involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an arylboronic acid.[1][3] This method is highly effective for creating the pivotal carbon-carbon bond between the two phenyl rings. Its key advantages include:
-
High Yields: The reaction is known for producing excellent yields, which is crucial for the multi-step synthesis common in drug discovery.
-
Functional Group Tolerance: It proceeds under conditions that do not disturb a wide variety of other functional groups on the reacting molecules, minimizing the need for protective group chemistry.
-
Commercial Availability of Reagents: A vast library of substituted arylboronic acids and aryl halides are commercially available, allowing for the rapid generation of diverse compound libraries.[3]
While other methods like the Ullmann condensation exist, they often require harsher conditions (high temperatures, copper catalysts) that are incompatible with sensitive functional groups, making the Suzuki coupling the superior choice for modern medicinal chemistry.[1]
Diagram: General Synthetic Workflow
The following diagram illustrates the typical workflow for synthesizing a library of biphenyl carboxylic acid derivatives using the Suzuki-Miyaura coupling.
Caption: General workflow for synthesis via Suzuki-Miyaura cross-coupling.
Therapeutic Frontiers and Biological Mechanisms
The therapeutic potential of biphenyl carboxylic acid derivatives is vast. Their rigid structure allows them to fit into specific binding pockets of enzymes and receptors, while the carboxylic acid group often acts as a key hydrogen bond donor/acceptor or a handle for salt formation.
Anticancer Activity
This class of compounds has shown significant promise in oncology, acting through multiple mechanisms.
-
Cyclin-Dependent Kinase (Cdk) Inhibition: Certain derivatives, such as the fascaplysin analogue CA224, specifically inhibit Cdk4-cyclin D1.[4][5] This action blocks the cell cycle at the G0/G1 phase, preventing cancer cell proliferation.[4][5]
-
Tubulin Polymerization Inhibition: The same compound, CA224, also disrupts the cell cycle at the G2/M phase by inhibiting tubulin polymerization, a mechanism shared with well-known chemotherapy agents.[4][5]
-
EGFR Allosteric Inhibition: To overcome resistance to traditional ATP-competitive inhibitors, novel derivatives have been designed to target allosteric sites on the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6] This approach can be effective against mutations that confer resistance to drugs like Erlotinib.[6]
Table 1: Anticancer Activity of Novel Biphenyl Carboxylic Acid Derivatives
| Compound ID | Target Cell Line(s) | Mechanism of Action | Reported IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 3j (Benzyloxy) | MCF-7, MDA-MB-231 | Estrogen Receptor Alpha (ERα) Binding | 9.92 (MCF-7), 9.54 (MDA-MB-231) | [2][3] |
| 3a (Unsubstituted) | MCF-7, MDA-MB-231 | Estrogen Receptor Alpha (ERα) Binding | 10.14 (MCF-7), 10.78 (MDA-MB-231) | [2][3] |
| CA224 | HCT-116, NCI-H460 | Cdk4 Inhibition, Tubulin Destabilization | Not specified (efficacious in xenograft models) | [5] |
| S4 | HCT-116 | EGFR Allosteric Inhibition | Comparable to Erlotinib |[6] |
Anti-inflammatory Properties
Several marketed non-steroidal anti-inflammatory drugs (NSAIDs) are biphenyl carboxylic acid derivatives, including Diflunisal and Fenbufen.[2][3] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of inflammatory prostaglandins.[7] Research continues to produce novel derivatives, such as 4-oxothiazolidin-3-yl amides, which exhibit significant anti-inflammatory activity in preclinical models like the carrageenan test.[7][8]
Antimicrobial and Antifungal Activity
The biphenyl scaffold has also been explored for infectious diseases. Ester derivatives of biphenyl-4-carboxylic acid have demonstrated activity against pathogenic yeast species, including Candida albicans and Candida tropicalis.[9] The structure-activity relationship studies in this area suggest that bulky groups or the presence of a heteroatom near the ester function can be crucial for bioactivity.[9]
Table 2: Antifungal Activity of Biphenyl-4-Carboxylic Acid Esters
| Compound | Fungal Strain(s) | Reported MIC (µg/mL) | Reference |
|---|---|---|---|
| Ethyl 4-biphenyl carboxylate | C. albicans, C. tropicalis | 512 - 1024 | [9] |
| Decanoyl 4-biphenyl carboxylate | Candida spp. | 512 |[9] |
Structure-Activity Relationship (SAR) Analysis
SAR is the cornerstone of medicinal chemistry, linking the chemical structure of a molecule to its biological effect. For biphenyl derivatives, SAR studies focus on how substitutions on either phenyl ring or modifications to the linker group impact potency and selectivity.
-
Impact of Substituents: Studies have shown that adding specific functional groups can dramatically enhance activity. For instance, a benzyloxy group on one of the phenyl rings led to potent anticancer activity against breast cancer cell lines.[2][3] In another study, fluorine substitution was found to significantly enhance antibacterial efficacy.[10]
-
Positional Isomerism: The position of substituents is critical. An SAR analysis of STAT3 inhibitors found that a fluorine substitution at the 3-position of a benzoic acid ring doubled the compound's potency compared to the parent lead.[11]
Diagram: Hypothetical SAR Logic
Caption: Logical flow of a Structure-Activity Relationship (SAR) study.
Key Experimental Protocols
The following protocols are detailed, self-validating methodologies for the synthesis and evaluation of novel biphenyl carboxylic acid derivatives.
Protocol 1: Synthesis of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives (General Suzuki-Miyaura Coupling)
This protocol is adapted from a general, single-step synthesis method for producing a library of biphenyl carboxylic acids.[3]
-
Reagent Preparation: In a round-bottom flask, dissolve 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.0 eq) and the desired substituted arylboronic acid (1.1 eq) in a 3:1 mixture of toluene and ethanol.
-
Catalyst and Base Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) as the catalyst. Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 eq) as the base.
-
Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to 80-90°C under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue using column chromatography on silica gel, typically with a gradient of ethyl acetate in petroleum ether, to yield the final product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[3] The expected ¹H-NMR will show characteristic aromatic proton signals, while the IR spectrum should display a strong carbonyl (C=O) stretch for the carboxylic acid.[3]
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines the standard method for assessing the anticancer activity of synthesized compounds against human cancer cell lines.[2]
-
Cell Culture: Culture human breast cancer cells (e.g., MCF-7, MDA-MB-231) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5x10³ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of the synthesized biphenyl derivatives in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compounds to the wells, including a vehicle control (DMSO) and a positive control (e.g., Tamoxifen).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of compounds against fungal pathogens, adapted from standard methods.[9]
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) in RPMI-1640 medium to a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds (solubilized in DMSO and then diluted in media) to obtain a range of concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well containing the diluted compounds. Include a positive control (fungal inoculum without compound) and a negative control (media only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be determined by visual inspection or by measuring the optical density.[9]
Conclusion and Future Perspectives
The remains a vibrant and highly productive area of drug discovery. The chemical tractability of the scaffold, particularly through robust synthetic methods like the Suzuki-Miyaura coupling, allows for extensive exploration of chemical space. The diverse biological activities demonstrated by these compounds underscore their continued relevance as starting points for developing new therapeutics.
Future efforts will likely focus on several key areas:
-
Target Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.
-
Overcoming Resistance: Developing next-generation compounds, such as allosteric inhibitors, to combat drug resistance in oncology and infectious diseases.
-
Computational Chemistry: Increasingly leveraging molecular docking and in silico screening to rationalize SAR and prioritize the synthesis of compounds with a higher probability of success.[2][6]
-
Pharmacokinetic Optimization: Modifying the core structure to improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, ensuring that potent compounds can become viable drug candidates.
By integrating rational design, efficient synthesis, and rigorous biological evaluation, the biphenyl carboxylic acid scaffold will undoubtedly continue to yield novel chemical entities that can address unmet medical needs.
References
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
- A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.
- Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of Chemical and Pharmaceutical Research (JOCPR).
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Research Square.
- Biphenyl-4-Carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity.
- Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. Asian Journal of Chemistry.
- Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. PubMed.
- Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed.
- Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl a. SciSpace.
- Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Bentham Science.
- Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.
- Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [rjsocmed.com]
- 7. scispace.com [scispace.com]
- 8. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Investigation of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid: A Computational Guide for Drug Discovery and Materials Science
This technical guide provides a comprehensive theoretical framework for the study of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid, a molecule of significant interest for its potential applications in medicinal chemistry and materials science. Given the limited existing research on this specific compound, this document outlines a robust computational approach to predict its structural, electronic, and reactive properties. By leveraging established theoretical methods, researchers can gain critical insights into the molecule's behavior, guiding future experimental synthesis and application.
The biphenyl scaffold is a cornerstone in the development of a wide array of functional molecules, from pharmaceuticals to liquid crystals.[1][2][3] Its derivatives are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The introduction of a carboxylic acid group further enhances its potential, as this functional group is crucial in drug design and the biochemistry of living systems.[2] This guide will detail the theoretical methodologies required to explore the unique characteristics imparted by the benzyloxy and methyl substitutions on the biphenyl-3'-carboxylic acid core.
Foundational Computational Strategy: Density Functional Theory (DFT)
At the heart of a theoretical investigation into a novel molecule like this compound lies Density Functional Theory (DFT). DFT has proven to be a powerful tool for studying the electronic properties and structures of biphenyl derivatives.[1][5][6] It offers a balance between computational cost and accuracy, making it ideal for the initial characterization of new compounds.
1.1. Geometry Optimization and Conformational Analysis
The first and most critical step is to determine the molecule's most stable three-dimensional structure. The rotational freedom around the biphenyl linkage and the benzyloxy group necessitates a thorough conformational analysis.
Experimental Protocol: Conformational Search and Geometry Optimization
-
Initial Structure Generation: Construct the 2D structure of this compound and generate an initial 3D conformation using molecular mechanics force fields (e.g., MMFF).
-
Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface. This can be achieved through rotating the key dihedral angles: the C-C bond connecting the two phenyl rings and the C-O-C-C linkage of the benzyloxy group.
-
DFT Optimization: Subject each identified low-energy conformer to full geometry optimization using a DFT functional and basis set. A common and effective choice for such systems is the B3LYP functional with a 6-311++G(d,p) basis set.[6][7]
-
Frequency Analysis: Perform a frequency calculation on each optimized geometry at the same level of theory to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).[5] This step also provides zero-point vibrational energies (ZPVE) for more accurate energy comparisons.
Causality Behind Experimental Choices: The choice of the B3LYP functional is based on its well-documented success in optimizing the geometries of substituted biphenyls.[7] The inclusion of diffuse (++) and polarization (d,p) functions in the basis set is crucial for accurately describing the electron distribution in a molecule with heteroatoms and aromatic rings.
Diagram: Computational Workflow for Structural Analysis
Caption: Workflow for determining the ground-state geometry.
Electronic Properties and Reactivity Descriptors
Once the ground-state geometry is established, a wealth of information about the molecule's electronic character and potential reactivity can be extracted.
2.1. Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability.[1]
2.2. Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is invaluable for predicting sites of intermolecular interactions and chemical reactions.[8]
Table: Key Electronic Properties to Calculate
| Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Correlates with ionization potential and electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Correlates with electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |
| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| MEP Surface | 3D map of the electrostatic potential. | Identifies sites for electrophilic and nucleophilic attack. |
Experimental Protocol: Calculation of Electronic Properties
-
Single-Point Energy Calculation: Using the optimized ground-state geometry, perform a single-point energy calculation at a high level of theory (e.g., the same DFT functional with a larger basis set).
-
Orbital and Property Analysis: From the output of the calculation, extract the HOMO and LUMO energies, the total dipole moment, and generate the MEP surface using visualization software.
Trustworthiness of the Protocol: This protocol is self-validating as the calculated properties are directly derived from the principles of quantum mechanics applied to the optimized molecular structure. The consistency of results across different, but appropriate, levels of theory can further enhance confidence in the predictions.
Intermolecular Interactions and Potential Biological Activity
The biphenyl carboxylic acid moiety is a known pharmacophore, and understanding how this compound might interact with biological targets is a primary objective.
3.1. Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for predicting the binding affinity and mode of interaction with a protein target.
Experimental Protocol: Molecular Docking Simulation
-
Target Selection: Identify a relevant protein target. Given the prevalence of biphenyl derivatives as anticancer agents, a suitable target could be an enzyme or receptor implicated in cancer, such as estrogen receptor alpha (ERα).[2]
-
Ligand and Receptor Preparation: Prepare the 3D structure of this compound (the ligand) and the crystal structure of the target protein (the receptor). This involves adding hydrogen atoms, assigning partial charges, and defining the binding site.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to systematically sample different orientations and conformations of the ligand within the receptor's binding site.
-
Scoring and Analysis: The docking program will generate a series of poses ranked by a scoring function that estimates the binding affinity. Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.
3.2. Hirshfeld Surface Analysis
For understanding the packing in a potential crystalline state, Hirshfeld surface analysis is a valuable tool. It provides a graphical representation of the intermolecular contacts in a crystal and can quantify the contribution of different types of interactions.[9]
Diagram: Theoretical Approach to Biological Activity Prediction
Caption: Workflow for predicting biological interactions.
Spectroscopic Properties Prediction
Theoretical calculations can predict various spectroscopic properties, which can be invaluable for confirming the identity of a synthesized compound.
4.1. NMR Spectroscopy
Calculating the nuclear magnetic shielding tensors allows for the prediction of ¹H and ¹³C NMR chemical shifts. This is a powerful way to validate an experimental synthesis.
4.2. Vibrational Spectroscopy (IR and Raman)
The frequencies and intensities of vibrational modes can be calculated from the second derivatives of the energy. This allows for the prediction of the infrared (IR) and Raman spectra, providing a theoretical fingerprint of the molecule.
Experimental Protocol: Spectroscopic Property Calculation
-
NMR Calculation: Using the optimized geometry, perform a calculation to determine the NMR shielding tensors, typically using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Vibrational Frequency Calculation: The frequency analysis performed during geometry optimization also provides the vibrational frequencies and IR intensities. Raman activities can be calculated in a similar manner.
-
Spectral Simulation: Use the calculated data to generate theoretical NMR, IR, and Raman spectra for comparison with experimental data.
Expertise and Experience: The accuracy of predicted NMR chemical shifts can be significantly improved by referencing them to a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. This systematic approach corrects for inherent errors in the theoretical method.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical framework for the in-depth study of this compound. By employing DFT calculations for structural and electronic characterization, molecular docking for biological activity prediction, and spectroscopic simulations for compound verification, researchers can build a robust understanding of this novel molecule. The insights gained from these theoretical studies will be instrumental in guiding the rational design of future experiments, whether in the realm of drug discovery or the development of new materials. The inherent flexibility and functionality of this molecule suggest a rich field for further investigation, with potential applications spanning various scientific disciplines.
References
- Mahmood, T., Gilani, M. A., Tabassum, S., Khan, A. F., & Khan, F. A. (2014). DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals. Journal of The Chemical Society of Pakistan, 36(3), 500-505.
-
Gagnon, A., Parvez, M., & Sorensen, T. S. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry, 11(19), 3203-3211. [Link]
-
Hameed, A. S., & Al-Janabi, A. H. (2017). Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method. Journal of Al-Nahrain University, 20(3), 1-8. [Link]
-
Yusoff, M. M., et al. (2022). Mesomorphic, magnetic and DFT studies of biphenyl-based molecule with various substituted anilines. Molecular Crystals and Liquid Crystals, 735(1), 1-15. [Link]
-
Gagnon, A., Parvez, M., & Sorensen, T. S. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry, 11(19), 3203-3211. [Link]
-
Radhika, D., et al. (2025). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. IUCrData, 10(2), x250001. [Link]
-
Ataman Kimya. (n.d.). Biphenyl Carboxylic Acid. Retrieved from [Link]
-
Yar, M. S., & Ansari, M. A. (2012). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 5(1), 1-19. [Link]
-
Yar, M. S., & Ansari, M. A. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. [Link]
-
Chana, A., et al. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Chemical Research in Toxicology, 15(12), 1514-1526. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. researchgate.net [researchgate.net]
- 7. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic Acid Analogues
Introduction: The Significance of Biphenyl Carboxylic Acid Scaffolds
Biphenyl derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural basis of numerous pharmaceuticals, agrochemicals, and liquid crystals.[1] The inherent rigidity and aromatic nature of the biphenyl framework allow for precise spatial orientation of functional groups, making it a privileged scaffold for designing molecules that interact with biological targets with high affinity and specificity. The addition of a carboxylic acid moiety further enhances the druglikeness of these compounds by increasing polarity and providing a key interaction point for hydrogen bonding with biological receptors.[1]
Analogues of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid are of particular interest due to their potential as anticancer agents and inhibitors of therapeutic targets like urate transporter 1 (URAT1).[1][2] The strategic placement of the benzyloxy and methyl groups on one phenyl ring, coupled with the carboxylic acid on the other, creates a sterically defined and functionally rich molecule. The benzyloxy group can engage in π-stacking interactions, while the methyl group can provide beneficial steric hindrance or hydrophobic interactions within a binding pocket. This application note provides a comprehensive guide to the synthesis of these valuable compounds, focusing on a robust and versatile synthetic strategy employing the Suzuki-Miyaura cross-coupling reaction.
Synthetic Strategy: A Convergent Approach via Suzuki-Miyaura Coupling
The synthesis of this compound analogues is most efficiently achieved through a convergent strategy centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the facile connection of two aryl fragments, offering high functional group tolerance and generally excellent yields.[3]
Our synthetic route involves three main stages:
-
Synthesis of Key Precursor 1: 1-Benzyloxy-2-bromo-3-methylbenzene. This involves the bromination of commercially available m-cresol followed by a Williamson ether synthesis to introduce the benzyl protecting group.
-
Synthesis of Key Precursor 2: 3-Carboxyphenylboronic Acid. This coupling partner is prepared from 3-cyanophenylboronic acid via hydrolysis.
-
Suzuki-Miyaura Cross-Coupling and Final Product Formation. The two precursors are coupled using a palladium catalyst, followed by purification to yield the final product.
This approach allows for the modular synthesis of various analogues by simply modifying the starting materials for each precursor.
Visualizing the Synthetic Workflow
The overall synthetic pathway is depicted in the following workflow diagram:
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 1-Benzyloxy-2-bromo-3-methylbenzene
Step 1.1: Bromination of m-cresol to 2-bromo-3-methylphenol
-
Rationale: The first step is the regioselective bromination of m-cresol. The hydroxyl group is an activating ortho-, para-director. To favor ortho-bromination and minimize the formation of dibrominated byproducts, the reaction is typically carried out at low temperatures.
-
Procedure:
-
In a flask protected from light, dissolve m-cresol (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise with stirring.
-
Maintain the reaction at 0 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 2-bromo-3-methylphenol.
-
Step 1.2: Benzylation of 2-bromo-3-methylphenol
-
Rationale: The Williamson ether synthesis is a reliable method for the formation of ethers from an alkoxide and a primary alkyl halide.[4][5] In this step, the phenolic proton of 2-bromo-3-methylphenol is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide in an SN2 reaction.[4][5][6]
-
Procedure:
-
To a solution of 2-bromo-3-methylphenol (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as the base.
-
Add benzyl bromide (1.2 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain 1-benzyloxy-2-bromo-3-methylbenzene.
-
Part 2: Synthesis of 3-Carboxyphenylboronic Acid
-
Rationale: The carboxylic acid functionality is introduced by the hydrolysis of a nitrile group. This is a robust and high-yielding transformation.
-
Procedure:
-
Suspend 3-cyanophenylboronic acid (1.0 eq) in ethylene glycol.
-
Add potassium hydroxide (4.0 eq) and heat the mixture to 175 °C for 3 hours.[7]
-
Cool the reaction mixture and dilute with water.[7]
-
Acidify the solution to pH 2-3 with concentrated hydrochloric acid, which will precipitate the product.[7]
-
Filter the colorless crystalline solid, wash with cold water, and dry under vacuum to yield 3-carboxyphenylboronic acid.[7]
-
Part 3: Suzuki-Miyaura Cross-Coupling
-
Rationale: This is the key C-C bond-forming step. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. The base is crucial for the transmetalation step.
-
Mechanism Visualization:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Procedure:
-
In a reaction vessel, combine 1-benzyloxy-2-bromo-3-methylbenzene (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a solvent system, for example, a mixture of toluene and water (4:1) or dioxane and water (4:1).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Acidify the aqueous layer with 1M HCl to a pH of 2-3 to precipitate the carboxylic acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Part 4: Purification and Characterization
-
Purification:
-
Rationale: Recrystallization is an effective method for purifying solid organic compounds.[8][9] The choice of solvent is critical; the desired compound should be soluble in the hot solvent and insoluble in the cold solvent, while the impurities should remain soluble at all temperatures.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a hot solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
If there are insoluble impurities, perform a hot filtration.[9]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.[9]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see aromatic protons in the range of 7.0-8.5 ppm. The benzylic protons should appear as a singlet around 5.0-5.5 ppm. The methyl protons will be a singlet around 2.0-2.5 ppm. The carboxylic acid proton will be a broad singlet downfield, typically above 10 ppm.
-
¹³C NMR: The carboxyl carbon will appear around 165-175 ppm.[10] Aromatic carbons will be in the 110-160 ppm range. The benzylic carbon should be around 70 ppm, and the methyl carbon around 15-20 ppm.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show the [M-H]⁻ ion. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Look for a broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.
-
Data Summary Table for a Representative Synthesis
| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| 1.1 | m-Cresol | Br₂, CH₂Cl₂ | 2-bromo-3-methylphenol | 75-85 | >95 (after chromatography) |
| 1.2 | 2-bromo-3-methylphenol | Benzyl bromide, K₂CO₃, DMF | 1-benzyloxy-2-bromo-3-methylbenzene | 80-90 | >98 (after chromatography) |
| 2 | 3-cyanophenylboronic acid | KOH, ethylene glycol | 3-carboxyphenylboronic acid | 85-95 | >98 |
| 3 | 1-benzyloxy-2-bromo-3-methylbenzene & 3-carboxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | This compound | 70-85 | >99 (after recrystallization) |
Troubleshooting and Expert Insights
-
Low Yield in Bromination: Over-bromination can be an issue. Ensure slow addition of bromine at low temperatures. If inseparable byproducts form, consider using a milder brominating agent like N-bromosuccinimide (NBS).
-
Incomplete Benzylation: Ensure the use of an anhydrous solvent and a sufficient excess of base to drive the reaction to completion. If the reaction is sluggish, a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can be added.
-
Poor Suzuki Coupling Yields: The choice of palladium catalyst and ligand is crucial. For sterically hindered substrates, ligands such as SPhos or XPhos may improve yields. Ensure thorough degassing of the reaction mixture, as oxygen can deactivate the catalyst.
-
Purification Challenges: If the product is difficult to crystallize, column chromatography may be necessary. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one can be effective.
Conclusion
The synthetic route detailed in this application note provides a reliable and adaptable method for the preparation of this compound and its analogues. By leveraging the power and modularity of the Suzuki-Miyaura cross-coupling, researchers can efficiently access a diverse range of these medicinally important compounds for further investigation in drug discovery and development programs.
References
-
PubChem. 2',6'-Dimethylbiphenyl-3-carboxylic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic procedure. Reagents used: i: benzyl bromide, K2CO3, DMF; ii:. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
O-Chem Wiki. Scheme 2A. N-Benzylation Using Benzyl Bromide. Retrieved from [Link]
-
MDPI. (2023, November 3). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Retrieved from [Link]
-
University of Colorado Boulder. Recrystallization and Crystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of structurally different aryl halides and arylboronic acids. Retrieved from [Link]
-
YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. Retrieved from [Link]
-
CONICET. (2005, September 12). Spectral Assignments and Reference Data. Retrieved from [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
NCBI Bookshelf. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. Retrieved from [Link]
-
MDPI. 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Retrieved from [Link]
-
Chem 115 Myers. The Suzuki Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. Benzylic substitution, benzylation. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Organic Syntheses. (2017, November 28). Benzyl ((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. Retrieved from [Link]
-
ScienceDirect. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]
Sources
- 1. 2',6'-Dimethylbiphenyl-3-carboxylic acid | C15H14O2 | CID 17852404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. 2-Biphenylcarboxylic acid(947-84-2) 13C NMR spectrum [chemicalbook.com]
- 9. US3709795A - Purification of carboxylic acids by chemical treatment and distillation - Google Patents [patents.google.com]
- 10. myneni.princeton.edu [myneni.princeton.edu]
Application Notes and Protocols for the Synthesis of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid, a key intermediate in the development of novel therapeutics. The core of this methodology is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile tool for the formation of carbon-carbon bonds. These application notes offer a detailed, step-by-step protocol, an exploration of the underlying reaction mechanism, and a discussion of the critical parameters for successful synthesis. The protocols are designed to be self-validating, with explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the synthetic strategy.
Introduction: The Significance of Biphenyl Carboxylic Acids in Medicinal Chemistry
Biphenyl scaffolds are a cornerstone in modern drug discovery, appearing in a multitude of approved drugs and clinical candidates. Their rigid, yet tunable, structure provides an excellent platform for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. The addition of a carboxylic acid moiety often enhances the pharmacokinetic profile of a drug candidate by improving solubility and providing a handle for further derivatization. Specifically, substituted biphenyl carboxylic acids have been identified as potent inhibitors of various enzymes and receptors, making them a valuable class of compounds for medicinal chemists.[1][2] The target molecule, this compound, incorporates a benzyloxy group that can serve as a protecting group or a key pharmacophoric element, and a methyl group that can influence the conformation of the biphenyl system.
The Suzuki-Miyaura cross-coupling reaction is the premier method for the synthesis of biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.[3][4] This reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[4]
Proposed Synthetic Strategy
Given the lack of a direct literature precedent for the synthesis of this compound, a convergent synthetic approach utilizing a Suzuki-Miyaura cross-coupling is proposed. This strategy involves the coupling of two key fragments: (1) a suitably functionalized benzyloxy- and methyl-containing aryl boronic ester and (2) a commercially available or readily synthesized halo-benzoic acid derivative.
Sources
- 1. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy | The Hartwig Group [hartwig.cchem.berkeley.edu]
Application Notes and Protocols for the Evaluation of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid, a Novel URAT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperuricemia, characterized by elevated serum uric acid levels, is a primary pathogenic factor for gout and is associated with kidney disease and cardiovascular conditions.[1][2] The human urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is responsible for the majority of urate reabsorption in the renal proximal tubules.[2][3][4] Consequently, inhibiting URAT1 is a leading therapeutic strategy to increase uric acid excretion and manage hyperuricemia.[4][5] Biphenyl carboxylic acid derivatives have emerged as a promising class of potent and selective URAT1 inhibitors.[6][7] This document provides a comprehensive technical guide for the preclinical evaluation of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid, a representative compound from this class. It includes detailed protocols for robust in vitro functional assays and a standard in vivo model of hyperuricemia, designed to rigorously assess the compound's inhibitory potency and efficacy.
Scientific Background and Mechanism of Action
URAT1 is an anion exchanger located on the apical membrane of renal proximal tubular cells. It mediates the reabsorption of uric acid from the glomerular filtrate back into the bloodstream in exchange for intracellular anions like lactate.[3] This process is highly efficient, with approximately 90% of filtered urate being reabsorbed.[2][4]
By competitively binding to URAT1, this compound is hypothesized to block this reabsorption pathway. This inhibition leads to a decrease in the net reabsorption of uric acid, thereby increasing its fractional excretion in the urine (uricosuria) and subsequently lowering serum uric acid (sUA) concentrations. This mechanism is a cornerstone for the treatment of hyperuricemia, particularly in patients who are "underexcreters" of uric acid.[5]
Compound Profile and Preclinical Data Summary
This compound is a synthetic small molecule designed for high-affinity binding to URAT1. The data presented below is representative of highly potent biphenyl carboxylic acid derivatives reported in the literature.[6][7][8]
Table 1: Representative Preclinical Characteristics
| Parameter | Assay Type | Value | Reference Compound |
| hURAT1 IC₅₀ | [¹⁴C]Uric Acid Uptake | 0.15 µM | Benzbromarone (IC₅₀ ≈ 0.3 µM)[3] |
| Selectivity | Functional Assays | >100-fold vs. OAT1, OAT3 | Lesinurad, Dotinurad[7] |
| In Vivo Efficacy | PO-induced Hyperuricemia (Mice) | 45% sUA reduction @ 10 mg/kg | Benzbromarone (40% sUA reduction @ 10 mg/kg)[5] |
Handling and Storage:
-
Solubility: The compound is expected to be soluble in dimethyl sulfoxide (DMSO) for in vitro stock solutions and can be formulated in vehicles such as 0.5% carboxymethyl cellulose sodium (CMC-Na) for in vivo oral administration.
-
Storage: Store the solid compound at 4°C, protected from light. Store DMSO stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
In Vitro Evaluation: URAT1 Inhibition Assay
The gold-standard method for quantifying URAT1 inhibition is a cell-based uric acid uptake assay using a stably transfected cell line.[3][9]
Protocol 1: Cell-Based [¹⁴C]Uric Acid Uptake Assay
This protocol measures the ability of the test compound to inhibit the uptake of radiolabeled uric acid into Human Embryonic Kidney 293 (HEK293) cells stably overexpressing human URAT1 (hURAT1).
Causality and Self-Validation:
-
HEK293-hURAT1 vs. Mock Cells: Using mock-transfected (parental) HEK293 cells is critical. The difference in uptake between the two cell lines represents the specific transport mediated by URAT1. This comparison ensures that the observed inhibition is target-specific and not due to general cellular toxicity.[3]
-
Pre-incubation: Pre-incubating the cells with the inhibitor allows the compound to reach its target and establish binding equilibrium before the substrate ([¹⁴C]uric acid) is introduced.[9]
-
Positive Control: Including a known URAT1 inhibitor, such as Benzbromarone, validates the assay's performance and provides a benchmark for comparing the potency of the test compound.[10]
Step-by-Step Methodology:
-
Cell Culture:
-
Seed HEK293 cells stably expressing hURAT1 and mock-transfected HEK293 cells into 24-well plates at a density to achieve 80-90% confluency on the day of the experiment.[9]
-
Culture overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer to achieve final desired concentrations. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent effects.[3]
-
-
Assay Execution:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayers twice with 500 µL of pre-warmed (37°C) HBSS.[3]
-
Add 200 µL of HBSS containing the appropriate concentration of the test compound, positive control (e.g., Benzbromarone), or vehicle (0.5% DMSO) to each well.
-
Pre-incubate the plates at 37°C for 10-15 minutes.[3]
-
Initiate the transport reaction by adding 200 µL of pre-warmed uptake solution (HBSS containing [¹⁴C]uric acid, e.g., final concentration 20 µM).
-
Incubate at 37°C for a short, defined period (e.g., 5 minutes) to ensure measurement of initial uptake rates.[3]
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by aspirating the solution.
-
Immediately wash the cells three times with 500 µL of ice-cold HBSS to stop the transport process and remove extracellular radioactivity.[9]
-
Add 300 µL of a suitable lysis buffer (e.g., 0.1 M NaOH) to each well and incubate for 30 minutes at room temperature with gentle shaking to ensure complete lysis.[3]
-
-
Quantification and Data Analysis:
-
Transfer the cell lysate from each well into a liquid scintillation vial.
-
Add 4 mL of scintillation cocktail and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Calculation of Inhibition:
-
First, determine the URAT1-specific uptake:
-
Uptake_URAT1 = CPM_HEK293-hURAT1 - CPM_Mock
-
-
Calculate the percentage of inhibition for each concentration using the formula:
-
% Inhibition = 100 * (1 - (Uptake_URAT1_with_Inhibitor / Uptake_URAT1_with_Vehicle))[3]
-
-
-
IC₅₀ Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (non-linear regression) model to determine the IC₅₀ value.
-
In Vivo Efficacy Evaluation
To assess the compound's ability to lower serum uric acid in vivo, a hyperuricemic animal model is required. Most rodents have the enzyme uricase, which degrades uric acid to allantoin. Therefore, a uricase inhibitor like potassium oxonate (PO) is used to induce a stable hyperuricemic state.[11][12]
Protocol 2: Potassium Oxonate-Induced Hyperuricemia Model in Mice
This model evaluates the uricosuric and sUA-lowering effects of the test compound in an acute hyperuricemia setting.
Causality and Self-Validation:
-
Potassium Oxonate (PO): Administration of PO blocks uricase, causing uric acid to accumulate in the blood, thereby mimicking human hyperuricemia.[13]
-
Vehicle Group: This group (PO + Vehicle) establishes the maximum level of hyperuricemia and serves as the baseline against which the effects of the test compound are measured.
-
Normal Control Group: This group receives only the vehicle (no PO), providing the normal physiological level of serum uric acid.
-
Positive Control Group: Administering a clinically relevant drug like Benzbromarone validates the model's responsiveness and provides a benchmark for efficacy.[11][14]
Step-by-Step Methodology:
-
Animals and Acclimatization:
-
Use male mice (e.g., C57BL/6J, 8-10 weeks old).
-
Acclimatize the animals for at least one week with free access to standard chow and water.
-
Fast the animals overnight before the experiment but allow access to water.
-
-
Grouping and Dosing:
-
Randomly divide mice into experimental groups (n=6-8 per group):
-
Group 1: Normal Control (Vehicle only, e.g., 0.5% CMC-Na, p.o.)
-
Group 2: Hyperuricemic Vehicle (PO + 0.5% CMC-Na, p.o.)
-
Group 3: Test Compound (PO + this compound, e.g., 10 mg/kg, p.o.)
-
Group 4: Positive Control (PO + Benzbromarone, e.g., 10 mg/kg, p.o.)
-
-
Induce hyperuricemia by administering potassium oxonate (e.g., 250 mg/kg) dissolved in saline via intraperitoneal (i.p.) injection to all groups except the Normal Control group.[13]
-
One hour after PO injection, administer the test compound, positive control, or vehicle by oral gavage (p.o.).
-
-
Sample Collection:
-
Two hours after oral administration, collect blood samples (e.g., via cardiac puncture under anesthesia).
-
Allow the blood to clot at room temperature, then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
-
Biochemical Analysis:
-
Measure the concentration of uric acid and creatinine in the serum samples using commercially available colorimetric assay kits according to the manufacturer's instructions.
-
Creatinine levels are measured to monitor for potential acute nephrotoxicity.
-
-
Data Analysis:
-
Calculate the mean ± SEM for serum uric acid levels in each group.
-
Determine the statistical significance between groups using an appropriate test (e.g., one-way ANOVA followed by Dunnett's post-hoc test).
-
Calculate the percentage reduction in serum uric acid relative to the hyperuricemic vehicle group:
-
% sUA Reduction = 100 * (1 - (sUA_Test_Group / sUA_Vehicle_Group))
-
-
References
- BenchChem. (2025).
-
Dalal, S., et al. (2021). A brief review on in vivo models for Gouty Arthritis. Metabol Open, 11, 100100. [Link]
-
Liu, C. W., et al. (2021). Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. Molecules, 26(15), 4648. [Link]
- BenchChem. (2025).
-
Dalal, S., et al. (2021). A brief review on in vivo models for Gouty Arthritis. PubMed. [Link]
-
ResearchGate. (n.d.). Schematic illustrations of cell-based methods for evaluation of URAT1 inhibitors. [Link]
-
Li, J., et al. (2021). Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein. Analytical Biochemistry, 626, 114246. [Link]
-
ResearchGate. (n.d.). Cell-based urate transport assay with 293A cells transiently expressing URAT1. [Link]
-
BioIVT. (n.d.). URAT1 (SLC22A12) Transporter Assay. [Link]
-
ResearchGate. (2021). A brief review on in vivo models for Gouty Arthritis. [Link]
-
Wang, C., et al. (2019). A novel mouse model of hyperuricemia and gouty nephropathy. Chinese Medical Journal, 132(18), 2257-2259. [Link]
- BenchChem. (2025).
-
GemPharmatech. (n.d.). Gout/Hyperuricemia Models and Efficacy Services. [Link]
-
Lee, H., & Kim, S. K. (2022). Review of Urate-Lowering Therapeutics: From the Past to the Future. Frontiers in Pharmacology, 13, 862358. [Link]
-
Liu, C. W., et al. (2021). Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. MDPI. [Link]
-
Gill, A., et al. (2022). How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present. Open Exploration, 2, 1-17. [Link]
-
Stiburkova, B., et al. (2011). Clinical and Functional Characterization of URAT1 Variants. PLoS ONE, 6(12), e28641. [Link]
-
Li, Y., et al. (2023). Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors. RSC Advances, 13, 4426-4433. [Link]
- BenchChem. (2025).
-
Guo, Y., et al. (2023). Structural Basis for Inhibition of Urate Reabsorption in URAT1. JACS Au, 3(10), 2855-2865. [Link]
-
Guo, Y., et al. (2023). Structural Basis for Inhibition of Urate Reabsorption in URAT1. PubMed Central. [Link]
-
Wang, Y., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Pharmaceuticals, 16(11), 1563. [Link]
-
Suo, Y., et al. (2023). Molecular basis of the urate transporter URAT1 inhibition by gout drugs. Nature Communications, 14, 3213. [Link]
-
Wang, Y., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. MDPI. [Link]
-
Wang, Y., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. OUCI. [Link]
-
Guo, Y., et al. (2023). Molecular mechanism of drug inhibition of URAT1. Nature Communications, 14, 4390. [Link]
Sources
- 1. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors [ouci.dntb.gov.ua]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07193B [pubs.rsc.org]
- 11. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A brief review on in vivo models for Gouty Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mednexus.org [mednexus.org]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid in Cancer Research
Foreword
The relentless pursuit of novel therapeutic agents in oncology has led researchers down a multitude of chemical avenues. One such promising area is the development of small molecule inhibitors that target the intricate protein-protein interactions governing cancer cell survival. Within this context, the biphenyl carboxylic acid scaffold has emerged as a privileged structure, particularly in the design of inhibitors for the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid (CAS No. 1420800-42-5) in cancer research, positioning it as a putative Mcl-1 inhibitor based on current structure-activity relationship (SAR) paradigms. While direct studies on this specific molecule are not yet prevalent in published literature, its structural motifs suggest a clear line of investigation. These notes are therefore intended to serve as a foundational guide to exploring its therapeutic potential.
Scientific Rationale: Targeting Mcl-1 in Oncology
Myeloid Cell Leukemia 1 (Mcl-1) is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway.[1][2] Unlike other family members, Mcl-1 is characterized by a rapid turnover rate, making cancer cells particularly dependent on its continuous expression for their survival. Overexpression of Mcl-1 is a common feature in a wide range of human cancers, including hematologic malignancies and solid tumors, and is frequently associated with poor prognosis and resistance to conventional chemotherapy and even other Bcl-2 family inhibitors like Venetoclax.[1]
Mcl-1 exerts its pro-survival function by sequestering the pro-apoptotic "BH3-only" proteins (e.g., Bim, Puma, Noxa) and the effector proteins (Bak, Bax), thereby preventing the permeabilization of the mitochondrial outer membrane and the subsequent cascade of events leading to programmed cell death.[1][2] Consequently, the direct inhibition of Mcl-1 is a highly attractive therapeutic strategy to restore apoptotic sensitivity in cancer cells.
The Biphenyl Carboxylic Acid Scaffold as a Putative Mcl-1 Inhibitor
Structure-based drug design has been instrumental in the development of potent and selective Mcl-1 inhibitors.[1][2] A common pharmacophore for these inhibitors consists of a central scaffold that mimics the alpha-helical BH3 domain of pro-apoptotic proteins, enabling it to bind to the hydrophobic groove on the surface of Mcl-1. The biphenyl carboxylic acid structure, as seen in This compound , possesses key features that align with established SAR for Mcl-1 inhibitors:
-
The Carboxylic Acid Moiety: This group typically serves as a crucial anchor, forming a salt bridge with a conserved arginine residue within the Mcl-1 binding pocket.
-
The Biaryl Core: The biphenyl structure provides a rigid scaffold to orient other functional groups into different sub-pockets of the Mcl-1 protein. The hindered rotation around the biaryl axis, which can be influenced by substituents like the methyl group at the 6-position, can confer high selectivity for Mcl-1 over other Bcl-2 family members like Bcl-2 and Bcl-xL.[1]
-
Hydrophobic Substituents: The benzyloxy and methyl groups can engage in hydrophobic interactions within the binding groove, enhancing binding affinity.
The proposed mechanism of action for This compound is the competitive inhibition of the Mcl-1/pro-apoptotic protein interaction, thereby liberating pro-apoptotic factors and triggering the intrinsic apoptotic pathway.
Signaling Pathway Diagram
Caption: Proposed mechanism of Mcl-1 inhibition leading to apoptosis.
Experimental Protocols
The following protocols provide a framework for evaluating the anti-cancer activity of This compound , with a focus on its potential as an Mcl-1 inhibitor.
Protocol 2.1: In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effect of the compound on various cancer cell lines, particularly those known to be dependent on Mcl-1 for survival (e.g., hematological malignancies, certain solid tumors).
Materials:
-
Cancer cell lines (e.g., MOLM-13, MV-4-11 for AML; HCT-116 for colon cancer)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a 10 mM stock solution)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
96-well clear-bottom white plates
-
Multimode plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of the compound in complete growth medium. The final concentrations should range from low nanomolar to high micromolar (e.g., 1 nM to 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Data Acquisition: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
Table 1: Hypothetical IC₅₀ Values for this compound
| Cell Line | Cancer Type | Mcl-1 Dependence | Predicted IC₅₀ (µM) |
| MOLM-13 | Acute Myeloid Leukemia | High | 0.1 - 1.0 |
| MV-4-11 | Acute Myeloid Leukemia | High | 0.1 - 1.0 |
| HCT-116 | Colon Cancer | Moderate | 1.0 - 10.0 |
| A549 | Lung Cancer | Low | > 10.0 |
Protocol 2.2: Apoptosis Induction Assay by Annexin V/PI Staining
Objective: To confirm that the observed cytotoxicity is due to the induction of apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI solution according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic). A significant increase in the Annexin V positive populations (early and late apoptotic) in treated cells compared to the control indicates apoptosis induction.
Experimental Workflow Diagram
Caption: A typical workflow for preclinical evaluation.
Protocol 2.3: Biochemical Mcl-1 Binding Assay (Fluorescence Polarization)
Objective: To directly measure the binding affinity of the compound to the Mcl-1 protein.
Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescently labeled BH3 peptide probe (e.g., FITC-labeled Bim-BH3 peptide)
-
Assay buffer (e.g., PBS, 0.01% Tween-20)
-
This compound
-
384-well black plates
-
Plate reader capable of fluorescence polarization (FP) measurements
Procedure:
-
Assay Setup: In a 384-well plate, add the assay buffer, a fixed concentration of Mcl-1 protein, and the fluorescent BH3 probe. The concentrations should be optimized to yield a stable FP signal.
-
Compound Addition: Add serial dilutions of the compound to the wells. Include a no-inhibitor control and a no-protein control.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
FP Measurement: Measure the fluorescence polarization of each well.
-
Data Analysis: The binding of the fluorescent probe to Mcl-1 results in a high FP signal. The compound, by competing for the binding site, will displace the probe, leading to a decrease in the FP signal. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ or Kᵢ value by fitting the data to a suitable binding model.
Conclusion and Future Directions
The structural characteristics of This compound make it a compelling candidate for investigation as a novel Mcl-1 inhibitor in cancer research. The protocols outlined above provide a robust starting point for its preclinical evaluation. Positive results from these in vitro studies would warrant further investigation into its mechanism of action, including its selectivity against other Bcl-2 family members and its efficacy in in vivo cancer models. The journey from a promising chemical structure to a clinically viable therapeutic is long and arduous, but the systematic application of these fundamental research protocols is the essential first step.
References
-
Friberg, A., et al. (2019). Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity. Journal of Medicinal Chemistry, 62(17), 7901-7920. [Link]
-
Wang, Z., et al. (2019). Discovery of selective Mcl-1 inhibitors via structure-based design and structure-activity relationship analysis. Biochemical and Biophysical Research Communications, 513(2), 429-435. [Link]
Sources
protocol for deprotection of benzyloxy group in biphenyl compounds
An Application Guide and Protocol for the Deprotection of Benzyloxy Groups in Biphenyl Compounds
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of the Benzyl Ether Protecting Group in Biphenyl Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and advanced materials, the biphenyl moiety stands as a privileged scaffold. Its synthesis often requires the strategic masking and unmasking of reactive functional groups. The benzyloxy group (BnO-), or benzyl ether, is a cornerstone protecting group for phenols and alcohols due to its robust stability across a wide array of reaction conditions, including acidic, basic, and many oxidative/reductive environments.
However, the ultimate success of a synthetic route hinges on the final, quantitative, and clean removal of this group to unveil the desired hydroxyl functionality. This is particularly critical in biphenyl syntheses, where the final products can be complex molecules sensitive to harsh reagents. The deprotection step is not merely a procedural formality but a critical transformation that demands careful consideration of chemoselectivity and reaction conditions to avoid compromising the integrity of the molecular framework.
This application note provides an in-depth guide to the most reliable and field-proven protocols for the deprotection of benzyloxy groups on biphenyl cores. We move beyond simple reagent lists to explore the mechanistic rationale, comparative advantages, and practical nuances of each method, empowering researchers to make informed decisions tailored to their specific substrate.
Core Methodologies for Benzyl Ether Cleavage
The cleavage of the benzylic C-O bond can be achieved through several distinct chemical strategies. The choice of method is dictated primarily by the functional group tolerance of the substrate. The three principal approaches are:
-
Catalytic Hydrogenolysis: The reductive cleavage of the C-O bond using hydrogen gas or a hydrogen donor in the presence of a metal catalyst.
-
Lewis Acid-Mediated Cleavage: The use of strong Lewis acids to activate the ether oxygen, facilitating bond scission.
-
Oxidative Cleavage: Methods that oxidize the benzyl group, rendering it labile.
This guide will focus on the most prevalent and versatile methods: Catalytic Hydrogenolysis and Lewis Acid-Mediated Cleavage.
Catalytic Hydrogenolysis: The Workhorse of Debenzylation
Catalytic hydrogenolysis is the most common and often cleanest method for benzyl ether deprotection, yielding the desired phenol and toluene, a volatile and easily removable byproduct. The reaction proceeds on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).
Mechanism and Rationale
The process involves the oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis. The efficiency of this process is influenced by several factors, including the catalyst quality (particle size, distribution on the support), solvent, and hydrogen source.[1] The solvent plays a crucial role, with polar protic solvents like ethanol (EtOH) and tetrahydrofuran (THF) generally promoting faster reaction rates compared to nonpolar solvents.[2]
Hydrogen Sources: Direct Gas vs. In-Situ Transfer
A. Hydrogen Gas (H₂): This is the classic approach, utilizing a balloon or a pressurized reactor filled with hydrogen gas. While highly effective, it requires specialized equipment and stringent safety protocols due to the high flammability of hydrogen gas and the pyrophoric nature of spent Pd/C catalyst.[3][4][5][6]
B. Catalytic Transfer Hydrogenation (CTH): A safer and more convenient alternative that avoids the handling of hydrogen gas.[7] In CTH, a hydrogen donor molecule transfers hydrogen to the substrate in situ on the catalyst surface. This method is particularly valuable for standard laboratory setups not equipped for high-pressure reactions.[8] Common hydrogen donors include:
CTH can sometimes offer enhanced chemoselectivity compared to direct hydrogenation.[11]
Challenges: Chemoselectivity
A primary challenge in hydrogenolysis is the presence of other reducible functional groups, such as alkenes, alkynes, nitro groups, or aromatic halogens. Standard Pd/C can readily reduce these groups. Selectivity can sometimes be achieved by modifying the catalyst or reaction conditions. For instance, using catalyst poisons like diphenylsulfide can selectively inhibit the hydrogenolysis of benzyl ethers while allowing for the reduction of olefins or acetylenes.[12][13] Conversely, careful catalyst selection is critical when trying to preserve an aromatic chlorine while removing a benzyl group.
Lewis Acid-Mediated Cleavage: The Orthogonal Approach
When a biphenyl substrate contains functional groups incompatible with catalytic reduction (e.g., sulfur-containing moieties, alkynes), Lewis acid-mediated deprotection provides an essential alternative.
Mechanism and Rationale
This method relies on the coordination of a strong Lewis acid to the ether oxygen atom. This coordination polarizes and weakens the benzylic C-O bond, making it susceptible to cleavage.[2] A critical challenge is managing the fate of the benzyl cation (Bn⁺) generated upon cleavage. In electron-rich biphenyl systems, this cation can re-react with the aromatic rings via Friedel-Crafts alkylation, leading to undesired byproducts.[14]
To circumvent this, a cation scavenger is almost always employed. This is a non-nucleophilic, electron-rich species that rapidly and irreversibly traps the benzyl cation.
Key Reagents and Scavengers
-
Boron Trichloride (BCl₃): A powerful and highly effective reagent for cleaving aryl ethers.[2][15] Due to its high reactivity, reactions are typically conducted at low temperatures (-78 °C). The use of a non-Lewis-basic scavenger like pentamethylbenzene is crucial to prevent side reactions and does not deactivate the BCl₃ through coordination.[14][16][17]
-
Trimethylsilyl Iodide (TMSI): Another effective reagent that operates via a similar mechanism.[15][18] For reasons of cost and stability, TMSI is often generated in situ by reacting trimethylsilyl chloride (TMSCl) with sodium iodide (NaI). The iodide ion acts as the nucleophile to cleave the activated ether.[18]
Comparative Analysis of Deprotection Methods
| Method | Key Reagents & Conditions | Advantages | Limitations & Considerations | Key Functional Group Incompatibilities |
| Catalytic Hydrogenolysis (H₂ Gas) | 5-10 mol% Pd/C, H₂ (1 atm to high pressure), EtOH or THF, RT | High yield, clean byproducts (toluene), catalyst is recyclable. | Requires specialized pressure equipment; H₂ is flammable; catalyst can be pyrophoric.[5][19] | Alkenes, alkynes, nitro groups, some halides, sulfur compounds (catalyst poisoning). |
| Catalytic Transfer Hydrogenation | 10-20 mol% Pd/C, HCOONH₄ or HCOOH, MeOH/THF, RT to reflux | No H₂ gas needed, experimentally simple, can be more chemoselective.[7][10] | Requires stoichiometric hydrogen donor; can be slower than H₂ gas method. | Same as H₂ gas method, though selectivity can sometimes be tuned. |
| Boron Trichloride (BCl₃) | BCl₃ (2-3 eq.), Pentamethylbenzene (3-5 eq.), CH₂Cl₂ -78 °C | Excellent for substrates intolerant to hydrogenation; very fast.[17] | Reagent is corrosive and moisture-sensitive; requires stoichiometric amounts and inert, anhydrous conditions; careful quenching needed.[14] | Highly acid-labile groups (e.g., Boc, acetals, some silyl ethers). |
| Trimethylsilyl Iodide (TMSI) | TMSI or TMSCl/NaI (2-5 eq.), CH₃CN or CH₂Cl₂, RT | Mild conditions, effective for hindered ethers. | Reagent is corrosive and light/moisture-sensitive; generates stoichiometric waste.[18] | Acid-labile groups. |
Experimental Protocols
Safety Preamble: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. All catalysts should be considered potentially pyrophoric, especially after use, and should never be allowed to dry in the air.[6]
Protocol 1: Deprotection via Catalytic Hydrogenolysis (H₂ Balloon)
This protocol describes a standard, atmospheric pressure hydrogenation.
Materials:
-
Benzyloxy-substituted biphenyl compound (1.0 eq.)
-
Palladium on carbon (10% w/w Pd, 5-10 mol% relative to substrate)
-
Ethanol (EtOH) or Tetrahydrofuran (THF), reagent grade
-
Two or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon assembly (balloon, stopcock adapter)
-
Vacuum/Nitrogen manifold
-
Celite® pad for filtration
Procedure:
-
Catalyst Charging: To the round-bottom flask containing a magnetic stir bar, add the 10% Pd/C catalyst.
-
Inerting the System: Securely attach the flask to the vacuum/nitrogen manifold. Carefully evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Substrate Addition: Under a positive flow of nitrogen, add the benzyloxy-biphenyl substrate followed by the solvent (e.g., EtOH) to create a slurry (approx. 0.1 M concentration).
-
Hydrogen Introduction: Replace the nitrogen inlet with the hydrogen balloon assembly. Evacuate the flask and backfill with hydrogen from the balloon. Repeat this cycle three times. Ensure the balloon remains inflated throughout the reaction.[5]
-
Reaction: Vigorously stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If necessary, an aliquot can be taken by briefly replacing the H₂ atmosphere with N₂, removing the sample, and then re-establishing the H₂ atmosphere.[5]
-
Workup: Once the starting material is consumed, carefully purge the flask with nitrogen three times.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. CRITICAL: Never allow the Celite® pad with the catalyst to dry. Immediately after filtration, rinse the pad with a small amount of the reaction solvent and then quench the pad with water to prevent ignition.[5]
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude phenol can be purified by column chromatography, recrystallization, or extraction as needed.
Protocol 2: Deprotection via Catalytic Transfer Hydrogenation (Ammonium Formate)
This protocol offers a convenient alternative to using hydrogen gas.
Materials:
-
Benzyloxy-substituted biphenyl compound (1.0 eq.)
-
Palladium on carbon (10% w/w Pd, 10-20 mol%)
-
Ammonium Formate (HCOONH₄, 5-10 eq.)
-
Methanol (MeOH) or THF/MeOH mixture
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Celite® pad for filtration
Procedure:
-
Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve the benzyloxy-biphenyl substrate in the chosen solvent.
-
Reagent Addition: Add the ammonium formate, followed by the 10% Pd/C catalyst.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-60 °C to increase the rate. The reaction is often accompanied by gas evolution (CO₂).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup & Isolation: Upon completion, cool the mixture to room temperature. Filter through a pad of Celite®, ensuring the pad is kept wet.[5] Wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The crude product can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove residual salts before purification.
Protocol 3: Deprotection via BCl₃ and a Cation Scavenger
This protocol is for substrates that are sensitive to hydrogenation. Strict anhydrous and inert conditions are required.
Materials:
-
Benzyloxy-substituted biphenyl compound (1.0 eq.)
-
Pentamethylbenzene (3.0 eq.)
-
Boron trichloride solution (1.0 M in CH₂Cl₂, 2.0 eq.)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon) manifold with syringes
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Setup: Under an inert atmosphere, add the benzyloxy-biphenyl substrate and pentamethylbenzene to an oven-dried flask equipped with a stir bar. Dissolve the solids in anhydrous CH₂Cl₂.[14][16]
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the 1.0 M BCl₃ solution dropwise via syringe over 10-15 minutes. The rate of addition should be controlled to manage any exotherm.[14][16]
-
Reaction: Stir the mixture at -78 °C.
-
Monitoring: Monitor the reaction by TLC. The reactions are typically very fast (15-60 minutes).
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol or a mixture of THF and saturated aqueous NaHCO₃.[14] This is a critical step to safely neutralize the excess BCl₃.
-
Workup: Allow the mixture to warm to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: The crude product, which will contain benzyl-pentamethylbenzene byproducts, is purified by silica gel column chromatography.[16]
Visualization of Key Workflows and Mechanisms
Workflow for Catalytic Hydrogenolysis
Caption: Experimental workflow for benzyl ether deprotection via catalytic hydrogenolysis.
Mechanism of BCl₃ Cleavage with a Cation Scavenger
Caption: Mechanism of BCl₃-mediated debenzylation with cation trapping.
References
- Bieg, T., & Szeja, W. (1985).
- Kindred Chemical. (n.d.).
- Industrial Projects & Services. (n.d.). Hydrogenation Reaction Safety In The Chemical Industry. Industrial Projects & Services.
- University of Wisconsin-Madison. (n.d.).
- Malik, S., et al. (n.d.).
- Jackson, A. E., & Johnstone, R. A. W. (1976). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. .
- Chemical Engineering World. (2024, June 7).
- Anwer, M. K., et al. (1982). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Indian Journal of Chemistry.
- Bajwa, J. S. (1992).
- Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008).
- Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2016). Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger: 3,4-Dimethoxyphenol. Organic Syntheses.
- Olah, G. A., & Narang, S. C. (1982).
- See, Y. Y., et al. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
- Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups.
- Guerra, K. (2014). Answer to "How can I deprotect the benzyl group in 6-(benzyloxy)chroman?".
- Reddit User Interneter96. (2022). Comment on "BCl3 side reactions". r/Chempros, Reddit.
- Not Voodoo. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Not Voodoo.
- Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett.
- Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters.
- PubMed. (n.d.). Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide.
- Semeril, D. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development.
Sources
- 1. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. njhjchem.com [njhjchem.com]
- 4. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 5. chem.uci.edu [chem.uci.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. orgsyn.org [orgsyn.org]
- 17. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 18. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 19. youtube.com [youtube.com]
Application Note: Structural Elucidation of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid using NMR and Mass Spectrometry
Introduction
2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid is a complex organic molecule with potential applications in medicinal chemistry and materials science. Its intricate structure, featuring a biphenyl core with diverse substituents, necessitates a robust analytical approach for unambiguous characterization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting data to build a complete structural picture.
Molecular Structure and Analytical Strategy
A thorough analytical workflow is crucial for the definitive structural elucidation of this compound. This involves a multi-pronged approach combining one- and two-dimensional NMR techniques with high-resolution mass spectrometry.
Caption: Integrated workflow for the structural elucidation of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in an organic molecule. A suite of experiments is employed to map out the proton and carbon frameworks and their connectivity.
A. Sample Preparation: The Foundation of High-Quality Spectra
The quality of NMR data is intrinsically linked to the meticulous preparation of the sample.[1][2]
Protocol 1: NMR Sample Preparation
-
Analyte Purity: Ensure the sample is of high purity. Residual solvents or reaction byproducts can complicate spectral interpretation.
-
Solvent Selection: Chloroform-d (CDCl3) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[2][3] However, for carboxylic acids, the acidic proton signal can be broad and may exchange with trace amounts of water. DMSO-d6 can be an excellent alternative as it often provides sharper hydroxyl and carboxylic acid proton signals.[4]
-
Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent.[1][5] For the less sensitive ¹³C NMR and 2D experiments, a more concentrated sample of 20-30 mg in 0.6 mL is recommended.[1]
-
Homogenization: After adding the solvent, vortex the sample until the solute is completely dissolved. Visually inspect for any particulate matter.
-
Filtration: To remove any suspended particles that can degrade spectral quality, filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[6]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added.
B. 1D NMR: The Initial Blueprint (¹H and ¹³C NMR)
¹H NMR Spectroscopy: Unveiling the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Expected Chemical Shifts:
-
Aromatic Protons (Ar-H): Multiple signals are expected in the range of 7.0-8.5 ppm. The protons on the carboxylic acid-bearing ring will likely be further downfield due to the electron-withdrawing nature of the carboxyl group.
-
Benzyloxy Protons (O-CH₂-Ph): A singlet corresponding to the two methylene protons is anticipated around 5.0-5.5 ppm. The five protons of the phenyl ring will appear in the aromatic region.
-
Methyl Protons (-CH₃): A singlet for the three methyl protons should be observed in the upfield region, likely around 2.0-2.5 ppm.
-
Carboxylic Acid Proton (-COOH): This proton gives a characteristically broad singlet at a very downfield chemical shift, typically between 10-13 ppm.[7][8] Its position and broadness can be concentration and solvent dependent.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) helps in distinguishing between CH, CH₂, and CH₃ groups.
-
Expected Chemical Shifts:
-
Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to be the most downfield signal, typically in the range of 165-185 ppm.
-
Aromatic Carbons (Ar-C): A complex set of signals between 120-150 ppm is expected for the numerous aromatic carbons. Quaternary carbons will be identifiable with the aid of DEPT spectra.
-
Benzyloxy Methylene Carbon (O-CH₂-Ph): The methylene carbon should appear around 65-75 ppm.
-
Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, typically between 15-25 ppm.
-
C. 2D NMR: Connecting the Pieces
2D NMR experiments are indispensable for assembling the molecular structure by establishing correlations between nuclei.[9][10][11]
Protocol 2: 2D NMR Data Acquisition
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[12][13] It is crucial for tracing the connectivity within the individual aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[14][15] This allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds away.[14][15][16] HMBC is key to connecting the different fragments of the molecule, such as linking the benzyloxy group to the biphenyl core and establishing the relative positions of the substituents.
Caption: Conceptual HMBC correlations for structural assembly.
D. Predicted NMR Data Summary
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations (COSY, HMBC) |
| -COOH | 10.0 - 13.0 (br s, 1H) | 165 - 185 | HMBC to aromatic carbons |
| Ar-H | 7.0 - 8.5 (m) | 120 - 150 | COSY to adjacent Ar-H; HMBC to other rings, substituents |
| -O-CH₂-Ph | ~5.2 (s, 2H) | 65 - 75 | HMBC to aromatic C-2 and benzylic C1' |
| -CH₃ | ~2.2 (s, 3H) | 15 - 25 | HMBC to aromatic C-6 and C-5 |
| Benzyl Ar-H | ~7.3-7.5 (m, 5H) | 127 - 137 | COSY correlations within the ring |
II. Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and elemental composition of the analyte, and tandem MS (MS/MS) offers valuable structural information through fragmentation analysis.
A. Sample Preparation for ESI-MS
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.[17][18]
Protocol 3: ESI-MS Sample Preparation
-
Solvent System: Use high-purity solvents such as methanol, acetonitrile, or a mixture with water.[19][20]
-
Concentration: Prepare a stock solution of the sample at approximately 1 mg/mL.[21] Dilute this stock solution to a final concentration of 1-10 µg/mL for analysis.[21]
-
Additives: To promote ionization, a small amount of a volatile acid or base can be added. For negative ion mode, which is ideal for carboxylic acids, a trace amount of ammonium hydroxide or a volatile amine can be beneficial. For positive ion mode, 0.1% formic acid is commonly used.[20]
-
Filtration: Ensure the final solution is free of particulates by filtering it through a 0.22 µm syringe filter.[17]
B. High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula.
-
Expected Ion: For this compound (C₂₁H₁₈O₃), the expected ions are:
-
[M-H]⁻ (Negative Ion Mode): m/z 317.1183 (Calculated)
-
[M+H]⁺ (Positive Ion Mode): m/z 319.1329 (Calculated)
-
[M+Na]⁺ (Positive Ion Mode): m/z 341.1148 (Calculated)
-
C. Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
MS/MS analysis involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a fingerprint of the molecule's structure.[22][23]
-
Predicted Fragmentation Pathways:
-
Loss of the benzyl group: A common fragmentation for benzyl ethers is the cleavage of the C-O bond, leading to the loss of a benzyl radical (C₇H₇•, 91 Da) or a tropylium cation (m/z 91).[24][25]
-
Decarboxylation: Carboxylic acids readily lose CO₂ (44 Da) upon fragmentation.[26][27][28]
-
Loss of water: A loss of H₂O (18 Da) from the molecular ion is also possible.[27]
-
Conclusion
The combination of one- and two-dimensional NMR spectroscopy with high-resolution mass spectrometry provides a powerful and definitive methodology for the structural characterization of this compound. By following the detailed protocols and utilizing the interpretive framework presented in this application note, researchers can confidently verify the structure and purity of this and other similarly complex organic molecules. This rigorous analytical approach is fundamental to ensuring data quality and advancing research in drug discovery and materials science.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Retrieved from [Link]
-
JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
University of Bristol. NMR Sample Preparation. Retrieved from [Link]
-
University of California, Riverside. NMR Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of Wisconsin-Madison. Sample Preparation & Autosampler Vials for ESI-MS. Retrieved from [Link]
-
University of Cambridge. Sample preparation for the ES/MS. Retrieved from [Link]
-
University College London. Sample Preparation. Retrieved from [Link]
-
YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). MASS SPECTRUM OF ETHERS. Retrieved from [Link]
-
YouTube. (2025). Mass Spectrometry of Aliphatic Ethers. Retrieved from [Link]
-
University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]
-
Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link]
-
National Institutes of Health. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
-
The Royal Society of Chemistry. Spectra and physical data of (A2). Retrieved from [Link]
-
University of Arizona. Mass Spectrometry - Examples. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
Louisiana State University. ESI TOF sample prep. Retrieved from [Link]
-
Chemistry LibreTexts. NMR - Interpretation. Retrieved from [Link]
-
Wiley Analytical Science. (2016). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Retrieved from [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
San Diego State University. 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a).... Retrieved from [Link]
-
OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
-
University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
SpectraBase. [1,1'-Biphenyl]-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]
-
Wiley Analytical Science. (2015). Organic Structures from 2D NMR Spectra. Retrieved from [Link]
-
PubChem. (1,1'-Biphenyl)-4-carboxylic acid. Retrieved from [Link]
-
Science.gov. nmr hsqc hmbc: Topics. Retrieved from [Link]
-
BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). Retrieved from [Link]
-
ACS Publications. (2026). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. organomation.com [organomation.com]
- 3. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. sites.bu.edu [sites.bu.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. emerypharma.com [emerypharma.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 16. omicsonline.org [omicsonline.org]
- 17. vanderbilt.edu [vanderbilt.edu]
- 18. lsu.edu [lsu.edu]
- 19. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 20. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 22. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 23. scienceready.com.au [scienceready.com.au]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 26. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 27. m.youtube.com [m.youtube.com]
- 28. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
Application Notes and Protocols for the Functionalization of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic Acid
Introduction: Navigating the Challenges of a Sterically Hindered System
2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid presents a significant synthetic challenge due to the pronounced steric hindrance surrounding the carboxylic acid functionality. The ortho-substituents on the biphenyl scaffold, namely the bulky benzyloxy and methyl groups, effectively shield the carboxylic acid, impeding the approach of reagents and rendering standard functionalization protocols inefficient. This steric congestion necessitates the use of highly reactive intermediates or carefully optimized reaction conditions to achieve successful conversion to amides, esters, and other derivatives.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals to effectively functionalize this challenging substrate. We will explore several robust methodologies, offering step-by-step protocols and the underlying chemical principles to empower you to select and execute the most suitable strategy for your synthetic goals.
Core Functionalization Strategies
The key to successfully functionalizing this compound lies in the effective activation of the carboxylic acid group to overcome the steric barrier. We will detail three primary approaches:
-
Amide Bond Formation: Direct coupling with amines is often challenging. We will explore the use of potent coupling agents and the conversion to more reactive acyl intermediates.
-
Esterification: Similar to amidation, direct esterification can be sluggish. We will discuss methods tailored for hindered carboxylic acids.
-
Acyl Chloride Formation: Conversion to the highly reactive acyl chloride provides a versatile intermediate for a range of subsequent transformations.
Part 1: Amide Bond Formation
The formation of an amide bond from a sterically hindered carboxylic acid requires robust activation. Standard coupling reagents like HATU or HBTU may prove ineffective or provide low yields.[1] The following protocols offer more reliable alternatives.
Method 1A: Amide Coupling via Acyl Fluoride Intermediate
This method involves the in situ formation of a highly reactive acyl fluoride, which is more susceptible to nucleophilic attack by amines, even sterically demanding ones.[2]
Experimental Workflow: Acyl Fluoride Mediated Amide Coupling
Caption: Workflow for amide synthesis via an acyl fluoride intermediate.
Protocol 1A: Amide Formation using Cyanuric Fluoride
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) or acetonitrile (MeCN) to a concentration of 0.1-0.2 M.
-
Reagent Addition: Add pyridine (1.5 equiv) or diisopropylethylamine (DIPEA) (1.5 equiv) to the solution and cool to 0 °C in an ice bath.
-
Acyl Fluoride Formation: Slowly add a solution of cyanuric fluoride (0.5 equiv) in the same anhydrous solvent. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Amine Coupling: Cool the reaction mixture back to 0 °C and add the desired amine (1.2 equiv). If the amine is used as a hydrochloride salt, add an additional equivalent of base.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For particularly hindered amines, gentle heating (e.g., 40-50 °C) may be required.
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Method 1B: Boron-Mediated Amide Coupling
Boron-based reagents, such as B(OCH₂CF₃)₃, have emerged as effective promoters for the direct amidation of carboxylic acids and amines, even with challenging substrates.[2][3]
Protocol 1B: Amidation using Tris(2,2,2-trifluoroethyl) Borate
-
Setup: In a sealable reaction vessel, combine this compound (1.0 equiv), the desired amine (1.1 equiv), and tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃) (1.5 equiv) in anhydrous acetonitrile (0.5 M).
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.
| Method | Activating Agent | Typical Conditions | Advantages | Disadvantages |
| 1A: Acyl Fluoride | Cyanuric Fluoride/Pyridine | DCM or MeCN, 0 °C to RT | High reactivity, good for hindered amines | Reagents can be moisture sensitive |
| 1B: Boron-Mediated | B(OCH₂CF₃)₃ | MeCN, 80-100 °C | Direct, one-pot procedure | Requires elevated temperatures |
Part 2: Esterification
Esterification of this hindered carboxylic acid can be achieved through several methods that bypass the equilibrium limitations of the classic Fischer esterification.
Method 2A: Steglich Esterification
The Steglich esterification utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[4][5] This method is effective for sterically demanding esters.[4]
Experimental Workflow: Steglich Esterification
Caption: General workflow for Steglich esterification.
Protocol 2A: Steglich Esterification
-
Setup: Dissolve this compound (1.0 equiv), the desired alcohol (1.2-2.0 equiv), and a catalytic amount of DMAP (0.1-0.2 equiv) in anhydrous DCM (0.2 M) in a round-bottom flask under an inert atmosphere.
-
Carbodiimide Addition: Cool the solution to 0 °C and add DCC (1.1 equiv) or EDC (1.1 equiv) portion-wise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-18 hours.
-
Work-up (DCC): If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate. Filter the reaction mixture to remove the DCU and wash the solid with a small amount of cold DCM.
-
Work-up (EDC): If EDC is used, the urea byproduct is water-soluble. Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by flash column chromatography.
Method 2B: Benzylation using 2-Benzyloxy-1-methylpyridinium Triflate
For the specific synthesis of a benzyl ester, 2-benzyloxy-1-methylpyridinium triflate is a highly effective reagent that operates under mild conditions and shows excellent functional group tolerance.[6][7]
Protocol 2B: Benzyl Ester Formation
-
Reagents: In a vial, combine this compound (1.0 equiv), 2-benzyloxy-1-methylpyridinium triflate (1.2 equiv), and triethylamine (Et₃N) (1.5 equiv).
-
Solvent and Heating: Add trifluorotoluene (PhCF₃) as the solvent (0.2 M) and heat the reaction mixture to 80-85 °C for 4-8 hours.
-
Purification: After cooling to room temperature, the reaction mixture can often be directly purified by flash column chromatography on silica gel to yield the pure benzyl ester.
Part 3: Acyl Chloride Formation
Conversion to the corresponding acyl chloride provides a highly reactive intermediate that can be readily converted to a wide array of derivatives.
Experimental Workflow: Acyl Chloride Synthesis
Caption: Synthesis of the acyl chloride intermediate.
Protocol 3A: Acyl Chloride Synthesis using Thionyl Chloride
-
Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add this compound (1.0 equiv).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (3-5 equiv), either neat or in a suitable anhydrous solvent like toluene. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) for 2-4 hours. The reaction is complete when gas evolution ceases.
-
Isolation: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (a co-distillation with toluene can aid in complete removal). The resulting crude acyl chloride is often used immediately in the next step without further purification due to its reactivity.
Note: Oxalyl chloride with catalytic DMF in an inert solvent like DCM is an alternative, milder method for preparing acyl chlorides.
Conclusion
The functionalization of the sterically encumbered this compound requires a departure from standard protocols. The methods outlined in these application notes, focusing on the formation of highly reactive intermediates such as acyl fluorides and acyl chlorides, or the use of powerful coupling systems like Steglich esterification and boron-mediated amidation, provide robust and reliable pathways to a variety of valuable derivatives. The choice of method will depend on the desired functional group, the nature of the coupling partner, and the overall synthetic strategy. Careful execution and monitoring are paramount to achieving high yields with this challenging substrate.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Fischer Esterification. Retrieved from [Link]
-
Tummatorn, J., Albiniak, P. A., & Dudley, G. B. (2007). Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. The Journal of Organic Chemistry, 72(23), 8962–8964. Retrieved from [Link]
-
Maji, D., & Wheeler, K. A. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4541–4549. Retrieved from [Link]
-
ResearchGate. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines. Retrieved from [Link]
-
PubMed. (2007). Synthesis of Benzyl Esters Using 2-benzyloxy-1-methylpyridinium Triflate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Synfacts. (2025). Double C–H Functionalization Enables Access to ortho-Arylated Benzoic Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate [organic-chemistry.org]
- 7. Synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Biphenyl Carboxylic Acids
Introduction: The Therapeutic Potential of Biphenyl Carboxylic Acids
Biphenyl carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities.[1][2] The inherent structural rigidity of the biphenyl moiety, combined with the versatile reactivity of the carboxylic acid group, enables the creation of diverse molecular architectures with tailored biological functions.[1] This unique combination has propelled their investigation and development as anti-inflammatory, anticancer, antihypertensive, and antimicrobial agents, among other therapeutic applications.[1][2][3][4] Given their therapeutic promise, robust and efficient high-throughput screening (HTS) strategies are critical for the rapid identification and characterization of novel biphenyl carboxylic acid-based drug candidates.
This technical guide provides a comprehensive overview of advanced HTS methodologies tailored for the discovery of bioactive biphenyl carboxylic acids. We will delve into the rationale behind assay selection for key biological targets, present detailed, field-proven protocols, and address the specific challenges associated with this chemical class.
Strategic Assay Selection for Biphenyl Carboxylic Acids
The choice of an appropriate HTS assay is contingent upon the biological target of interest. Biphenyl carboxylic acids have been shown to modulate several important target classes, including nuclear receptors, enzymes, and protein-protein interactions (PPIs) involved in inflammation and fibrosis.
I. Nuclear Receptor Modulation
Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate a multitude of physiological processes, making them attractive drug targets.[5] Biphenyl carboxylic acid derivatives have been identified as modulators of nuclear receptors, such as the estrogen receptor-alpha (ERα), by mimicking the binding of coactivator proteins.[6][7]
Recommended HTS Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a highly sensitive, homogeneous assay format ideal for studying molecular interactions in HTS.[8] It overcomes interference from compound autofluorescence and light scatter by utilizing long-lifetime lanthanide chelates as donor fluorophores and measuring the FRET signal after a time delay.[2][8]
Workflow for a TR-FRET Nuclear Receptor Coactivator Recruitment Assay:
Caption: TR-FRET workflow for nuclear receptor modulator screening.
Detailed Protocol: TR-FRET Assay for ERα Coactivator Binding
This protocol is designed for a 384-well plate format.
Materials:
-
GST-tagged ERα Ligand Binding Domain (LBD)
-
Biotinylated coactivator peptide (e.g., SRC-1)
-
Terbium-cryptate labeled anti-GST antibody (Donor)
-
Streptavidin-XL665 (Acceptor)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
Biphenyl carboxylic acid library (dissolved in DMSO)
-
Positive control (e.g., Estradiol)
-
Negative control (DMSO)
-
384-well low-volume white plates
Procedure:
-
Compound Plating: Dispense 50 nL of each biphenyl carboxylic acid compound from the library into the wells of a 384-well plate using an acoustic liquid handler. Include positive and negative controls on each plate.
-
Reagent Preparation:
-
Prepare a 2X solution of GST-ERα LBD in assay buffer.
-
Prepare a 4X mix of biotinylated coactivator peptide, Terbium-cryptate anti-GST antibody, and Streptavidin-XL665 in assay buffer.
-
-
Dispensing:
-
Add 5 µL of the 2X GST-ERα LBD solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the 4X coactivator/antibody/acceptor mix to each well.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Detection: Read the plate on a TR-FRET compatible reader, with excitation at 340 nm and emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Normalize the data to controls and determine hit compounds based on a predefined threshold (e.g., >3 standard deviations from the mean of the negative controls).
| Parameter | Recommended Concentration |
| GST-ERα LBD | 5-10 nM |
| Biotinylated Coactivator Peptide | 10-20 nM |
| Terbium-cryptate anti-GST Ab | 1-2 nM |
| Streptavidin-XL665 | 10-20 nM |
| Final DMSO Concentration | <1% |
Causality Behind Experimental Choices:
-
The use of a GST-tagged receptor and biotinylated peptide allows for a modular and robust proximity assay design.
-
The concentrations of reagents should be optimized to be at or near the Kd of the protein-peptide interaction to ensure sensitivity for detecting competitive inhibitors.
-
Incubation times are critical to allow the binding events to reach equilibrium.
II. Anti-inflammatory and Anti-fibrotic Activity
Biphenyl carboxylic acids have shown promise as anti-inflammatory and anti-fibrotic agents.[3][4][9][10][11] HTS assays for these indications often involve cell-based models that recapitulate key aspects of the disease pathology.
Recommended HTS Assay: High-Content Imaging of Fibroblast Activation
High-content screening (HCS) combines automated microscopy with sophisticated image analysis to quantify cellular phenotypes. For fibrosis, an HCS assay can measure the transdifferentiation of fibroblasts into myofibroblasts, a key event in the fibrotic process.
Workflow for a High-Content Screening Fibrosis Assay:
Caption: High-content screening workflow for anti-fibrotic compounds.
Detailed Protocol: High-Content Assay for Inhibition of Myofibroblast Transdifferentiation
Materials:
-
Primary human lung fibroblasts
-
Fibroblast growth medium (FGM)
-
TGF-β1 (pro-fibrotic stimulus)
-
Biphenyl carboxylic acid library (in DMSO)
-
Positive control (e.g., a known TGF-β receptor inhibitor)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-alpha-smooth muscle actin (α-SMA)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
Nuclear stain: Hoechst 33342
-
384-well imaging plates
Procedure:
-
Cell Seeding: Seed human lung fibroblasts at an optimized density (e.g., 2000 cells/well) in 384-well imaging plates and allow them to adhere overnight.
-
Compound Treatment: Add biphenyl carboxylic acid compounds to the wells.
-
Stimulation: After a 1-hour pre-incubation with compounds, add TGF-β1 to all wells except for the unstimulated controls.
-
Incubation: Incubate for 48-72 hours to allow for myofibroblast transdifferentiation.
-
Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 5% BSA.
-
Incubate with anti-α-SMA primary antibody.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342.
-
-
Imaging: Acquire images using an automated high-content imaging system.
-
Analysis: Use image analysis software to segment cells based on the nuclear stain and quantify the intensity and texture of α-SMA staining in the cytoplasm. A decrease in α-SMA expression indicates inhibition of myofibroblast transdifferentiation.
| Parameter | Condition |
| Cell Type | Primary Human Lung Fibroblasts |
| Seeding Density | 2000 cells/well |
| TGF-β1 Concentration | 2-5 ng/mL |
| Incubation Time | 48-72 hours |
| Primary Readout | α-SMA fluorescence intensity |
Causality Behind Experimental Choices:
-
Primary human fibroblasts are used to provide a more physiologically relevant model of fibrosis.[11]
-
TGF-β1 is a key pro-fibrotic cytokine that induces the transdifferentiation of fibroblasts into myofibroblasts.
-
α-SMA is a well-established marker of myofibroblast activation.
Addressing the Challenges of Screening Biphenyl Carboxylic Acids
The physicochemical properties of biphenyl carboxylic acids can present challenges in HTS assays. Awareness of these potential issues is crucial for robust assay development and data interpretation.
I. Solubility and Aggregation
Poor aqueous solubility can lead to compound precipitation and aggregation, which are common sources of false positives in HTS.[12][13][14] Aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions.[14]
Mitigation Strategies:
-
Detergent in Assay Buffer: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer to prevent aggregation.[15]
-
Solubility Assessment: Perform early solubility checks using techniques like nephelometry or light scattering.[12][13]
-
Counter-screens: Actives should be tested in the presence and absence of detergent to identify aggregation-based activity.
II. Autofluorescence
The biphenyl scaffold can exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.[16] This autofluorescence can lead to false positives or negatives depending on the assay readout.[17][18]
Mitigation Strategies:
-
Pre-read Plates: Read compound plates before adding assay reagents to identify and flag autofluorescent compounds.
-
Use of Red-Shifted Fluorophores: Shift to fluorophores with excitation and emission wavelengths in the red spectrum, where compound autofluorescence is less common.[18]
-
Time-Resolved Assays: Employ technologies like TR-FRET or AlphaLISA, which are less susceptible to prompt fluorescence interference.[8]
III. Non-Specific Binding
The carboxylic acid moiety can engage in non-specific ionic interactions with proteins or other assay components, leading to false positives.[19][20]
Mitigation Strategies:
-
BSA in Assay Buffer: Include bovine serum albumin (BSA) in the assay buffer to block non-specific binding sites.
-
Orthogonal Assays: Confirm hits in a secondary, label-free assay format, such as surface plasmon resonance (SPR), to validate direct binding to the target.
-
Structure-Activity Relationship (SAR) Analysis: Analyze the SAR of initial hits. True inhibitors will typically exhibit a clear SAR, while non-specific binders often do not.
Conclusion
High-throughput screening is a powerful engine for the discovery of novel therapeutics. For a promising class of molecules like biphenyl carboxylic acids, a well-designed HTS campaign is paramount. By selecting assays that are mechanistically relevant to the known biological targets of this scaffold and by proactively addressing the potential challenges of solubility, autofluorescence, and non-specific binding, researchers can significantly enhance the quality of their screening data and accelerate the identification of clinically relevant lead compounds. The protocols and strategies outlined in this guide provide a robust framework for successfully navigating the complexities of HTS for biphenyl carboxylic acid derivatives.
References
-
Nwachukwu, J. C., et al. (2012). Synthesis of Biphenyl Proteomimetics as Estrogen Receptor-alpha Coactivator Binding Inhibitors. PMC. Retrieved from [Link]
-
Deep, A., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta Poloniae Pharmaceutica, 67(1), 63-67. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]
- Deep, A., et al. (2010). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SOME NOVEL BIPHENYL-4-CARBOXYLIC ACID 5-(ARYLIDENE)-2-(ARYL). Acta Poloniae Pharmaceutica, 67(1), 63-7.
-
ResearchGate. (2010). (PDF) Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Retrieved from [Link]
-
Carlson, K. E., et al. (2012). 3,3'-Disubstituted bipolar biphenyls as inhibitors of nuclear receptor coactivator binding. Bioorganic & Medicinal Chemistry Letters, 22(22), 6952-6955. Retrieved from [Link]
-
MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Retrieved from [Link]
-
Bridges, J. W., et al. (1965). The fluorescence of some biphenyl derivatives. The Biochemical Journal, 96(3), 872–878. Retrieved from [Link]
-
ResearchGate. (1987). Anti-inflammatory, analgesic and antipyretic activities of a new biphenyl acetic acid derivative(HN-1657). Retrieved from [Link]
-
Thorne, N., et al. (2012). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 4(4), 275-297. Retrieved from [Link]
-
Weikum, E. R., et al. (2017). Nuclear Receptors and Their Selective Pharmacologic Modulators. Pharmacological Reviews, 69(4), 365-402. Retrieved from [Link]
-
Sengupta, A., et al. (2021). Phenotypic drug screening in a human fibrosis model identified a novel class of antifibrotic therapeutics. eLife, 10, e70449. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. Retrieved from [Link]
-
ResearchGate. (2025). Fluorescence readouts in HTS: No gain without pain? | Request PDF. Retrieved from [Link]
-
Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Retrieved from [Link]
-
Otagiri, M., et al. (1984). The binding of aryl carboxylic acid derivatives to human serum albumin--a structure-activity study. Molecular Pharmacology, 25(3), 477-483. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual. Retrieved from [Link]
-
Cihlar, T., et al. (2019). Discovery and evaluation of inhibitor of LARP6 as specific antifibrotic compound. Scientific Reports, 9(1), 693. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Chemical Screening of Nuclear Receptor Modulators. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Retrieved from [Link]
-
BioPharm International. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. Retrieved from [Link]
-
Axxam. (n.d.). Challenges of HTS in early-stage drug discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. Retrieved from [Link]
-
PubMed. (2025). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Binding modes of carboxylic acids on cobalt nanoparticles. Retrieved from [Link]
-
PubMed. (2023). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. Retrieved from [Link]
-
ResearchGate. (2019). Binding modes of carboxylic acids on cobalt nanoparticles. Retrieved from [Link]
- Google Patents. (n.d.). US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid.
-
National Center for Biotechnology Information. (2017). Assay Interference by Aggregation - Assay Guidance Manual. Retrieved from [Link]
-
PubMed. (2024). Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis. Retrieved from [Link]
-
ResearchGate. (n.d.). Role for Carboxylic Acid Moiety in NSAIDs: Favoring the Binding at Site II of Bovine Serum Albumin | Request PDF. Retrieved from [Link]
-
PubMed. (2017). Novel biphenyl ester derivatives as tyrosinase inhibitors: Synthesis, crystallographic, spectral analysis and molecular docking studies. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Screening of Nuclear Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Biphenyl Proteomimetics as Estrogen Receptor-alpha Coactivator Binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,3'-Disubstituted bipolar biphenyls as inhibitors of nuclear receptor coactivator binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. researchgate.net [researchgate.net]
- 11. Phenotypic drug screening in a human fibrosis model identified a novel class of antifibrotic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The fluorescence of some biphenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. The binding of aryl carboxylic acid derivatives to human serum albumin--a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Biphenyl Scaffold as a Privileged Structure for the Development of Novel Anti-Inflammatory Agents
Abstract: The biphenyl moiety represents a cornerstone in medicinal chemistry, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs). Its unique structural features allow for the precise spatial orientation of pharmacophoric elements, making it an ideal scaffold for developing potent and selective inhibitors of cyclooxygenase-2 (COX-2). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and evaluation of biphenyl-based anti-inflammatory agents. We will delve into the underlying principles of COX-2 inhibition, provide detailed step-by-step protocols for key in vitro and in vivo assays, and discuss the interpretation of structure-activity relationship (SAR) data to guide lead optimization.
Introduction: Targeting Inflammation with Biphenyl Scaffolds
Inflammation is a fundamental biological response to injury and infection, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis and cardiovascular disorders.[1] A key mediator of the inflammatory cascade is the enzyme cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2.[2][3][4][5] COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the integrity of the gastric mucosa. In contrast, COX-2 is typically induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[3][4][5][6]
Traditional NSAIDs, such as ibuprofen and naproxen, inhibit both COX-1 and COX-2, which accounts for their therapeutic effects as well as their common side effects, including gastrointestinal issues.[3][4][5] This has driven the development of selective COX-2 inhibitors, often referred to as "coxibs," which aim to provide anti-inflammatory relief with an improved safety profile.[3][4][7][8] The biphenyl scaffold is a prominent feature in many successful NSAIDs and selective COX-2 inhibitors, valued for its rigid yet conformationally flexible nature that allows for optimal interaction with the enzyme's active site.[9][10]
The Rationale for Biphenyl-Based COX-2 Inhibitors
The active site of COX-2 is approximately 17-20% larger than that of COX-1, featuring a distinct side pocket.[11][12] This structural difference is the basis for designing selective inhibitors. The biphenyl scaffold can be functionalized with appropriate substituents that can access and bind within this secondary pocket of COX-2, a feature that is sterically hindered in COX-1.[11] This selective binding is a critical design principle for minimizing off-target effects.
Caption: COX-1 and COX-2 signaling pathways and the point of selective inhibition.
Drug Discovery Workflow: From Synthesis to Preclinical Candidate
The development of a novel anti-inflammatory agent from a biphenyl scaffold follows a structured workflow. This process begins with the chemical synthesis of a library of candidate compounds, followed by a cascade of screening assays to identify promising leads for further development.
Caption: A typical workflow for biphenyl-based anti-inflammatory drug discovery.
Chemical Synthesis of Biphenyl Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biphenyl derivatives due to its mild reaction conditions and tolerance of a wide range of functional groups.[9][13] This allows for the creation of diverse libraries of compounds for screening.
Protocol 3.1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the synthesis of biphenyl compounds. The specific aryl halides, arylboronic acids, catalyst, and base should be optimized for each specific reaction.
Materials:
-
Aryl halide (e.g., a substituted bromobenzene)
-
Arylboronic acid (e.g., a substituted phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the solvent mixture (e.g., toluene:ethanol:water in a 4:1:1 ratio).
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., 0.05 eq of Pd(PPh₃)₄) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl compound.
-
Confirm the structure of the purified compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[14][15]
In Vitro Screening Assays
A tiered approach to in vitro screening is efficient for identifying promising candidates. A simple, high-throughput primary assay can be used to identify compounds with general anti-inflammatory properties, followed by more specific secondary assays to determine the mechanism of action and potency.
Protocol 4.1: Primary Screening - Inhibition of Albumin Denaturation
Denaturation of proteins is a well-documented cause of inflammation. This assay serves as a rapid and cost-effective method to screen for potential anti-inflammatory activity.[1][16]
Materials:
-
Bovine serum albumin (BSA), 5% w/v solution
-
Test compounds and standard drug (e.g., Diclofenac sodium) at various concentrations
-
Phosphate buffered saline (PBS), pH 6.4
-
96-well plate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare stock solutions of the test compounds and the standard drug in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of PBS to each well.
-
Add 20 µL of the test compound or standard drug at various concentrations (e.g., 10-500 µg/mL).
-
Add 200 µL of 5% w/v BSA solution to each well.
-
Seal the plate and incubate at 37 °C for 20 minutes.
-
Induce denaturation by incubating the plate in a water bath at 70 °C for 10 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance (turbidity) at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Protocol 4.2: Secondary Screening - Fluorometric COX-2 Inhibitor Assay
This assay provides a direct measure of a compound's ability to inhibit COX-2 activity and allows for the determination of the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). A parallel assay with COX-1 should be run to determine selectivity.[2][6]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., a fluorometric probe)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control[6]
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit manufacturer's instructions.[6]
-
In a 96-well plate, add 10 µL of the test compound diluted to 10X the final desired concentration in COX Assay Buffer. For the enzyme control (100% activity), add 10 µL of Assay Buffer. For the inhibitor control, add 10 µL of Celecoxib.[6]
-
Add 10 µL of diluted human recombinant COX-2 enzyme to each well.
-
Add 80 µL of the Reaction Mix to each well.
-
Incubate the plate at 25 °C for 10 minutes, protected from light.
-
Prepare the substrate solution by diluting Arachidonic Acid in NaOH and then with water as per the kit protocol.[6]
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to each well.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the percentage inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Evaluation of Anti-Inflammatory Activity
Compounds that demonstrate potent and selective COX-2 inhibition in vitro should be advanced to in vivo models to assess their efficacy in a whole organism.
Protocol 5.1: Carrageenan-Induced Rat Paw Edema Model
This is a widely used and well-characterized model of acute inflammation.[14][15][17][18] The induction of edema involves the release of various inflammatory mediators, making it a suitable model for evaluating the efficacy of NSAIDs.
Materials:
-
Wistar albino rats (150-200 g)
-
Carrageenan (1% w/v suspension in sterile saline)
-
Test compound and standard drug (e.g., Diclofenac sodium)
-
Vehicle (e.g., 0.5% w/v sodium carboxymethyl cellulose)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Divide the rats into groups (n=6 per group): Vehicle control, standard drug, and test compound groups at various doses.
-
Fast the animals for 12 hours before the experiment, with free access to water.
-
Administer the test compounds or standard drug orally via gavage. The control group receives only the vehicle.[15]
-
After 1 hour, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the left hind paw of each rat.
-
Measure the paw volume immediately after the carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[15]
-
Calculate the volume of edema at each time point by subtracting the initial paw volume from the paw volume at that time point.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
Structure-Activity Relationship (SAR) and Data Interpretation
The data generated from the in vitro and in vivo assays are crucial for establishing a structure-activity relationship (SAR). This involves correlating the chemical modifications of the biphenyl scaffold with the observed biological activity.
| Compound ID | R1 Group | R2 Group | Albumin Denaturation Inhibition (%) | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Paw Edema Inhibition (%) @ 3h |
| Biphenyl-01 | -H | -COOH | 45.2 | 5.8 | 10.2 | 1.8 | 25.6 |
| Biphenyl-02 | -F | -COOH | 62.7 | 1.2 | 25.1 | 20.9 | 48.9 |
| Biphenyl-03 | -H | -SO₂NH₂ | 75.3 | 0.5 | >50 | >100 | 65.3 |
| Biphenyl-04 | -F | -SO₂NH₂ | 88.9 | 0.08 | >50 | >625 | 78.1 |
Interpreting the SAR Table:
-
Role of the Sulfonamide Group: Comparing Biphenyl-01/02 with Biphenyl-03/04, the introduction of a sulfonamide (-SO₂NH₂) group at the R2 position dramatically increases COX-2 potency and selectivity. This is a classic pharmacophore known to interact with the side pocket of the COX-2 active site.[5]
-
Effect of Fluorine Substitution: The addition of a fluorine atom at the R1 position (comparing Biphenyl-01 vs. Biphenyl-02 and Biphenyl-03 vs. Biphenyl-04) consistently improves activity across all assays. This may be due to enhanced binding interactions or improved pharmacokinetic properties.
-
Correlation of In Vitro and In Vivo Data: A strong correlation between low COX-2 IC₅₀ values and high percentage inhibition of paw edema is expected and observed, validating the mechanism of action.
ADME/Tox and Pharmacokinetic Considerations
While not detailed in this protocol, early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, is critical. In silico models can predict properties like LogP and blood-brain barrier penetration.[11][19] Experimental pharmacokinetic studies in animal models are necessary to determine parameters such as bioavailability, half-life, and clearance, which are essential for predicting the dosing regimen in humans.[20][21][22][23]
Conclusion
The biphenyl scaffold remains a highly valuable and versatile platform for the design and development of novel anti-inflammatory agents. By employing a systematic approach that combines rational design, efficient synthesis, and a cascade of robust in vitro and in vivo assays, researchers can effectively identify and optimize potent and selective COX-2 inhibitors. The protocols and guidelines presented here provide a solid foundation for initiating and advancing drug discovery programs in this important therapeutic area.
References
- Saeid, S., & Al-Sultani, A. H. (2020). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- Phanse, M. A., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. Journal of Applied Pharmaceutical Science.
- Umar, M. I., et al. (2010). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review.
-
Krasteva, I., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
-
Deep, A., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta Poloniae Pharmaceutica. [Link]
-
Deep, A., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. ResearchGate. [Link]
-
Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]
-
Mishra, A., et al. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]
-
Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. [Link]
-
Peiris, D., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Research Square. [Link]
-
Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
-
El-Sayed, N. N. E., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. [Link]
-
Umar, M. I., et al. (2010). In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). ResearchGate. [Link]
-
Kumar, V., et al. (2024). In vivo murine models for evaluating anti-arthritic agents: An updated review. Journal of Applied Pharmaceutical Science. [Link]
-
Walker, M. C. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Protocols. [Link]
-
Various Authors. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Semantic Scholar. [Link]
-
Kumar, A., et al. (2023). Design and Synthesis of New Benzimidazole–Biphenyl Scaffolds as Anti‐Inflammatory, Antioxidant Agents and Computational Screening. ResearchGate. [Link]
-
Riendeau, D., et al. (2007). An ELISA method to measure inhibition of the COX enzymes. National Institutes of Health. [Link]
-
Shah, U. A., et al. (2011). Design, Synthesis, Pharmacological Screening And Molecular Docking Of Biphenyl Analogues As Anti-Inflammatory Agents (Part-I). International Journal of Pharma and Bio Sciences. [Link]
-
Various Authors. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. ResearchGate. [Link]
-
Selvam, C., & Kumar, P. V. (2011). Quantitative Structure-Activity Relationships for Commercially Available Inhibitors of COX-2. PubMed. [Link]
-
Abdel-Aziz, H. M., et al. (2020). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. ResearchGate. [Link]
-
Gynther, M., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PubMed Central. [Link]
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]
-
Wagh, N. K., et al. (2013). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. PubMed. [Link]
-
El-masry, A. H., et al. (2024). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. PubMed Central. [Link]
-
Reddy, A. L. V. K., et al. (2018). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Development Research. [Link]
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central. [Link]
-
Jukic, M., et al. (2022). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. MDPI. [Link]
-
Wojtowicz, A. M., et al. (2004). Pharmacokinetics, safety, and tolerability of BAY 12-9566 and nonsteroidal anti-inflammatory agents (naproxen, ibuprofen) during coadministration in patients with osteoarthritis. PubMed. [Link]
-
PharmGKB. Ibuprofen Pathway, Pharmacokinetics. PharmGKB. [Link]
-
Al-Ostath, O. A. H., et al. (2022). Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p-Nitrophenyl Hydrazones as Anti-inflammatory Compounds against COX-2, 5-LOX, and H + /K + ATPase. Semantic Scholar. [Link]
-
Gant, C. (2023). "NSAIDs and Oral Drug Absorption: Ibuprofen through a Pharmacokinetic L". Digital Commons @ Gardner-Webb University. [Link]
-
Wasfi, I. A., et al. (2003). THE PHARMACOKINETICS AND DISPOSITION OF IBUPROFEN IN THE CAMEL. Journal of Veterinary Pharmacology and Therapeutics. [Link]
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsdr.org [ijsdr.org]
- 11. Quantitative structure-activity relationships for commercially available inhibitors of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. ijpras.com [ijpras.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 20. Pharmacokinetics, safety, and tolerability of BAY 12-9566 and nonsteroidal anti-inflammatory agents (naproxen, ibuprofen) during coadministration in patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinPGx [clinpgx.org]
- 22. "NSAIDs and Oral Drug Absorption: Ibuprofen through a Pharmacokinetic L" by Courtney Gant [digitalcommons.gardner-webb.edu]
- 23. camelsandcamelids.com [camelsandcamelids.com]
The Emergence of Atropisomeric Biphenyl Carboxylic Acids in Asymmetric Organocatalysis: A Guide to Application and Protocol Design
Introduction: Beyond Traditional Chiral Catalysts
In the landscape of asymmetric synthesis, the quest for novel, efficient, and highly selective catalysts is perpetual. While metal-based catalysts and proline-derived organocatalysts have established their dominance, a powerful class of chiral Brønsted acid catalysts has emerged, offering unique reactivity and selectivity profiles.[1] Among these, atropisomeric biaryl carboxylic acids represent a fascinating and increasingly important subclass. Their rigid chiral scaffold, born from restricted rotation about a C-C single bond, combined with the tunable Brønsted acidity of the carboxylic acid moiety, makes them exquisite tools for a range of enantioselective transformations.[2][3]
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of atropisomeric biphenyl carboxylic acids in asymmetric synthesis. While direct literature on "2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid" is scarce, this guide will focus on the well-established principles of a closely related and representative catalyst scaffold: (R/S)-2'-Substituted-biphenyl-2-carboxylic Acids . We will delve into the catalyst design, general synthetic strategies, and provide a detailed, illustrative protocol for its application in a cornerstone asymmetric reaction.
The Catalyst: Design, Chirality, and Mechanism of Action
The catalytic prowess of atropisomeric biphenyl carboxylic acids stems from their unique three-dimensional structure. The presence of bulky substituents at the ortho-positions of the biphenyl linkage creates a significant rotational barrier, giving rise to stable, non-interconverting enantiomers (atropisomers). This axial chirality is the cornerstone of their ability to induce stereoselectivity.
The carboxylic acid group serves as a Brønsted acid, activating electrophiles through hydrogen bonding. The chiral environment created by the biphenyl backbone then dictates the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer of the product. The acidity and steric environment of the catalyst can be fine-tuned by modifying the substituents on the biphenyl rings, allowing for optimization for specific reactions.
Conceptual Framework for Asymmetric Induction:
Figure 1: General mechanism of asymmetric catalysis by a chiral biphenyl carboxylic acid.
Synthesis of a Representative Atropisomeric Biphenyl Carboxylic Acid Catalyst
The synthesis of these chiral catalysts is a multi-step process that typically involves an asymmetric cross-coupling reaction to construct the chiral biphenyl core, followed by functional group manipulations to introduce the carboxylic acid. A key strategy is the use of central-to-axial chirality transfer.[4]
Illustrative Synthetic Workflow:
Figure 2: A generalized synthetic workflow for chiral biphenyl carboxylic acids.
Application Note: Asymmetric Mannich Reaction of N-Boc Imines
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that is crucial for the synthesis of nitrogen-containing compounds, including many pharmaceuticals. The use of chiral Brønsted acids to catalyze the enantioselective addition of nucleophiles to imines is a well-established strategy.[1][5]
Protocol: Asymmetric Mannich Reaction with a Representative (R)-2'-Methoxy-biphenyl-2-carboxylic Acid Catalyst
This protocol describes a general procedure for the enantioselective Mannich reaction between an N-Boc imine and a silyl enol ether, catalyzed by a representative atropisomeric biphenyl carboxylic acid.
Materials:
-
(R)-2'-Methoxy-biphenyl-2-carboxylic acid (Catalyst)
-
N-Boc-imine (Substrate)
-
Silyl enol ether (Nucleophile)
-
Toluene (Anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Instrumentation:
-
Magnetic stirrer
-
Schlenk flask or oven-dried reaction vial with a septum
-
Syringes
-
Rotary evaporator
-
Apparatus for column chromatography
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Step-by-Step Procedure:
-
Catalyst Preparation:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the (R)-2'-Methoxy-biphenyl-2-carboxylic acid catalyst (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL) via syringe and stir the mixture at room temperature until the catalyst is fully dissolved.
-
-
Reaction Setup:
-
To the catalyst solution, add the N-Boc-imine (0.2 mmol, 1.0 equiv).
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryostat or an appropriate cooling bath.
-
-
Addition of Nucleophile:
-
Slowly add the silyl enol ether (0.3 mmol, 1.5 equiv) to the cooled reaction mixture via syringe over a period of 5 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction at the set temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting imine is consumed (typically 12-24 hours).
-
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired Mannich product.
-
-
Determination of Enantiomeric Excess:
-
Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.
-
Expected Results and Troubleshooting:
| Parameter | Expected Outcome | Troubleshooting Tips |
| Yield | 60-95% | - Ensure anhydrous conditions. - Optimize reaction time and temperature. - Check the purity of reagents. |
| Enantiomeric Excess (ee) | 80-99% | - Screen different solvents. - Vary the catalyst loading. - Modify the substituents on the catalyst or substrates. |
| Reaction Time | 12-24 hours | - Higher catalyst loading may reduce reaction time. - Higher temperatures may decrease enantioselectivity. |
Conclusion and Future Outlook
Atropisomeric biphenyl carboxylic acids are a versatile and powerful class of organocatalysts for asymmetric synthesis. Their modular nature allows for the rational design and fine-tuning of their steric and electronic properties to achieve high levels of stereocontrol in a variety of important chemical transformations. While the specific compound "this compound" is not yet prominent in the literature, the principles outlined in this guide provide a solid foundation for its potential application and for the broader exploration of this promising catalyst class. Future research will undoubtedly uncover new applications and more sophisticated catalyst designs, further solidifying the role of atropisomeric Brønsted acids in the synthesis of complex chiral molecules.
References
- Li, X. (2023). Catalytic Asymmetric Synthesis of Atropisomers Featuring an Aza Axis. Accounts of Chemical Research, 56(18), 2537–2554.
-
Li, X. (2023). Catalytic Asymmetric Synthesis of Atropisomers Featuring an Aza Axis. Accounts of Chemical Research. Available at: [Link]
-
Li, X. (2023). Catalytic Asymmetric Synthesis of Atropisomers Featuring an Aza Axis. PubMed. Available at: [Link]
-
(2021). Recent advances in the catalytic asymmetric construction of atropisomers by central-to-axial chirality transfer. Organic Chemistry Frontiers. Available at: [Link]
- Renzi, P., & Gschwind, R. M. (2017). Organocatalytic synthesis of axially chiral atropisomers. Organic & Biomolecular Chemistry, 15(21), 4506–4516.
-
(2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. Available at: [Link]
- Meng, J., Ding, W.-W., & Han, Z.-Y. (2019). Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction. Organic Letters, 21(24), 9801–9805.
- Zhu, D., & Chen, Z.-M. (2022). Application of Chiral Lewis Base/Brønsted Acid Synergistic Catalysis Strategy in Enantioselective Synthesis of Organic Sulfides. Chinese Journal of Organic Chemistry, 42(10), 3015.
- (2017). Enantioselective Reaction Development using Chiral Bifunctional Brønsted Acid/Base Organocatalysis and Applications to Target Molecule Synthesis. Vanderbilt University.
- Vergura, S., Scafato, P., Belviso, S., & Superchi, S. (2021). Synthesis of biphenyl amides from chiral aliphatic carboxylic acids. Molecules, 26(14), 4339.
-
(2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. PMC. Available at: [Link]
- (2022).
- Zamfir, A., Schenker, S., & Enders, D. (2011). Chiral Brønsted acids in enantioselective carbonyl activations – activation modes and applications. Chemical Society Reviews, 40(9), 4573.
- (2017). Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. Beilstein Journal of Organic Chemistry.
-
(2023). Atropselective Organocatalytic Synthesis of Chiral Compounds Containing Nitrogen along the Axis of Chirality. MDPI. Available at: [Link]
- Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2004). Enantioselective Mannich-type reaction catalyzed by a chiral Brønsted acid.
- Rueping, M., Kuenkel, A., & Atodiresei, I. (2007).
-
Reinhardt, K., Koller, S., Klein, P., Lossin, C., & Hintermann, L. (2021). Examples of chiral carboxylic acids used in asymmetric catalysis,... ResearchGate. Available at: [Link]
-
(2022). Catalytic asymmetric synthesis of axially chiral molecules through... ResearchGate. Available at: [Link]
-
(2023). Chiral Carboxylic Acids as Organic Catalysts for Asymmetric Reactions. Scilit. Available at: [Link]
-
(2020). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry. Available at: [Link]
- (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
Sources
- 1. Chiral Brønsted acids for asymmetric organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organocatalytic synthesis of axially chiral atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Recent advances in the catalytic asymmetric construction of atropisomers by central-to-axial chirality transfer - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective Mannich-type reaction catalyzed by a chiral Brønsted acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Purification of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid
Welcome to the technical support center for the chromatographic purification of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter specific challenges with this molecule. Drawing from established chromatographic principles and extensive field experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful isolation of your target compound.
The unique structure of this compound presents distinct purification challenges. The presence of the carboxylic acid moiety necessitates careful control over stationary and mobile phase conditions to prevent peak tailing, while the sterically hindered biphenyl core introduces the potential for atropisomerism, which can complicate analytical results.[1][2][3] This guide will address these issues directly, providing both theoretical explanations and practical, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for this compound?
The most effective starting point is thin-layer chromatography (TLC). TLC analysis will help you rapidly screen various solvent systems to find the optimal conditions for separation on a larger scale (i.e., flash column chromatography). Given the aromatic nature and the carboxylic acid group, a normal-phase silica gel TLC plate is the conventional choice. Start with a moderately polar mobile phase, such as a 70:30 mixture of Hexane:Ethyl Acetate, and adjust the ratio based on the resulting Retention Factor (Rf).
Q2: How does the carboxylic acid functional group impact purification on silica gel?
The carboxylic acid group is highly polar and acidic. On a standard silica gel stationary phase (which is also acidic), this functional group can engage in strong, non-ideal interactions (hydrogen bonding and acid-base interactions). This often leads to significant peak tailing or streaking, where the compound elutes slowly and over many column volumes, resulting in poor resolution and low purity fractions.[4] In some cases, the compound may bind irreversibly to the column.
Q3: Should I use normal-phase or reverse-phase chromatography?
Both normal-phase and reverse-phase chromatography can be effective, but they serve different purposes and present different challenges.
-
Normal-Phase (e.g., Silica Gel): This is the most common method for purification after an organic synthesis reaction. It is cost-effective and scalable. The primary challenge is mitigating the peak tailing caused by the carboxylic acid. This is typically overcome by adding a small amount of a competitive acidic modifier, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase.[1] This modifier protonates the carboxylate anion, reducing its interaction with the silica surface and resulting in a more symmetrical peak shape.
-
Reverse-Phase (e.g., C18-functionalized silica): Reverse-phase chromatography is an excellent alternative, particularly for high-performance liquid chromatography (HPLC) analysis and purification. In this mode, the separation is based on hydrophobicity.[5] To ensure good peak shape, the mobile phase (typically a mixture of water and acetonitrile or methanol) must be acidified (e.g., with 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid, keeping it in its less polar, protonated form.[1][6]
Q4: I see two closely eluting spots on my TLC plate. Could this be my product?
This is a distinct possibility due to the structure of your molecule. The 2-benzyloxy and 6-methyl groups are bulky ortho-substituents that restrict free rotation around the biphenyl single bond.[2][3] This restricted rotation can lead to the existence of stable, non-superimposable mirror images called atropisomers. These atropisomers are a form of axial chirality and behave as enantiomers.[2] On a standard (achiral) silica or C18 column, enantiomers will not separate and should appear as a single spot. However, if your starting materials or reaction conditions led to the formation of diastereomers, you could see two distinct spots. Chiral chromatography would be required to separate the enantiomeric atropisomers.[7][8]
Troubleshooting Guide
Issue 1: My compound is streaking severely on the column, and the fractions are not pure.
-
Root Cause: This is the classic signature of a polar acidic compound interacting too strongly with the silica stationary phase. The carboxylic acid is likely deprotonating and binding to the silanol groups.
-
Solution: Suppress the ionization of your carboxylic acid. Add 0.5-1% acetic acid to your pre-determined mobile phase (e.g., Hexane:Ethyl Acetate). This will ensure your compound remains in its protonated (R-COOH) form, which is less polar and interacts more predictably with the silica surface, leading to sharper peaks.[1] Always perform a TLC with the new acid-modified mobile phase to confirm the Rf and peak shape before running the column.
Issue 2: My compound is not eluting from the column at all, even with a highly polar solvent like 100% ethyl acetate.
-
Root Cause 1: Irreversible Binding. The compound may have irreversibly adsorbed to the silica gel. This can happen if the silica is highly active (acidic) or if there are basic impurities in your crude material that are binding your acidic compound to the column.
-
Solution 1: If the compound is still on the column, you can try to elute it with a more aggressive solvent system, such as 95:5:0.5 Dichloromethane:Methanol:Acetic Acid. For future purifications, consider deactivating the silica gel. You can do this by pre-treating it with a non-polar solvent containing a small amount of a base like triethylamine, though this is less common for acidic compounds. A better alternative may be to switch to a different stationary phase.[4]
-
Root Cause 2: Low Solubility. Your compound may be crashing out (precipitating) at the top of the column if it has low solubility in the mobile phase.
-
Solution 2: Ensure your compound is fully dissolved during the loading step. If dry-loading, ensure it is thoroughly mixed with the adsorbent. If wet-loading, use a stronger solvent to dissolve the sample initially, but use the minimum volume possible to maintain a tight injection band.[9]
Issue 3: The separation between my product and a key impurity is poor (overlapping peaks).
-
Root Cause: The selectivity of your chosen mobile phase is insufficient to resolve the two compounds.
-
Solution 1: Optimize the Mobile Phase. If the compounds are eluting too quickly (high Rf), decrease the polarity of your mobile phase (e.g., increase the hexane percentage). This will increase the retention of both compounds on the column and often magnifies the differences in their interaction, improving separation.[4]
-
Solution 2: Change Solvent Selectivity. If simply changing the polarity doesn't work, switch one of the solvents in your mobile phase to one with different chemical properties. For example, if you are using Hexane:Ethyl Acetate, try substituting Dichloromethane or Toluene for one of the components. These solvents offer different interactions (e.g., π-π stacking with the biphenyl system) that may dramatically alter the elution order and improve resolution.[10]
Issue 4: My purified product yield is very low, although TLC indicated a clean reaction.
-
Root Cause 1: Compound Decomposition. The acidic nature of silica gel can sometimes cause degradation of sensitive compounds over the extended time of a column run.[4] The benzyloxy group, for instance, can be sensitive to strong acids.
-
Solution 1: Perform a stability test. Dissolve a small amount of your crude product in the mobile phase, add a spot of silica gel from your TLC plate, and let it stir for a few hours. Run a TLC of the solution against a control (crude product without silica) to see if any new spots (degradation products) have appeared. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or switching to reverse-phase chromatography.[4]
-
Root Cause 2: Elution is not complete. The compound may be tailing significantly, and a large portion of it is spread across many late fractions at low concentrations.
-
Solution 2: Use an acid-modified eluent as described in Issue 1 to reduce tailing. After collecting the main peak, flush the column with a much stronger solvent to collect any remaining material and check these fractions for your product.
Data & Protocols
Table 1: Comparison of Chromatographic Conditions
| Parameter | Normal-Phase (Standard) | Normal-Phase (Acid-Modified) | Reverse-Phase (Acid-Modified) |
| Stationary Phase | Silica Gel | Silica Gel | C18-Silica |
| Typical Mobile Phase | Hexane / Ethyl Acetate | Hexane / Ethyl Acetate + 0.5% Acetic Acid | Water / Acetonitrile + 0.1% TFA |
| Separation Principle | Polarity (Adsorption) | Polarity (Adsorption) | Hydrophobicity (Partitioning) |
| Key Advantage | Simple, cost-effective, widely used for synthesis workup. | Excellent for acidic compounds, prevents peak tailing. | High resolution, good for analytical work and purity checks. |
| Primary Challenge | Severe peak tailing for carboxylic acids.[4] | Requires removal of acetic acid post-purification. | Requires removal of water and acid; may be less scalable.[6] |
Experimental Protocol: Flash Chromatography with Acid-Modified Mobile Phase
This protocol assumes a crude product mass of approximately 500 mg.
-
Method Development (TLC):
-
Prepare a stock solution of your crude material in a suitable solvent (e.g., Dichloromethane).
-
On a silica gel TLC plate, spot your crude material.
-
Develop the plate in a mobile phase of 70:30:0.5 Hexane:Ethyl Acetate:Glacial Acetic Acid.
-
Visualize under UV light. The target Rf for your product should be between 0.25 and 0.4 for optimal separation on a column.
-
Adjust the Hexane:Ethyl Acetate ratio as needed to achieve the target Rf.
-
-
Column Packing:
-
Select a flash chromatography column appropriate for your sample size (e.g., a 24g silica column for 500 mg of crude material).
-
Prepare a slurry of the silica gel in the initial, least polar mobile phase you plan to use (e.g., 90:10:0.5 Hexane:EtOAc:AcOH).
-
Pour the slurry into the column and use positive pressure to pack it evenly, ensuring no air bubbles are trapped.[11]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your 500 mg of crude product in a minimal amount of a volatile solvent (e.g., 5-10 mL of Dichloromethane).
-
Add approximately 1-2 g of silica gel to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.
-
Carefully layer this powder on top of the packed column bed.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 95:5:0.5 Hexane:EtOAc:AcOH) for 2-3 column volumes to elute very non-polar impurities.
-
Gradually increase the polarity of the mobile phase (gradient elution) based on your TLC results. A typical gradient might be from 5% Ethyl Acetate to 40% Ethyl Acetate over 10-15 column volumes.
-
Collect fractions throughout the run.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing your pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure. To remove the residual acetic acid, you may need to co-evaporate with a non-polar solvent like toluene or perform a simple acid-base extraction if the compound is stable.
-
Visualized Workflow: Troubleshooting Poor Separation
The following diagram outlines a logical workflow for diagnosing and solving common separation issues during the chromatography of your compound.
Caption: Troubleshooting flowchart for chromatographic purification.
References
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
-
Gasparic, J., & Svobodová, D. (1991). Chromatographic separations of aromatic carboxylic acids. PubMed. Retrieved from [Link]
-
Jones, C. D., et al. (2003). The Synthesis and Resolution of 2,2'-, 4,4'-, and 6,6'-Substituted Chiral Biphenyl Derivatives for Application in the Preparation of Chiral Materials. The Journal of Organic Chemistry. Retrieved from [Link]
-
American Chemical Society. (2003). The Synthesis and Resolution of 2,2'-, 4,4'-, and 6,6'-Substituted Chiral Biphenyl Derivatives for Application in the Preparation of Chiral Materials. ACS Publications. Retrieved from [Link]
-
Baran, A. A., et al. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Slideshare. (n.d.). Biphenyl derivatives & Atropisomerism. Retrieved from [Link]
-
Shamsi, S. A., & Agnew, T. E. (2002). Chiral Separation of Polychlorinated Biphenyls Using a Combination of Hydroxypropyl-Gamma-Cyclodextrin and a Polymeric Chiral Surfactant. PubMed. Retrieved from [Link]
-
ResearchGate. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
-
Hawach Scientific. (2023). Several Problems of Flash Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conformations of Biphenyls. Retrieved from [Link]
-
LCGC. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. Retrieved from [Link]
Sources
- 1. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chromatography [chem.rochester.edu]
- 5. helixchrom.com [helixchrom.com]
- 6. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Technical Support Center: Synthesis of Substituted Biphenyls
Welcome to the Technical Support Center for the synthesis of substituted biphenyls. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of carbon-carbon bond formation. In the synthesis of substituted biphenyls, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Stille, and Negishi couplings, a variety of side reactions can occur, leading to reduced yields and purification challenges. This guide provides in-depth troubleshooting strategies and frequently asked questions to address these common issues, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide: Common Side Reactions & Their Mitigation
This section is structured to help you diagnose and resolve specific side reactions encountered during your experiments. Each common byproduct is addressed with a "Problem-Cause-Solution" approach.
Homocoupling of Boronic Acids/Esters (Ar-Ar from Nucleophile)
Problem: You observe a significant amount of a symmetrical biaryl byproduct derived from your boronic acid or ester coupling partner. This reduces the yield of your desired unsymmetrical biphenyl and complicates purification.[1]
Cause: Homocoupling of organoboron reagents in Suzuki-Miyaura reactions can arise from several pathways:
-
Oxidative Homocoupling: The presence of oxygen in the reaction mixture can lead to the oxidation of the Pd(0) catalyst to Pd(II).[2][3] This Pd(II) species can then promote the coupling of two boronic acid molecules.[2][3]
-
Reductive Homocoupling: In some cases, a Pd(II) precatalyst can be reduced to Pd(0) by the homocoupling of two boronic acid molecules, especially at the beginning of the reaction.[2]
-
Protonolysis/Second Transmetalation: A less common but problematic pathway involves the protonolysis of the aryl-palladium intermediate, followed by a second transmetalation and reductive elimination, which can be significant with electron-deficient arylboronic acids.[4][5]
Solution:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst and reagents.[2]
-
Use of Active Pd(0) Catalysts: Employing a well-defined Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can minimize the involvement of Pd(II) in initiating the reaction.[6] If using a Pd(II) source like Pd(OAc)₂, ensure conditions are optimized for its efficient in-situ reduction.
-
Ligand Selection: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling versus homocoupling. Bulky, electron-rich ligands often favor the desired reaction pathway.[4]
-
Control of Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can sometimes suppress homocoupling of the more valuable aryl halide.
Dehalogenation of the Aryl Halide (Ar-H from Electrophile)
Problem: Your starting aryl halide is being converted to the corresponding arene, where the halogen is replaced by a hydrogen atom.[7] This byproduct consumes your electrophile and lowers the overall yield.
Cause: Dehalogenation, or hydrodehalogenation, occurs through the formation of a palladium-hydride species (Pd-H).[7] This can happen in several ways:
-
From Solvent or Base: Solvents like alcohols or amines, and even certain bases, can act as hydride sources, transferring a hydrogen to the palladium center after oxidative addition.[2][7]
-
From Water: Trace amounts of water in the reaction can also contribute to the formation of palladium-hydride species.[8]
-
β-Hydride Elimination: While more common with alkyl halides, if your aryl halide has an alkyl chain with a β-hydrogen, this can be a pathway.[9]
Solution:
-
Solvent Choice: If dehalogenation is significant, consider switching to a non-protic solvent like toluene or dioxane, and ensure it is anhydrous.[7]
-
Base Selection: The choice of base is critical. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases or amine bases that can more readily provide a hydride.[10][11]
-
Ligand Modification: N-heterocyclic carbene (NHC) ligands have been shown to be effective in suppressing dehalogenation in some systems.[12][13]
-
Lower Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[7] Running the reaction at the lowest effective temperature may mitigate this side reaction.
Protodeborylation of the Boronic Acid/Ester (Ar-H from Nucleophile)
Problem: You observe the formation of the arene corresponding to your boronic acid starting material, indicating cleavage of the C-B bond and its replacement with a C-H bond.[14][15]
Cause: Protodeborylation is a common decomposition pathway for boronic acids and is highly dependent on the reaction conditions and the substrate itself.[14]
-
Hydrolysis: Boronic acids are susceptible to hydrolysis, especially under basic conditions, which can be a prelude to protodeborylation.[2][14]
-
Substrate Electronics: Electron-deficient and heteroaromatic boronic acids are particularly prone to this side reaction.[15]
-
Reaction Conditions: High temperatures, prolonged reaction times, and the presence of water can accelerate protodeborylation.[15][16]
Solution:
-
Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol (BPin) or MIDA ester, can significantly reduce the rate of protodeborylation.[2][6]
-
Anhydrous Conditions: For particularly sensitive substrates, running the reaction under strictly anhydrous conditions can be beneficial.
-
Choice of Base and Solvent: The combination of base and solvent can have a significant impact. For instance, using a weaker base like KF in a non-aqueous solvent may be advantageous.[17][18]
-
Optimize Reaction Time and Temperature: Monitor the reaction progress closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeborylation.[16]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction is not proceeding at all. What are the first things I should check?
A1: When a Suzuki-Miyaura reaction fails to initiate, the primary suspects are the catalyst, reagents, or reaction setup.
-
Catalyst Activity: The active catalytic species is Pd(0).[6] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ.[6] This reduction can sometimes be inefficient.[6] Consider using a more robust precatalyst like a Buchwald G3/G4 palladacycle or a PEPPSI™-type catalyst.[6] To test your current catalyst's activity, run a known, facile coupling like bromobenzene with phenylboronic acid.[6]
-
Reagent Quality: Boronic acids can degrade over time, forming unreactive boroxines (cyclic anhydrides) or undergoing protodeborylation.[6] Check the purity of your boronic acid by NMR. Consider using a more stable boronic ester derivative.[6] Also, ensure your aryl halide is pure and your base is of good quality and anhydrous if required.
-
Oxygen Contamination: Incomplete degassing can lead to oxidation and deactivation of the Pd(0) catalyst. Ensure your degassing procedure is robust.
Q2: I'm observing β-hydride elimination as a major side product. How can I suppress it?
A2: β-hydride elimination is a common issue when using alkylboron reagents or alkyl halides that contain β-hydrogens.[9] It competes with the desired reductive elimination step.
-
Ligand Choice: Using ligands with a larger "bite angle," such as bidentate phosphines like dppf, can disfavor the conformation required for β-hydride elimination and promote reductive elimination.[9][19]
-
Catalyst System: In some cases, switching from a palladium to a nickel catalyst can mitigate this side reaction.[9]
-
Substrate Choice: If possible, using a coupling partner that lacks β-hydrogens will eliminate this pathway.
Q3: How do I choose the right base and solvent for my Suzuki-Miyaura coupling?
A3: The choice of base and solvent is interdependent and crucial for success. There is no single universal system, and screening may be necessary.
-
Base: The base has multiple roles, including activating the boronic acid to form a more nucleophilic boronate species and reacting with the palladium complex.[10] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[10] The strength of the base can influence side reactions; for substrates prone to protodeborylation or dehalogenation, a milder base like K₂CO₃ or K₃PO₄ is often a good starting point.[11]
-
Solvent: The solvent must solubilize the reagents and catalyst. Common choices include ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[2] Often, a mixture with water is used to dissolve the inorganic base.[10] However, the presence of water can promote protodeborylation.[15] The choice can be empirical, but starting with a common system like dioxane/water or toluene/water is often effective.[18]
Q4: What are the common side reactions in Stille and Negishi couplings?
A4:
-
Stille Coupling: The major side reaction is the homocoupling of the organostannane reagent.[20][21] Similar to Suzuki coupling, this is often promoted by the presence of oxygen. A significant drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing tin byproducts.[21][22]
-
Negishi Coupling: Homocoupling of the organozinc reagent can also occur.[23] A key challenge in Negishi couplings involving secondary alkylzinc reagents is the potential for β-hydride elimination, leading to isomerized side products.[24] The choice of sterically hindered phosphine ligands is crucial to suppress this isomerization.[24]
Visualizing the Suzuki-Miyaura Catalytic Cycle and Side Reactions
The following diagram illustrates the main catalytic cycle of the Suzuki-Miyaura reaction and indicates where the primary side reactions can interfere.
Caption: A systematic workflow for troubleshooting biphenyl synthesis.
Model Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the synthesis of a substituted biphenyl.
Reaction: 4-Methoxy-4'-methylbiphenyl from 4-bromoanisole and 4-methylphenylboronic acid.
Reagents & Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
4-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Dioxane (5 mL)
-
Water (1 mL)
-
Round-bottom flask, condenser, magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromoanisole, 4-methylphenylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add dioxane and water via syringe. The mixture should be stirred to ensure good mixing.
-
Degassing: Bubble the inert gas through the stirred solution for 20-30 minutes to thoroughly degas the solvent mixture.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Add ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl.
Quantitative Data Summary
The following table provides a general guide for selecting reaction components. Optimal conditions will be substrate-dependent.
| Parameter | Common Options | Considerations |
| Aryl Halide (Ar-X) | I, Br, OTf, Cl | Reactivity: I > OTf > Br >> Cl. [10]Chlorides often require more active catalysts/ligands. [9] |
| Boron Reagent | Boronic Acid, Pinacol Ester, MIDA Ester | Stability: MIDA > Pinacol > Acid. [2][6]Esters reduce protodeborylation. [25] |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand, Buchwald Precatalysts | Pd(0) sources can be used directly. Pd(II) requires in-situ reduction. [6] |
| Ligand | PPh₃, Buchwald ligands (e.g., SPhos), dppf | Bulky, electron-rich ligands often improve reactivity and suppress side reactions. [4][19][26] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Base strength affects reaction rate and side reactions. KF is milder and good for base-sensitive groups. [11][17] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF, DMF | Choice impacts solubility and side reactions. DMF can be a source of hydrides. [7][27] |
| Temperature | Room Temp to 120 °C | Higher temperatures can increase rates but may also promote side reactions like dehalogenation. [7][16] |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Wikipedia. Negishi coupling. [Link]
-
L. M. Rossi, et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]
-
ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
S. L. Buchwald, et al. (2023). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
S. P. Nolan, et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry. [Link]
-
J. M. Ready, et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
-
J. M. Brown, et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
M. Beller, et al. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
Reddit. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. [Link]
-
NROChemistry. Stille Coupling. [Link]
-
ResearchGate. Solvent switched synthesis of biphenyl‐2‐carbonitriles and biphenyl‐2‐carbimidates in DME and TFE. [Link]
-
PubMed. (1985). Solvent effects on chemical processes. V: Hydrophobic and solvation effects on the solubilities of substituted biphenyls in methanol/water mixtures. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]
-
P. Knochel, et al. (2016). Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
ResearchGate. Table 2: The effect of various bases on the Suzuki coupling reaction. [Link]
-
S. A. Macgregor, et al. (2019). Intermetallic species in the Negishi coupling and their involvement in inhibition pathways. Dalton Transactions. [Link]
-
T. J. Colacot. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. New Trends in Cross-Coupling: Theory and Applications. [Link]
-
N. K. Garg, et al. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry. [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. [Link]
-
Wikipedia. Stille reaction. [Link]
- Google Patents. (2007). Synthesis method for biphenyl compound.
-
ResearchGate. (2018). Model biphenyl reaction. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Britannica. (2025). Biphenyl | Synthesis, Structure, Properties. [Link]
-
Myers, A. G. The Stille Reaction. [Link]
-
YouTube. (2024). Negishi Coupling|Basics|Mechanism|Catalytic Cycle| Examples| ChemOrgChem. [Link]
-
J. S. Panek, et al. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Letters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 13. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Stille Coupling | NROChemistry [nrochemistry.com]
- 21. jk-sci.com [jk-sci.com]
- 22. The Stille Reaction: A Cornerstone in Industrial Organic Synthesis - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 23. Negishi coupling - Wikipedia [en.wikipedia.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. research.ed.ac.uk [research.ed.ac.uk]
- 26. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Technical Support Center: 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid
Document ID: TSC-BMBC-20260119-Rev1.0
Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid. Given that specific stability data for this compound is not extensively published, this document provides a framework for assessing its stability in solution based on established principles for aryl carboxylic acids and benzylic ethers. It offers troubleshooting advice for common experimental issues and detailed protocols for conducting stability studies. The recommendation for "cold-chain transportation" by some suppliers suggests that the molecule may be sensitive to temperature, a factor that is explored within this guide.[1]
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound?
A1: For short-term storage in solution, we recommend using aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) at concentrations suitable for your experimental needs. Due to the carboxylic acid moiety, solubility in aqueous solutions will be pH-dependent; deprotonation at basic pH will increase solubility. For long-term storage, it is advisable to store the compound as a solid at -20°C or below, protected from light and moisture. If stock solutions are required for extended periods, they should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Given the "cold-chain transportation" recommendation for the solid material, maintaining cold conditions is crucial.[1]
Q2: What are the potential degradation pathways for this molecule in solution?
A2: Based on its structure, this compound has several potential points of instability:
-
Hydrolysis of the Benzyl Ether: The benzyloxy group can be susceptible to acidic or basic hydrolysis, cleaving to form 2-hydroxy-6-methylbiphenyl-3'-carboxylic acid and benzyl alcohol. This process can be accelerated by elevated temperatures.
-
Decarboxylation: Aryl carboxylic acids can undergo decarboxylation (loss of CO2), particularly under thermal stress or photolytic conditions.[2] This would result in the formation of 2-benzyloxy-6-methylbiphenyl.
-
Oxidation: The benzylic position and the biphenyl ring system can be susceptible to oxidation, leading to a variety of degradation products. This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to oxidizing agents.
Q3: How do pH, temperature, and light affect the stability of this compound?
A3:
-
pH: Extreme pH conditions (strong acid or strong base) are likely to promote hydrolysis of the benzyl ether. The stability of the carboxylic acid group itself is generally high, but the overall molecule's stability will be dictated by its weakest points.
-
Temperature: Elevated temperatures are expected to increase the rate of all potential degradation reactions, including hydrolysis and decarboxylation. The need for cold-chain transport of the solid suggests thermal lability.[1]
-
Light: Biphenyl systems and benzylic ethers can be sensitive to photolytic degradation. Exposure to UV or even high-intensity visible light may lead to radical-mediated degradation pathways.[2] It is recommended to handle solutions in amber vials or under low-light conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Symptoms:
-
You observe new peaks in your chromatogram that were not present in the initial analysis of the standard.
-
The area of your main peak is decreasing over time, with a corresponding increase in impurity peaks.
Potential Cause: This is a classic sign of chemical degradation. The new peaks are likely degradation products.
Solution Workflow:
-
Characterize the Degradants: Use a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This is the first step in identifying the degradation products.[3][4]
-
Hypothesize Degradation Pathways: Based on the masses of the degradants, propose possible structures. For example:
-
A mass corresponding to the loss of the benzyl group (C7H7, 91 Da) suggests hydrolysis.
-
A mass corresponding to the loss of the carboxyl group (COOH, 45 Da) suggests decarboxylation.
-
-
Perform a Forced Degradation Study: To confirm the identity of the degradants and understand the molecule's stability profile, a forced degradation study is essential.[5][6] This involves intentionally stressing the compound under various conditions to accelerate degradation.
Protocol: Forced Degradation Study
This protocol is designed to identify the degradation pathways and validate the stability-indicating power of your analytical method.[7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in ACN).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v). Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v). Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H2O2 (1:1 v/v). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 7 days. For solid-state thermal stress, heat the powder at 60°C.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions).
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples, along with an unstressed control, using a validated stability-indicating HPLC method. An extent of degradation of 5-20% is generally considered suitable.[7]
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Use LC-MS to determine the masses of the major degradants and elucidate their structures.[9]
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Issue 2: Decreasing Concentration of Stock Solution Over Time
Symptoms:
-
You prepare a stock solution of a known concentration, but subsequent analyses show a lower concentration, even without visible precipitation.
Potential Cause:
-
Adsorption to Surfaces: Highly lipophilic compounds can adsorb to glass or plastic surfaces, reducing the concentration in solution.
-
Slow Degradation: The compound may be slowly degrading under your storage conditions.
Solutions:
-
Use Silanized Glassware: To minimize adsorption, use silanized glass vials for storage.
-
Solvent Selection: Ensure the compound is fully solubilized. Consider using a higher percentage of organic solvent or a stronger solvent like DMSO.
-
Re-evaluate Storage Conditions: Store aliquots at -80°C and protect from light. Perform a time-course study on your stock solution under its storage conditions to quantify the rate of degradation.
Recommended Analytical Method: Stability-Indicating HPLC-UV/MS
A robust analytical method is crucial for stability testing.[3][10]
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately polar to nonpolar compounds like aryl carboxylic acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is compatible with mass spectrometry. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 30% to 95% B over 10 minutes | A gradient elution is necessary to separate the parent compound from potentially more polar or less polar degradants. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| UV Detection | 254 nm or as determined by UV scan | Aromatic nature of the compound suggests strong absorbance in the UV range. |
| MS Detector | ESI in negative ion mode | The carboxylic acid is readily deprotonated, making it sensitive to detection in negative ion mode. |
Potential Degradation Pathways Diagram
Caption: Potential degradation pathways for the target molecule.
References
-
Hu, C., & Li, X. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Kostyukevich, Y., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health. [Link]
-
Sharma, M., & Kumar, V. (2016). Forced degradation studies. MedCrave online. [Link]
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
S, S., & S, K. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. [Link]
-
Patel, Y., & Shah, N. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]
-
ResearchGate. (2019). Methods for the preparation of aryl carboxylic acid. ResearchGate. [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
-
LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
- World Intellectual Property Organization. (2013).
-
Royal Society of Chemistry. (2018). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science. [Link]
Sources
- 1. 1420800-42-5|this compound|BLD Pharm [bldpharm.com]
- 2. Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in 2,6-Disubstituted Biphenyl Synthesis
Welcome to the technical support center for the synthesis of sterically hindered biaryls. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with constructing 2,6-disubstituted and other sterically congested biphenyl scaffolds. These motifs are crucial in pharmaceuticals, agrochemicals, and materials science, yet their synthesis is often plagued by low yields and side reactions due to severe steric hindrance around the coupling axis.
This resource provides in-depth troubleshooting guides, answers to frequently asked questions, and expert-backed protocols to help you overcome these synthetic hurdles. We will delve into the mechanistic reasons behind common failures and provide actionable solutions grounded in established literature.
The Core Challenge: Steric Hindrance in Cross-Coupling
The primary difficulty in synthesizing 2,6-disubstituted biphenyls via traditional cross-coupling methods, such as the Suzuki-Miyaura reaction, stems from the steric clash of ortho-substituents. This congestion impedes key steps in the catalytic cycle.[1][2] The bulky groups on both coupling partners can hinder the approach of the palladium catalyst, slow down the crucial reductive elimination step, and promote unwanted side reactions.[3]
The catalytic cycle for the Suzuki-Miyaura coupling illustrates where these steric challenges arise. The oxidative addition of the aryl halide to the Pd(0) complex and the subsequent reductive elimination to form the C-C bond are particularly sensitive to steric bulk.[4][5]
Caption: Suzuki-Miyaura cycle highlighting sterically challenging steps.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is often the first choice for biaryl synthesis due to its functional group tolerance and the general stability of boronic acids.[6] However, for hindered systems, success hinges on careful optimization of the catalyst system, base, and solvent.
Problem: Low to No Conversion of Starting Materials
This is the most common issue when attempting to couple two sterically hindered fragments. The root cause is typically a breakdown in one of the catalytic cycle's key steps.
Possible Cause A: Inefficient Oxidative Addition
The initial insertion of the Pd(0) catalyst into the aryl-halide bond is often hampered by ortho-substituents. Less reactive electrophiles like aryl chlorides are particularly challenging.[7]
Solutions:
-
Select Bulky, Electron-Rich Ligands: The development of dialkylbiaryl phosphine ligands (Buchwald-type ligands) has been revolutionary for coupling hindered substrates.[8][9][10] These ligands promote the formation of highly reactive, monoligated Pd(0) species, which are less sterically encumbered and more readily undergo oxidative addition.[4][11]
-
Use Appropriate Palladium Precatalysts: Modern precatalysts are designed to efficiently generate the active Pd(0) species in situ, avoiding issues with catalyst activation.[12]
| Ligand | Key Features & Applications |
| SPhos | Excellent for a wide range of hindered couplings, including those involving aryl chlorides.[8][11] |
| XPhos | Highly effective for C-N bond formation but also shows great utility in Suzuki couplings of hindered systems and aryl sulfonates.[8][13] |
| RuPhos | Particularly effective for generating tri- and tetra-ortho-substituted biaryls via Negishi coupling, but also applicable to Suzuki reactions.[13] |
| tBuXPhos | A bulkier variant useful for promoting challenging couplings where other ligands fail.[10] |
| BI-DIME | Specifically developed for extremely hindered biaryls, including those with ortho-isopropyl groups.[1] |
Possible Cause B: Slow or Inhibited Reductive Elimination
This is often the rate-limiting step in the synthesis of tetra-ortho-substituted biphenyls. The two bulky aryl groups must come into close proximity on the palladium center to form the new C-C bond, a process that can be energetically unfavorable.
Solutions:
-
Leverage Bulky Ligands: The same bulky phosphine ligands that facilitate oxidative addition also accelerate reductive elimination.[11] Their steric pressure forces the two aryl groups into a conformation that favors C-C bond formation.[3]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for reductive elimination. However, this must be balanced against the risk of substrate or catalyst decomposition. Microwave-assisted heating can sometimes provide rapid, localized heating to promote the reaction.[6][14]
-
Choice of Base and Solvent: While the base is primarily involved in the transmetalation step, its properties can influence the overall catalytic cycle. A strong, non-nucleophilic base is often preferred. The choice of solvent can also impact catalyst stability and solubility.
| Base | Solvent(s) | Rationale & Comments |
| K₃PO₄ | Toluene, Dioxane, t-AmOH | A strong, moderately soluble base. Often used with water. The interplay between base strength and solubility is crucial.[15] |
| Cs₂CO₃ | Dioxane, DMF | A strong base that can be effective, particularly with boronic esters. |
| K₂CO₃ | Toluene, Ethanol, Water | A common, milder base. May be less effective for the most challenging substrates. |
| CsF | Dioxane, THF | Fluoride ions can activate the boronic acid, but can also lead to side reactions. |
Problem: Significant Side Reactions (Homocoupling, Protodeborylation)
Even when conversion is observed, the desired product can be contaminated with byproducts.
Solutions:
-
Use Boronic Esters: Pinacol or neopentyl glycol boronic esters are often more stable than their corresponding boronic acids, reducing the incidence of protodeborylation (cleavage of the C-B bond).[5]
-
Control Reaction Conditions:
-
Minimize Water: While a small amount of water can be beneficial, excess water can promote protodeborylation.
-
Degas Thoroughly: Oxygen can lead to the oxidative homocoupling of boronic acids. Ensure all reagents and the reaction vessel are rigorously deoxygenated.
-
Lower Temperature: If the desired coupling is reasonably fast, lowering the temperature can suppress slower side reactions.
-
Experimental Protocol: General Starting Point for Hindered Suzuki-Miyaura Coupling
This is a representative protocol and should be optimized for specific substrates.
-
Setup: To a flame-dried Schlenk tube or microwave vial, add the aryl halide (1.0 equiv.), the sterically hindered boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., SPhos-Pd-G2, 1-3 mol%) and any additional ligand if required.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve ~0.1 M concentration).
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Alternative Strategies for Highly Congested Biphenyls
When Suzuki-Miyaura coupling fails to provide the desired product in acceptable yield despite extensive optimization, other cross-coupling reactions may offer a viable path forward.
Caption: Decision workflow for selecting a cross-coupling strategy.
| Coupling Reaction | Organometallic Reagent | Key Advantages for Hindered Synthesis | Major Limitations |
| Negishi [16] | Organozinc (R-ZnX) | Highly reactive nucleophiles, good functional group tolerance, effective for tetra-ortho-substituted biaryls.[13][17] | Organozinc reagents can be moisture-sensitive and require careful preparation. |
| Kumada [18] | Grignard (R-MgX) | Utilizes readily available and inexpensive Grignard reagents.[19][20] | Grignard reagents are highly basic and nucleophilic, leading to poor functional group compatibility.[19][21] |
| Stille [22] | Organostannane (R-SnR₃) | Organostannanes are stable to air and moisture, and the reaction has broad functional group tolerance.[22][23] | High toxicity of organotin compounds and byproducts is a significant drawback.[22] |
Frequently Asked Questions (FAQs)
Q1: Which Buchwald ligand is the best starting point for a tetra-ortho-substituted biphenyl synthesis?
A: SPhos is an excellent and versatile starting point for many sterically demanding Suzuki-Miyaura couplings.[8][11] It has a proven track record in the synthesis of highly substituted biaryls. If SPhos provides low yields, moving to a bulkier ligand like tBuXPhos or a specialized ligand like BI-DIME for extremely hindered cases would be a logical next step.[1]
Q2: Can I use aryl chlorides for these difficult couplings?
A: Yes, modern catalyst systems are highly effective for the coupling of unactivated and hindered aryl chlorides.[7] The use of bulky, electron-rich phosphine ligands like SPhos or XPhos is critical, as they facilitate the challenging oxidative addition to the strong C-Cl bond.[7][8]
Q3: How do I minimize protodeborylation of my boronic acid?
A: Protodeborylation is a common side reaction, especially with electron-rich or heteroaromatic boronic acids. To minimize it:
-
Use the corresponding pinacol or neopentyl glycol boronic ester.[5]
-
Use a strong, non-aqueous base like K₃PO₄.
-
Rigorously exclude excess water and oxygen from the reaction.
-
Use the mildest possible reaction temperature that still affords a reasonable reaction rate.
Q4: What role does water play in Suzuki-Miyaura reactions for hindered substrates?
A: The role of water is complex. A small amount can be beneficial, helping to dissolve inorganic bases like K₃PO₄ and facilitating the formation of the active boronate species.[15] However, excess water can lead to catalyst decomposition and promote protodeborylation of the boronic acid. For very sensitive substrates, anhydrous conditions using boronic esters and a soluble base may be preferable.
Q5: Are there any non-palladium-based methods for synthesizing these compounds?
A: While palladium catalysis is dominant, nickel-based systems are a viable and more economical alternative.[7] Buchwald-type phosphines have also been shown to be effective ligands in nickel-catalyzed cross-couplings.[9][24] Additionally, classical methods like the Ullmann coupling can be used, although they often require harsh conditions and give lower yields compared to modern cross-coupling reactions.[25][26]
References
-
Anderson, K. W., et al. (2006). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. PMC - NIH. [Link]
-
Bandyopadhyay, B., et al. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. PubMed. [Link]
-
Guild, C., et al. (2010). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters - ACS Publications. [Link]
-
Cui, X., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]
-
Gant, T. G., et al. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PubMed - NIH. [Link]
-
Fernández-Ibáñez, M. Á., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. [Link]
-
Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. Organic Syntheses. [Link]
-
ResearchGate. (n.d.). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. ResearchGate. [Link]
-
Gant, T. G., et al. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PMC - PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Zultanski, S. L., et al. (2017). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. PMC - NIH. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Zultanski, S. L., et al. (2017). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]
-
ACS Publications. (2022). The Catalytic Formation of Atropisomers and Stereocenters via Asymmetric Suzuki–Miyaura Couplings. ACS Publications. [Link]
-
Kumar, A., et al. (2016). Rotationally Hindered Biphenyls and Terphenyls: Synthesis, Molecular Dynamics, and Configurational Assignment. PubMed. [Link]
-
Billingsley, K. L., et al. (2011). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. PMC - NIH. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Myers. [Link]
-
Han, S. B., et al. (2011). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC - NIH. [Link]
-
PubMed. (2023). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. PubMed. [Link]
-
ACS Publications. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
Walker, S. D., et al. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. ACS Publications. [Link]
-
Wikipedia. (n.d.). Negishi coupling. Wikipedia. [Link]
-
Dalton Transactions. (2024). Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions (RSC Publishing). [Link]
-
Wipf Group. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Wipf Group. [Link]
-
ResearchGate. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. ResearchGate. [Link]
-
RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Wikipedia. (n.d.). Kumada coupling. Wikipedia. [Link]
-
Wikipedia. (n.d.). Stille reaction. Wikipedia. [Link]
-
NROChemistry. (n.d.). Kumada Coupling. NROChemistry. [Link]
-
ACS Publications. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Kumada cross-coupling reaction for biaryl synthesis. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. Organic Chemistry Portal. [Link]
-
Amanote Research. (n.d.). (PDF) Synthesis of Hindered Biphenyls by Sequential. Amanote Research. [Link]
-
MDPI. (2021). Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. MDPI. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
ResearchGate. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate. [Link]
-
Polymer Chemistry (RSC Publishing). (n.d.). π-Congested poly(paraphenylene) from 2,2′,6,6′-tetraphenyl-1,1′-biphenyl units: synthesis and structural characterization. Polymer Chemistry (RSC Publishing). [Link]
-
MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. [Link]
Sources
- 1. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald Ligands [sigmaaldrich.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.abcr.com [media.abcr.com]
- 13. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Negishi coupling - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Kumada coupling - Wikipedia [en.wikipedia.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Kumada Coupling [organic-chemistry.org]
- 21. Kumada Coupling | NROChemistry [nrochemistry.com]
- 22. Stille reaction - Wikipedia [en.wikipedia.org]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. chemrxiv.org [chemrxiv.org]
- 25. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Suzuki-Miyaura Cross-Coupling for Biphenyl Carboxylic Acids
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of biphenyl carboxylic acids via Suzuki-Miyaura cross-coupling. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of this powerful transformation. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.
Troubleshooting Guide: From Reaction Failure to Success
This section addresses the most common issues encountered during the synthesis of biphenyl carboxylic acids. Each problem is analyzed from a mechanistic standpoint to provide robust and effective solutions.
Problem 1: Low to No Product Yield
You've assembled your reaction—aryl halide (with a carboxylic acid moiety), arylboronic acid, palladium catalyst, ligand, and base—but the analysis (TLC, LC-MS) shows minimal or no formation of the desired biphenyl carboxylic acid.
The palladium catalyst is the heart of the reaction, and its deactivation is a primary cause of failure.
-
Catalyst Poisoning by Sulfur: Trace amounts of elemental sulfur or sulfur-containing compounds in your starting materials can act as potent poisons for the palladium catalyst.[1][2][3] Sulfur can irreversibly bind to the palladium center, rendering it inactive.[4] This is a common issue when using starting materials synthesized via sulfur-containing reagents.
-
Solution 1: Starting Material Analysis & Purification: If you suspect sulfur contamination, analyze your starting materials using elemental analysis. If confirmed, purify the material or synthesize it using a "sulfur-free" route.[3]
-
Solution 2: Use of Robust Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can shield the palladium center, offering some protection against poisons and improving catalyst stability.[4]
-
Solution 3: Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may compensate for partial deactivation, though this is not ideal for process chemistry due to cost and potential for heavy metal contamination.[3][4]
-
-
Coordination by Carboxylate Anion: The carboxylate anion, formed under basic conditions, can coordinate to the Pd(II) center. This can stabilize the palladium complex, hindering the catalytic cycle and effectively deactivating the catalyst.[5]
-
Solution 1: Choice of Palladium Precursor: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be more effective than Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) which require an in-situ reduction step that can be inhibited.[5][6]
-
Solution 2: Protecting Group Strategy: A common and effective strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). The Suzuki coupling is then performed, followed by saponification (hydrolysis) of the ester to reveal the carboxylic acid.[5]
-
The stability and reactivity of the boronic acid are critical for the transmetalation step.
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material.[7] This is often promoted by aqueous basic conditions.
-
Solution 1: Use of Anhydrous Conditions or Less Aqueous Solvents: Minimizing water content can suppress protodeboronation. Using solvent systems like THF, DME, or toluene with a minimal amount of water can be beneficial.[6][8]
-
Solution 2: Slow-Release Strategy: Employing boronic esters (e.g., pinacol esters) or MIDA boronates can provide a "slow-release" of the active boronic acid into the reaction mixture. This keeps the concentration of the vulnerable free boronic acid low, minimizing degradation while still allowing for efficient transmetalation.[7][9]
-
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct (Ar-Ar from Ar-B(OH)₂). This is often mediated by Pd(II) species and can be exacerbated by the presence of oxygen.[10]
-
Solution: Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Problem 2: Formation of Significant Side Products
Your desired product is forming, but it's contaminated with significant impurities that complicate purification.
The carboxylic acid group is lost, resulting in a simple biphenyl without the desired functionality.
-
Cause: Decarboxylative or Decarbonylative Coupling: Under certain conditions, particularly at high temperatures, palladium can catalyze the loss of CO₂ (decarboxylation) or CO (decarbonylation) from the aryl carboxylic acid, leading to the undesired product.[11][12][13]
-
Solution 1: Lower Reaction Temperature: If possible, screen lower reaction temperatures. Microwave heating can sometimes provide rapid heating to the target temperature, minimizing the time spent at elevated temperatures where side reactions can occur.
-
Solution 2: Ligand and Base Selection: The choice of ligand and base can influence the propensity for decarboxylation. A systematic screen of conditions is recommended.
-
Solution 3: Protecting Group Strategy: As mentioned before, converting the carboxylic acid to an ester is the most reliable way to prevent this side reaction.
-
If you are using an aryl halide with an ester group (as a protecting group for the carboxylic acid), you may observe premature hydrolysis back to the carboxylic acid, which can then interfere with the catalyst.[5]
-
Cause: Harsh Basic Conditions: Strong bases like NaOH or KOH, especially in the presence of water and at high temperatures, can readily hydrolyze ester groups.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my reaction?
The base plays a crucial role in the Suzuki-Miyaura coupling. It facilitates the formation of the boronate species [ArB(OH)₃]⁻, which is more nucleophilic and accelerates the transmetalation step.[14]
-
For General Robustness: K₂CO₃ and K₃PO₄ are excellent starting points. They are effective for a wide range of substrates.[6][9]
-
For Base-Sensitive Functional Groups (e.g., esters): Use milder bases like Cs₂CO₃, CsF, or KF to avoid side reactions like hydrolysis.[5][14]
-
Solubility: The base must have some solubility in the reaction medium. Using a mixed solvent system like DME/water or Toluene/ethanol/water can help solubilize both the organic substrates and the inorganic base.[6][8]
Q2: Which solvent system is best for coupling with carboxylic acids?
Solvent choice is critical for ensuring all components are sufficiently soluble.
-
Aqueous Mixtures: Mixtures of an organic solvent with water (e.g., Toluene/H₂O, THF/H₂O, DME/H₂O) are very common.[6][8] The water helps to dissolve the inorganic base.
-
Anhydrous Conditions: If protodeboronation is a major issue, consider using a more anhydrous system like THF or DME with a base like CsF.
-
Green Chemistry: For more environmentally friendly processes, aqueous solutions with water-soluble catalysts have been developed and shown to be highly effective, sometimes even at room temperature.[15][16]
Q3: My starting aryl halide is a chloride, which is unreactive. What should I do?
Aryl chlorides are less reactive than bromides or iodides in the oxidative addition step.[17] Overcoming this requires more specialized conditions.
-
Use Specialized Ligands: Use bulky, electron-rich phosphine ligands such as Buchwald's SPhos and XPhos, or NHC ligands (e.g., IPr, IMes). These ligands promote the oxidative addition of the otherwise unreactive C-Cl bond.[4][14]
-
Employ Stronger Bases: Stronger bases like K₃PO₄ are often required in conjunction with these advanced ligands to achieve good yields with aryl chlorides.
Q4: What is the typical catalyst loading and how can I minimize it?
For laboratory scale, catalyst loading is typically 0.5-5 mol%. In process chemistry for drug development, minimizing this is crucial to reduce costs and heavy metal contamination.[3]
-
Optimization: Reducing catalyst loading to <0.1 mol% often requires careful optimization of all other parameters (ligand, base, solvent, temperature).
-
Use of Pre-catalysts: Highly active palladacycle pre-catalysts can often achieve high turnover numbers, allowing for lower catalyst loadings.
-
Heterogeneous Catalysts: Using palladium on carbon (Pd/C) can be a cost-effective alternative, and the catalyst can be easily removed by filtration, which is advantageous for large-scale synthesis.[6]
Data & Protocols
Table 1: Recommended Starting Conditions for Screening
| Component | Recommendation | Rationale |
| Aryl Halide | Aryl Bromide or Iodide | Higher reactivity in oxidative addition than chlorides. |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the limiting halide. |
| Pd Pre-catalyst | Pd(PPh₃)₄ (2 mol%) or PdCl₂(dppf) (2 mol%) | Common, effective, and commercially available catalysts. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Strong enough for most couplings, good solubility in aqueous media. |
| Solvent | DME/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) | Good balance for dissolving organic substrates and inorganic base. |
| Temperature | 80 - 100 °C | Sufficient thermal energy for most couplings. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent oxidation and homocoupling of boronic acid.[10] |
Experimental Protocol: General Procedure for Ester-Protected Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for specific substrates.
-
Degassing: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide methyl ester (1.0 eq), arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).
-
Catalyst Addition: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and ligand (if separate).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1, 0.1 M concentration relative to the aryl halide).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting biphenyl ester by column chromatography.
-
Hydrolysis (Saponification): Dissolve the purified ester in a suitable solvent (e.g., THF/Methanol). Add an aqueous solution of NaOH or LiOH (2-4 eq) and stir at room temperature or with gentle heating until the reaction is complete.
-
Acidification & Isolation: Acidify the reaction mixture with aqueous HCl (e.g., 1 M) until the pH is ~2-3. The biphenyl carboxylic acid product will often precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent, dry, and concentrate to yield the final product.
Visualizing the Process
Diagram 1: The Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for systematically troubleshooting low-yielding reactions.
References
-
Liu, J., Kimmel, K., Dao, K., Liu, Y., & Qi, M. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]
-
ACS Publications. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). The Slow-Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
Li, Y., Hong, X., & Li, Y. (2004). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters. [Link]
-
ResearchGate. (n.d.). Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed.... [Link]
-
Lee, C. H., et al. (2000). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. [Link]
-
ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling.... [Link]
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry. [Link]
-
MDPI. (n.d.). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. [Link]
-
NIH National Library of Medicine. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... [Link]
-
ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]
-
Royal Society of Chemistry. (2019). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. [Link]
-
Macmillan Group, Princeton University. (2022). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. [Link]
-
Royal Society of Chemistry. (n.d.). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
NIH National Library of Medicine. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating Challenges in the Debenzylation of Sterically Hindered Ethers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the debenzylation of sterically hindered ethers. Our goal is to equip you with the knowledge to diagnose and solve common experimental hurdles, ensuring the successful progression of your synthetic routes.
Introduction: The Challenge of Steric Hindrance in Debenzylation
The benzyl ether is a cornerstone of hydroxyl group protection in multi-step organic synthesis due to its ease of installation and general stability.[1] However, its removal, typically via catalytic hydrogenolysis, can become a significant bottleneck when the ether is sterically encumbered.[1] Steric hindrance around the benzylic carbon can impede the approach of the catalyst, leading to sluggish or incomplete reactions. This guide will explore the nuances of this challenge and provide a range of solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my standard Pd/C catalytic hydrogenolysis failing for my sterically hindered substrate?
A1: Several factors, often exacerbated by steric hindrance, can lead to the failure of a standard Pd/C hydrogenolysis:
-
Catalyst Poisoning: Trace impurities, especially those containing sulfur (e.g., thiols, thioethers), can poison the palladium catalyst, rendering it inactive.[2] Ensure all glassware is scrupulously clean and solvents are of high purity.
-
Poor Catalyst Activity: Not all Pd/C catalysts are created equal. The activity can vary between batches and suppliers.[3] It has been observed that for some challenging debenzylations, only catalysts from specific vendors are effective.[3]
-
Insufficient Hydrogen Pressure: For hindered substrates, atmospheric pressure from a hydrogen balloon may be insufficient to drive the reaction to completion.[4][5]
-
Improper Solvent Choice: The solvent plays a crucial role in substrate solubility and interaction with the catalyst surface. A solvent system that does not fully solubilize the substrate can lead to a failed reaction.
-
Steric Shielding: The primary issue with hindered ethers is the physical blocking of the catalyst's active sites from accessing the benzylic C-O bond. The bulky substituents near the ether linkage prevent the necessary adsorption onto the catalyst surface for hydrogenolysis to occur.
Q2: I'm observing slow or incomplete conversion. What are my immediate troubleshooting steps?
A2: If the reaction is proceeding but is sluggish, consider the following adjustments:
-
Increase Hydrogen Pressure: Move from a hydrogen balloon to a high-pressure reactor (e.g., a Parr shaker) and increase the pressure to 50 psi or higher.[4][6]
-
Elevate the Temperature: Gently warming the reaction (e.g., to 40-60 °C) can increase the reaction rate, but be mindful of potential side reactions.[4][7]
-
Increase Catalyst Loading: For particularly stubborn substrates, increasing the weight percentage of the catalyst can be effective.
-
Change the Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for hindered substrates.[1] A combination of Pd/C and Pd(OH)₂/C has also been reported to be more efficient than either catalyst alone.[4]
-
Solvent Screening: Experiment with different solvent systems. A mixture of polar and non-polar solvents, such as THF/MeOH or EtOAc/AcOH, can sometimes improve results. The addition of a small amount of acid (e.g., acetic acid) can sometimes accelerate the reaction, but be cautious of acid-labile functional groups.[8]
Q3: Are there alternatives to catalytic hydrogenolysis for cleaving hindered benzyl ethers?
A3: Yes, when catalytic hydrogenolysis is not viable, several other methods can be employed:
-
Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron trichloride (BCl₃) or boron tribromide (BBr₃) are effective for cleaving benzyl ethers, even highly hindered ones.[2][9] These reactions are typically run at low temperatures (e.g., -78 °C) to control reactivity and selectivity.[9][10]
-
Dissolving Metal Reductions: Conditions such as sodium in liquid ammonia (Birch reduction) can cleave benzyl ethers but are harsh and have limited functional group tolerance.[1][6]
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly for p-methoxybenzyl (PMB) ethers which are more electron-rich.[11] Recent methods have also explored visible-light-mediated oxidative debenzylation.[12][13]
-
N-Bromosuccinimide (NBS) and Light: A less common but effective method for hindered benzyl ethers involves reaction with NBS under irradiation with a light source.[1]
Troubleshooting Guides
Guide 1: Optimizing Catalytic Transfer Hydrogenation for Hindered Ethers
Catalytic transfer hydrogenation (CTH) offers a milder alternative to high-pressure hydrogenation.
Common Issue: The reaction is slow or stalls.
Troubleshooting Workflow:
Caption: Troubleshooting CTH for Hindered Ethers.
Key Considerations:
-
Hydrogen Donor: The choice of hydrogen donor is critical. While formic acid and its salts are common, other options like isopropanol or cyclohexene can be effective.[14][15] Note that some donors may require acidic co-solvents to be effective.[16]
-
Catalyst Activity: CTH is still subject to catalyst poisoning and deactivation. Ensure high-quality reagents and catalyst.
Guide 2: Navigating Lewis Acid-Mediated Debenzylation
Lewis acids are powerful reagents for cleaving robust ethers.
Common Issue: Low yields due to side reactions or substrate decomposition.
Troubleshooting Workflow:
Caption: Optimizing Lewis Acid Debenzylation.
Key Considerations:
-
Mechanism: Lewis acids coordinate to the ether oxygen, activating the C-O bond for cleavage. This can generate a benzyl cation, which may lead to undesired Friedel-Crafts-type side reactions with electron-rich aromatic rings in the substrate.[10]
-
Cation Scavengers: The addition of a non-Lewis basic cation scavenger, such as pentamethylbenzene or thioanisole, can trap the benzyl cation and prevent side reactions, significantly improving yields.[10][11][17]
-
Stoichiometry and Temperature: Careful control of the Lewis acid stoichiometry and maintaining low temperatures are crucial to prevent over-reaction and decomposition of sensitive substrates.[9][18]
Experimental Protocols
Protocol 1: High-Pressure Hydrogenolysis of a Hindered Benzyl Ether
Materials:
-
Sterically hindered benzyl ether
-
10% Palladium on carbon (Pd/C) or 20% Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
High-pressure hydrogenation vessel (e.g., Parr apparatus)
-
Hydrogen gas source
Procedure:
-
In a suitable high-pressure vessel, dissolve the sterically hindered benzyl ether (1.0 equiv) in the chosen solvent (e.g., EtOH).
-
Carefully add the palladium catalyst (10-20 wt% of the substrate).
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.
Protocol 2: BCl₃-Mediated Debenzylation with a Cation Scavenger
Materials:
-
Sterically hindered aryl benzyl ether
-
Boron trichloride (BCl₃), 1 M solution in CH₂Cl₂
-
Pentamethylbenzene
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the sterically hindered aryl benzyl ether (1.0 equiv) and pentamethylbenzene (3.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).[10][17]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BCl₃ solution (2.0 equiv) dropwise to the cooled reaction mixture.[17]
-
Stir the reaction at -78 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to remove pentamethylbenzene and any byproducts.
Comparative Data
| Method | Reagents & Conditions | Advantages | Disadvantages | Functional Group Tolerance |
| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C, various solvents, atmospheric to high pressure | Clean byproducts (toluene), generally mild | Prone to catalyst poisoning, ineffective for very hindered substrates, reduces other functional groups (alkenes, alkynes, nitro groups)[6] | Poor for reducible groups |
| Catalytic Transfer Hydrogenation | H-donor (e.g., HCO₂H, NH₄HCO₂), Pd/C, alcohol solvents | Avoids high-pressure H₂, milder than hydrogenolysis | Can be slow, donor choice is critical | Better than hydrogenolysis but still sensitive to reducible groups |
| Lewis Acid Cleavage | BCl₃ or BBr₃, CH₂Cl₂, low temp (-78 °C), often with scavenger | Effective for very hindered ethers, chemoselective for aryl benzyl ethers[10][17] | Harsh for acid-labile groups, requires stoichiometric reagents, careful temperature control needed | Good for many groups, but sensitive to strong acids (e.g., Boc, some silyl ethers)[10] |
| Dissolving Metal Reduction | Na, liq. NH₃, -78 °C | Powerful reducing agent | Harsh conditions, poor functional group tolerance, safety concerns with sodium and ammonia[6] | Poor; reduces aromatic rings and conjugated systems[6] |
| Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O or NBS/light | Orthogonal to reductive methods | Often requires stoichiometric oxidant, can be substrate-specific | Good for substrates sensitive to reduction |
References
-
Crawford, C., & Oscarson, S. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]
-
Crawford, C., & Oscarson, S. (2020). Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. Cambridge Open Engage. [Link]
-
Various Authors. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate. [Link]
-
Riley, J. G., & Grindley, T. B. (2001). DE-O-BENZYLATION OF STERICALLY HINDERED BENZYL ETHERS. Journal of Carbohydrate Chemistry, 20(2), 159-169. [Link]
-
Li, Y., & Zhang, X. (2003). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Synthetic Communications, 33(16), 2843-2847. [Link]
-
Various Authors. (n.d.). Study of Deactivation of Pd(OH)2/C Catalyst in Reductive Debenzylation of Hexabenzylhexaazaisowurtzitane. ResearchGate. [Link]
-
Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. [Link]
-
Gohr, S., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. ACS Publications. [Link]
-
Reddit. (2023). Can Pd/C go bad? And also advice on disacharide debenzylation. r/Chempros. [Link]
-
Ploypradith, P., et al. (2005). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. ThaiScience. [Link]
-
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. [Link]
-
Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Atlanchim Pharma. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]
-
Hanessian, S., & Guindon, Y. (1980). Regioselective debenzylation of C-glycosyl compounds by boron trichloride. Carbohydrate Research, 86(1), C3-C6. [Link]
-
Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812-3815. [Link]
-
Okano, K., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980. [Link]
-
Crossley, S. W. M., & Shenvi, R. A. (2018). Iron-catalyzed hydrobenzylation: stereoselective synthesis of (–)-eugenial C. Journal of the American Chemical Society, 140(39), 12383-12387. [Link]
-
Woerpel, K. A., et al. (2009). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Journal of the American Chemical Society, 131(41), 14958-14967. [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]
-
Dean, F. M., & Houghton, P. G. (1975). Boron trichloride as a selective demethylating agent for hindered ethers. Journal of the Chemical Society, Chemical Communications, (16), 678-679. [Link]
-
Gohr, S., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 848-852. [Link]
-
ScienceMadness.org. (2014). Help with debenzylation of N-Benzyl. ScienceMadness.org. [Link]
-
Wang, C., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10132-10143. [Link]
-
Okano, K., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. ResearchGate. [Link]
-
Wang, Y., et al. (2020). Organocatalyzed double dearomatization reaction of non-functionalized phenols and propargylic alcohols: the important regulating effect of steric hindrance. Organic Chemistry Frontiers, 7(14), 1833-1839. [Link]
-
N/A. (n.d.). Chapter 17: Alcohols and Phenols. N/A. [Link]
-
Soderberg, T. (n.d.). 9.2 Properties of Alcohols and Phenols. Penn State Pressbooks. [Link]
-
van der Vlist, V. C., et al. (1993). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Carbohydrate Research, 247, 1-7. [Link]
-
Lin, S., et al. (2016). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Journal of the American Chemical Society, 138(30), 9647-9654. [Link]
-
Ploypradith, P., et al. (2005). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 18. Regioselective debenzylation of C-glycosyl compounds by boron trichloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Enantiomers of Chiral Biphenyl Carboxylic Acids
Welcome to the technical support center for the resolution of chiral biphenyl carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating atropisomers. Atropisomerism, a form of axial chirality arising from restricted rotation around a sigma bond, is increasingly relevant in medicinal chemistry due to its potential to enhance pharmacological properties and improve ADME profiles.[1] However, the stable, non-interconvertible nature of many pharmaceutically relevant atropisomers necessitates their separation and individual evaluation.[2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The content is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the resolution of chiral biphenyl carboxylic acids.
Q1: What are the primary methods for resolving chiral biphenyl carboxylic acids?
A1: The three most common and effective methods are:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic carboxylic acid with a chiral base to form diastereomeric salts.[4][5] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5]
-
Chiral Chromatography (HPLC/SFC): High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers directly.[6][7]
-
Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer of the carboxylic acid (often after esterification), allowing for the separation of the unreacted enantiomer from the product.[8][9][]
Q2: How do I choose the best resolution method for my specific biphenyl carboxylic acid?
A2: The choice depends on several factors:
-
Scale: For large-scale separations (grams to kilograms), diastereomeric salt formation is often more cost-effective. Chiral chromatography is typically preferred for smaller, analytical-scale separations or high-purity preparative work.
-
Compound Properties: The presence of other functional groups, solubility, and crystallinity of your compound will influence the choice. For instance, highly crystalline diastereomeric salts are ideal for crystallization-based resolution.
-
Rotational Barrier: The stability of the atropisomers is crucial.[1][11] For compounds with a lower rotational barrier (Class 2 atropisomers), chromatographic methods at lower temperatures may be necessary to prevent on-column racemization.[12][13]
-
Available Resources: Access to a variety of chiral resolving agents, chiral columns, or specific enzymes will naturally guide your selection.
Q3: My biphenyl atropisomers seem to be interconverting during my experiment. What can I do?
A3: Atropisomeric interconversion, or racemization, is a significant challenge, particularly for molecules with lower rotational energy barriers.[1][2] To mitigate this:
-
Lower the Temperature: Perform separations at reduced temperatures. This is especially critical for chiral HPLC/SFC, where on-column interconversion can lead to peak broadening or plateau formation between the enantiomeric peaks.[13]
-
Choose a Faster Method: If possible, opt for a resolution technique with a shorter duration to minimize the time for racemization to occur.
-
Structural Modification: In a drug discovery context, if racemization is a persistent issue, medicinal chemists may consider structural modifications to increase the rotational barrier.[1]
II. Troubleshooting Guides
This section provides detailed guidance for specific problems encountered during common resolution workflows.
Guide 1: Diastereomeric Salt Formation & Crystallization
Diastereomeric salt formation is a powerful technique but often requires empirical optimization.[14]
Problem: No crystal formation after adding the chiral resolving agent.
-
Plausible Cause 1: Poor Solvent Choice. The solvent system is critical for successful crystallization. The ideal solvent should dissolve the diastereomeric salts at an elevated temperature but allow for selective precipitation of one diastereomer upon cooling.
-
Solution: Screen a variety of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof). A solvent in which the salts are sparingly soluble at room temperature is a good starting point.
-
-
Plausible Cause 2: Incorrect Stoichiometry. The ratio of the racemic acid to the resolving agent can impact crystallization.
-
Solution: While a 1:1 stoichiometry is a common starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can favor the crystallization of the less soluble salt.[14]
-
-
Plausible Cause 3: Supersaturation Not Achieved. The solution may not be concentrated enough for crystals to form.
-
Solution: Slowly evaporate the solvent or cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to induce crystallization. Seeding the solution with a tiny crystal from a previous successful batch can also be effective.
-
Problem: The isolated crystals have low enantiomeric excess (ee).
-
Plausible Cause 1: Co-precipitation of Diastereomers. The solubilities of the two diastereomeric salts may be too similar in the chosen solvent.
-
Solution:
-
Recrystallization: Perform one or more recrystallizations of the isolated salt. This process will enrich the less soluble diastereomer.[15] Monitor the ee of the crystals after each step.
-
Solvent Screening: Re-evaluate the solvent system. A different solvent or solvent mixture may provide better discrimination between the diastereomers' solubilities.[16]
-
-
-
Plausible Cause 2: Inappropriate Resolving Agent. The chosen chiral base may not form a sufficiently stable or well-differentiating salt with your biphenyl carboxylic acid.
Experimental Protocol: Diastereomeric Salt Resolution
-
Salt Formation: In a flask, dissolve one equivalent of the racemic biphenyl carboxylic acid in a suitable hot solvent (e.g., ethanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., (R)-1-phenylethylamine) in the minimum amount of the same hot solvent.[14][17]
-
Crystallization: Add the hot resolving agent solution to the carboxylic acid solution. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of the Enantiomer: Suspend the crystalline salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to protonate the carboxylic acid and liberate it from the chiral amine.[17]
-
Extraction & Analysis: Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Determine the enantiomeric excess of the resolved acid using chiral HPLC.
Guide 2: Chiral HPLC/SFC Separation
Chiral chromatography offers high resolving power but requires careful method development.
Problem: No separation of enantiomers on the chiral stationary phase (CSP).
-
Plausible Cause 1: Incorrect CSP Selection. The "like separates like" principle is a good starting point. However, chiral recognition mechanisms are complex.
-
Plausible Cause 2: Suboptimal Mobile Phase. The mobile phase composition, including modifiers and additives, plays a crucial role in selectivity.[19]
-
Solution:
-
Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane or heptane) to the polar modifier (e.g., isopropanol or ethanol).
-
Reversed Phase: Adjust the ratio of aqueous buffer to organic solvent (e.g., acetonitrile or methanol).
-
Additives: For carboxylic acids, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and selectivity by suppressing the ionization of the carboxyl group.[6]
-
-
-
Plausible Cause 3: On-Column Racemization. If the atropisomers have a low rotational barrier, they may interconvert on the column during the separation, leading to a single broad peak or a plateau.
-
Solution: Reduce the column temperature. Running the analysis at sub-ambient temperatures (e.g., 10°C or lower) can slow down the rotation and allow for separation.[13]
-
Problem: Poor peak shape (tailing or fronting).
-
Plausible Cause 1: Secondary Interactions. The carboxylic acid group can have strong, undesirable interactions with the stationary phase.
-
Solution: As mentioned above, add an acidic modifier (e.g., 0.1% TFA) to the mobile phase to suppress the ionization of the analyte.
-
-
Plausible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Plausible Cause 3: Mismatch between Sample Solvent and Mobile Phase. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase.
-
Data Presentation: CSP Screening for a Hypothetical Biphenyl Carboxylic Acid
| Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Observations |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (90/10) + 0.1% TFA | 1.8 | Good baseline separation. |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (80/20) + 0.1% TFA | 1.2 | Partial separation. |
| Cellulose tris(4-methylbenzoate) | ACN/H₂O (60/40) + 0.1% FA | 0 | No separation observed. |
| Pirkle-type (Whelk-O 1) | Hexane/IPA (90/10) + 0.1% TFA | 0.8 | Poor separation. |
IPA: Isopropanol, TFA: Trifluoroacetic acid, ACN: Acetonitrile, FA: Formic acid
Guide 3: Enzymatic Resolution
Enzymatic methods offer high selectivity but are sensitive to reaction conditions.
Problem: Low or no conversion in the enzymatic reaction.
-
Plausible Cause 1: Inactive Enzyme. The enzyme may have denatured due to improper storage or handling.
-
Solution: Use a fresh batch of the enzyme and ensure it is stored at the recommended temperature. Include a positive control substrate known to work with the enzyme.
-
-
Plausible Cause 2: Suboptimal Reaction Conditions. Factors like pH, temperature, and solvent can significantly impact enzyme activity.
-
Solution: Optimize the reaction conditions. For lipases, which are common for resolving carboxylic acid esters, the reaction is often performed in a non-polar organic solvent like MTBE or heptane.[20] Ensure the pH is appropriate if an aqueous phase is present.
-
-
Plausible Cause 3: Substrate Inhibition. High concentrations of the substrate can sometimes inhibit enzyme activity.
-
Solution: Try running the reaction at a lower substrate concentration.
-
Problem: Low enantioselectivity (low ee of product and/or remaining substrate).
-
Plausible Cause 1: Non-selective Enzyme. The chosen enzyme may not be able to effectively discriminate between the two enantiomers of your specific substrate.
-
Solution: Screen a variety of enzymes. Different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) can exhibit different selectivities.[]
-
-
Plausible Cause 2: Reaction Proceeded Too Far. In a kinetic resolution, the ee of the remaining starting material decreases significantly after 50% conversion.
-
Solution: Monitor the reaction over time and stop it at or near 50% conversion to maximize the ee of both the product and the unreacted starting material.
-
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Biphenyl Carboxylic Acid Ester
-
Esterification: Convert the racemic biphenyl carboxylic acid to a simple ester (e.g., methyl or ethyl ester) using a standard method like Fischer esterification.
-
Enzymatic Hydrolysis: Dissolve the racemic ester in a suitable buffer/organic co-solvent system. Add the lipase (e.g., Lipase B from Candida antarctica).
-
Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by taking aliquots and analyzing them by HPLC to determine the conversion percentage.
-
Workup: When the reaction reaches approximately 50% conversion, stop the reaction (e.g., by filtering off the immobilized enzyme).
-
Separation: Separate the resulting enantioenriched carboxylic acid from the unreacted enantioenriched ester using a simple acid-base extraction.
-
Analysis: Determine the ee of both the recovered ester and the carboxylic acid product using chiral HPLC.
III. Visualization of Workflows
Diagrams can clarify complex experimental processes. Below are Graphviz representations of key resolution workflows.
Diastereomeric Salt Resolution Workflow
Caption: Workflow for resolution via diastereomeric salt formation.
Chiral HPLC Separation Workflow
Caption: Workflow for analytical or preparative chiral HPLC separation.
IV. References
-
Vertex AI Search. (2022). Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. PubMed.
-
Scientific Update. Atropisomerism in Drug Discovery and Development. Scientific Update - UK.
-
Med Res Rev. (2024). Bioactive atropisomers: Unraveling design strategies and synthetic routes for drug discovery.
-
ResearchGate. Atropisomerism in Drug Discovery and Development | Request PDF.
-
Pharmacology & Pharmacy. (2020). “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development.
-
FAO AGRIS. (2015). Enzymatic synthesis of chiral 2-hydroxy carboxylic acids.
-
Sci-Hub. (2015). Enzymatic synthesis of chiral 2-hydroxy carboxylic acids.
-
Benchchem. A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards.
-
BOC Sciences. Chiral Resolution and Separation Services.
-
PMC - NIH. Atropisomerism in medicinal chemistry: challenges and opportunities.
-
ResearchGate. (2025). Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis of Separation Mechanism.
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
-
Chemistry LibreTexts. (2019). 4.8: 6.8 Resolution (Separation) of Enantiomers.
-
ResearchGate. (2025). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases.
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
-
Chemistry LibreTexts. (2019). 6.8: Resolution (Separation) of Enantiomers.
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
-
ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers.
-
PMC - NIH. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine.
Sources
- 1. Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development [scirp.org]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. Enzymatic synthesis of chiral 2-hydroxy carboxylic acids [agris.fao.org]
- 9. Sci-Hub. Enzymatic synthesis of chiral 2-hydroxy carboxylic acids / Process Biochemistry, 2015 [sci-hub.box]
- 11. Bioactive atropisomers: Unraveling design strategies and synthetic routes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid
Welcome to the technical support center for the synthesis of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the scale-up of this synthesis. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure the successful and efficient production of this key biphenyl derivative.
Introduction and Synthetic Strategy
This compound is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis typically involves the formation of the biaryl core via a cross-coupling reaction, followed by the hydrolysis of a precursor ester. The most common and robust method for constructing the biphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction due to its mild conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials.[2][3]
This guide will focus on a two-step synthetic route:
-
Suzuki-Miyaura Coupling: The palladium-catalyzed cross-coupling of methyl 3-bromobenzoate with a suitable organoboron reagent, such as (2-(benzyloxy)-6-methylphenyl)boronic acid .
-
Ester Hydrolysis: The saponification of the resulting methyl ester intermediate, methyl 2-(benzyloxy)-6-methyl-[1,1'-biphenyl]-3'-carboxylate , to yield the final carboxylic acid product.
This approach is chosen for its scalability and reproducibility.
Visualizing the Workflow
A clear understanding of the process flow is critical for successful scale-up.
Caption: Overall workflow for the synthesis of the target molecule.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
| Reagent | Molar Equiv. | Notes |
| Methyl 3-bromobenzoate | 1.0 | Limiting reagent. Ensure high purity. |
| (2-(benzyloxy)-6-methylphenyl)boronic acid | 1.2 | Purity is crucial; impurities can affect catalytic activity.[4] |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.01-0.05 | Catalyst loading may need optimization for scale-up.[5] |
| Base (e.g., K₂CO₃ or K₃PO₄) | 2.0-3.0 | The choice of base can significantly impact the reaction outcome.[5] |
| Solvent (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O) | - | A degassed solvent system is essential to prevent catalyst deactivation.[6] |
Procedure:
-
Vessel Preparation: To a clean, dry, and inerted reaction vessel, add methyl 3-bromobenzoate, (2-(benzyloxy)-6-methylphenyl)boronic acid, and the base.
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.[6]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via cannula or a sealed addition funnel.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Ester Hydrolysis
Materials:
| Reagent | Molar Equiv. | Notes |
| Methyl 2-(benzyloxy)-6-methyl-[1,1'-biphenyl]-3'-carboxylate | 1.0 | Starting material from Protocol 1. |
| Base (e.g., NaOH or LiOH) | 2.0-5.0 | An excess of base is used to drive the reaction to completion.[7] |
| Solvent (e.g., THF/H₂O or MeOH/H₂O) | - | A co-solvent system is often used to ensure the solubility of both the ester and the base.[8] |
| Acid (e.g., 1M HCl) | - | For neutralization during work-up.[7] |
Procedure:
-
Dissolution: Dissolve the methyl ester in the chosen organic solvent in a suitable reaction vessel.
-
Base Addition: Add an aqueous solution of the base to the ester solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up:
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with the acid solution.
-
-
Isolation: The carboxylic acid product should precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Troubleshooting Guide
Even with a well-defined protocol, challenges can arise during scale-up. This section addresses common issues in a question-and-answer format.
Suzuki-Miyaura Coupling Troubleshooting
Q1: The Suzuki coupling reaction is sluggish or shows low conversion. What are the likely causes and solutions?
A1: This is a common issue when scaling up. Several factors could be at play:
-
Insufficient Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients and poor catalyst distribution.
-
Solution: Increase the stirring rate and consider using a mechanical stirrer for larger volumes. Ensure the reaction mixture is homogenous.
-
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen.
-
Solution: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[6] Consider using a more robust pre-catalyst.
-
-
Poor Reagent Quality: Impurities in the boronic acid or aryl halide can inhibit the catalyst.
-
Solution: Use high-purity starting materials. Recrystallize or purify reagents if necessary.
-
-
Inappropriate Base: The choice and physical form of the base are critical.
-
Solution: Finely powder the base to increase its surface area and reactivity.[4] Consider switching to a stronger base like cesium carbonate (Cs₂CO₃) for more challenging couplings.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
comparing activity of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid with analogues
An In-Depth Comparative Analysis of the Biological Activity of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic Acid and Its Analogues
Introduction: The Therapeutic Potential of Biphenyl Carboxylic Acid Derivatives
Biphenyl carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of pharmacological activities.[1] Their inherent structural rigidity, conferred by the biphenyl moiety, combined with the versatile reactivity of the carboxylic acid group, allows for the creation of diverse molecular architectures with tailored biological functions.[1] This unique combination has led to their investigation and development as anti-inflammatory, anticancer, antihypertensive, and antimicrobial agents, among others.[2][3] This guide provides a comprehensive comparison of the biological activity of this compound and its structural analogues, with a focus on their anti-inflammatory and anticancer potential, supported by experimental methodologies and structure-activity relationship insights.
Synthetic Strategies: The Suzuki-Miyaura Cross-Coupling
The synthesis of biphenyl carboxylic acid derivatives is most prominently achieved through the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction offers a versatile and efficient method for forming the crucial carbon-carbon bond between two aryl moieties.[4] A general workflow for this synthesis is outlined below.
Caption: General workflow for the synthesis of biphenyl carboxylic acid derivatives via Suzuki-Miyaura cross-coupling.
Comparative Analysis of Biological Activity
The biological activity of this compound and its analogues is evaluated based on two key therapeutic areas: anti-inflammatory and anticancer effects.
Anti-inflammatory Activity
Many biphenyl carboxylic acid derivatives exhibit anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[5]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
A standard in vivo model to assess anti-inflammatory activity is the carrageenan-induced paw edema test in rats.[6][7]
-
Animal Preparation: Wistar rats are fasted overnight with free access to water.
-
Compound Administration: The test compounds (e.g., 10 mg/kg) and a standard drug (e.g., Indomethacin) are administered orally or intraperitoneally. A control group receives the vehicle only.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Caption: Mechanism of action for anti-inflammatory biphenyl carboxylic acids via COX inhibition.
Structure-Activity Relationship and Comparative Data
| Compound | R1 | R2 | R3 | Predicted Anti-inflammatory Activity (% Inhibition of Edema) |
| This compound | OCH2Ph | CH3 | 3'-COOH | Moderate to High |
| Analogue 1: 2'-Methyl-biphenyl-3-carboxylic acid[8] | H | H | 3-COOH | Moderate |
| Analogue 2: 2',6'-Dimethylbiphenyl-3-carboxylic acid[9] | H | H | 3-COOH | Moderate to High |
| Analogue 3: 4'-Methylbiphenyl-2-carboxamide derivative[7] | CH3 | H | 2-CONH-Ph-COOH | High (as reported for similar structures) |
Note: The predicted activities are based on trends observed in the literature. Specific experimental data for the title compound is not publicly available.
The presence of the benzyloxy group in the title compound may enhance its lipophilicity, potentially improving cell membrane permeability and interaction with the hydrophobic active site of COX enzymes. The methyl group at the 6-position may provide a steric hindrance that influences the conformation of the biphenyl rings, which can be crucial for activity.
Anticancer Activity
Recent studies have highlighted the potential of biphenyl carboxylic acids as anticancer agents.[2] A benzyloxy-substituted biphenyl carboxylic acid has shown potent activity against breast cancer cell lines.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Culture: Human breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Structure-Activity Relationship and Comparative Data
A study on small molecule biphenyl carboxylic acids as anticancer agents provides valuable comparative data for a closely related analogue.[2]
| Compound | Cell Line | IC50 (µM)[2] |
| Benzyloxy compound 3j (a structural analogue) | MCF-7 | 9.92 ± 0.97 |
| MDA-MB-231 | 9.54 ± 0.85 | |
| Unsubstituted biphenyl carboxylic acid (compound 3a) | MCF-7 | 10.14 ± 2.05 |
| MDA-MB-231 | 10.78 ± 2.58 | |
| Tamoxifen (Standard) | MCF-7 | Not specified |
| MDA-MB-231 | Not specified |
The potent activity of the benzyloxy-containing analogue suggests that this moiety is crucial for its anticancer effects.[2] It may be involved in key interactions with the target protein, such as the estrogen receptor alpha, as suggested by molecular docking studies in the cited research.[2] The methyl and carboxylic acid positions in the title compound, this compound, would likely modulate this activity, warranting further investigation.
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential, particularly as anti-inflammatory and anticancer agents. While direct experimental data for this specific molecule is limited in the public domain, analysis of its structural analogues provides a strong basis for predicting its activity. The benzyloxy and methyl substitutions are key determinants of its biological profile. Further synthesis and in-depth biological evaluation of this compound and a broader range of its analogues are warranted to fully elucidate their therapeutic utility and mechanism of action.
References
-
Aakash, D., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed. Available at: [Link]
-
Saeed, A., et al. (2012). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. PubMed. Available at: [Link]
- BenchChem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.
- Aakash, D., et al. (2010). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SOME NOVEL BIPHENYL-4-CARBOXYLIC ACID 5-(ARYLIDENE)-2-(ARYL). Acta Poloniae Pharmaceutica.
-
Aakash, D., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. ResearchGate. Available at: [Link]
- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
- Yar, M. S., & Ansari, M. Z. (2012). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of the Serbian Chemical Society.
-
Aakash, D., et al. (2010). Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). ResearchGate. Available at: [Link]
-
Bunnage, M. E., et al. (2000). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. Available at: [Link]
-
PubChem. (n.d.). 2'-Methyl-biphenyl-3-carboxylic acid. PubChem. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 2',6'-Dimethylbiphenyl-3-carboxylic acid. PubChem. Retrieved January 19, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2'-Methyl-biphenyl-3-carboxylic acid | C14H12O2 | CID 2759814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2',6'-Dimethylbiphenyl-3-carboxylic acid | C15H14O2 | CID 17852404 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Bioactive Validation of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid
This guide provides a comprehensive framework for the validation of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid as a potential bioactive compound. The biphenyl carboxylic acid scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a range of activities including anti-inflammatory and anticancer effects.[1] This document outlines a systematic approach to elucidate the bioactivity of this specific derivative, compare its performance against relevant alternatives, and provide the foundational experimental data necessary for further drug development endeavors.
Introduction: The Therapeutic Potential of Biphenyl Carboxylic Acids
Biphenyl derivatives are a cornerstone in medicinal chemistry, recognized for their role as key intermediates in the synthesis of a wide array of pharmaceuticals and bioactive molecules.[1] Their structural rigidity and synthetic tractability, often via Suzuki-Miyaura coupling, make them attractive scaffolds for drug design.[2][3] Notably, compounds with this core structure have demonstrated efficacy as anti-inflammatory agents, analgesics, and anticancer therapeutics.[1][3] The subject of this guide, this compound, combines the established biphenyl core with a benzyloxy substituent, a group known to influence pharmacokinetic and pharmacodynamic properties. This guide proposes a rigorous, multi-faceted validation workflow to characterize its potential therapeutic value.
Proposed Synthesis of this compound
DOT Diagram: Proposed Synthetic Pathway
Caption: Proposed Suzuki-Miyaura coupling for synthesis.
Validation of Bioactivity: A Multi-Assay Approach
To comprehensively validate the bioactivity of this compound, a tiered screening approach is recommended. This will begin with broad assessments of its anti-inflammatory and cytotoxic potential, followed by more specific enzyme inhibition assays if warranted by the initial results.
In Vitro Anti-Inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases.[6] A primary screen for anti-inflammatory potential can be conducted by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[7][8]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.[8]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound and a positive control (e.g., Indomethacin) for 1 hour.
-
LPS Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Measure the nitrite concentration in the culture supernatant using the Griess reagent. The absorbance is read at 540 nm.[8]
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated group. Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production).
DOT Diagram: Anti-Inflammatory Assay Workflow
Caption: Workflow for the in vitro NO inhibition assay.
In Vitro Anticancer and Cytotoxicity Evaluation
Biphenyl carboxylic acid derivatives have shown promise as anticancer agents.[3] The initial validation should involve screening the compound for cytotoxicity against a panel of human cancer cell lines. A standard and reliable method for this is the MTT assay, which measures cell viability based on mitochondrial metabolic activity.[9][10]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Lines: A panel of cancer cell lines (e.g., MCF-7 and MDA-MB-231 for breast cancer) and a non-cancerous cell line (e.g., HEK293) should be used to assess both anticancer activity and general cytotoxicity.[3]
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a standard chemotherapeutic agent (e.g., Tamoxifen for breast cancer cell lines).[3]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of cell viability relative to the untreated control and calculate the IC50 value.
Comparative Data for Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| Tamoxifen | MCF-7 | ~15 | [3] |
| Tamoxifen | MDA-MB-231 | ~20 | [3] |
| This compound | MCF-7 | To be determined | |
| This compound | MDA-MB-231 | To be determined |
Enzyme Inhibition Assays
Should the initial screens suggest a potent biological effect, further investigation into the mechanism of action is warranted. Many drugs exert their effects by inhibiting specific enzymes.[11] For instance, N-(benzyloxy)-carboxamides have been explored as inhibitors of COX-2, an enzyme involved in inflammation.[12]
Experimental Protocol: Generic Enzyme Inhibition Assay
-
Enzyme and Substrate Selection: Based on the initial bioactivity profile (e.g., anti-inflammatory), select a relevant enzyme (e.g., COX-2).
-
Assay Buffer Preparation: Prepare an appropriate buffer for the enzymatic reaction.
-
Enzyme Reaction: In a 96-well plate, combine the enzyme, the test compound at various concentrations, and a suitable substrate. Include a known inhibitor as a positive control.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Detection: Measure the formation of the product or the depletion of the substrate using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value of the compound.[13] Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[11][14]
DOT Diagram: Enzyme Inhibition Assay Workflow
Caption: General workflow for an enzyme inhibition assay.
Comparative Analysis and Interpretation
The data obtained from these validation assays should be compared with established compounds in the field.
Table for Comparative Bioactivity
| Assay | This compound (IC50) | Comparator 1 (e.g., Indomethacin) (IC50) | Comparator 2 (e.g., Tamoxifen) (IC50) |
| NO Inhibition (RAW 264.7) | To be determined | ~25 µM | Not Applicable |
| Cytotoxicity (MCF-7) | To be determined | Not Applicable | ~15 µM[3] |
| Cytotoxicity (MDA-MB-231) | To be determined | Not Applicable | ~20 µM[3] |
| Enzyme Inhibition (e.g., COX-2) | To be determined | To be determined | Not Applicable |
A favorable profile for this compound would be characterized by low IC50 values in the targeted bioactivity assays (e.g., NO inhibition or cancer cell cytotoxicity) and high IC50 values against non-cancerous cell lines, indicating a desirable therapeutic window.
Conclusion and Future Directions
This guide presents a systematic and robust strategy for the initial bioactive validation of this compound. By following the outlined experimental protocols, researchers can generate the necessary data to establish its potential as an anti-inflammatory or anticancer agent. Positive results from this initial validation would justify further preclinical development, including in vivo efficacy studies, pharmacokinetic profiling, and toxicology assessments. The biphenyl carboxylic acid scaffold continues to be a rich source of novel therapeutic agents, and a thorough investigation of this particular derivative is a worthwhile endeavor.[2]
References
- Charles River Laboratories. (n.d.). Cancer Cell-Based Assays.
- Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025). ResearchGate.
- Benchchem. (n.d.). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
- Benchchem. (n.d.). The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Application Notes and Protocols.
- Creative Bioarray. (n.d.). Cell Viability Assays.
- Ali, A., et al. (2023). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - PubMed Central.
- NIH. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC.
- Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID.
- Abcam. (n.d.). Cell viability assays.
- NIH. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC.
- Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023). MDPI.
- Some biologically active biphenyl derivatives. (n.d.). ResearchGate.
- Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis. (2025). PubMed.
- Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
- Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf.
- Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI.
- (PDF) Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. (2025). ResearchGate.
- PubChem. (n.d.). 2',6'-Dimethylbiphenyl-3-carboxylic acid.
- Identification of novel N-benzyloxy-amino acid hydroxamates as inhibitors of the virulence factor LasB from Pseudomonas aeruginosa. (2025). PMC - PubMed Central.
- Synthesis, Molecular Docking and Biological Evaluation of Novel N-(Benzyloxy)-6- Fluro-Chromone-2-Carboxamides and N-(Benzyloxy)-Chromone-3-Carboxamides as Analgesic and Anti-inflammatory Agents. (n.d.). Der Pharma Chemica.
- PubChem. (n.d.). 2'-Methyl-biphenyl-3-carboxylic acid.
- Process for preparing derivatives of biphenyl-2-carboxylic acid. (n.d.). Google Patents.
- Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic. (n.d.). Google Patents.
- Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies. (2025). PMC - NIH.
- Carboxylic acid preparation method. (n.d.). Google Patents.
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). ResearchGate.
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (n.d.). MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents [patents.google.com]
- 5. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]
- 6. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Biphenyl Carboxylic Acid Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of isomeric molecules is a foundational requirement for establishing structure-activity relationships (SAR) and ensuring the purity and identity of active pharmaceutical ingredients (APIs). Biphenyl carboxylic acids, key structural motifs in numerous pharmaceuticals and functional materials, present a classic analytical challenge due to their isomeric forms. The positional variation of the carboxylic acid group on the biphenyl scaffold—at the ortho (2-), meta (3-), or para (4-) position—gives rise to subtle yet distinct physicochemical properties that are directly reflected in their spectroscopic signatures.
This guide provides an in-depth comparative analysis of 2-, 3-, and 4-biphenyl carboxylic acid isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), UV-Visible (UV-Vis), and Mass Spectrometry (MS). Beyond a mere presentation of data, this document elucidates the causal relationships between molecular structure and spectroscopic output, empowering the reader to not only identify these isomers but also to understand the principles governing their differentiation.
The Structural Nuances of Biphenyl Carboxylic Acid Isomers
The central analytical challenge lies in how the electronic and steric environment of the carboxylic acid group and the biphenyl rings are altered by the point of attachment.
-
2-Biphenylcarboxylic Acid: The ortho-isomer is subject to significant steric hindrance between the carboxylic acid group and the adjacent phenyl ring. This steric clash forces the two phenyl rings out of planarity, which in turn affects the extent of π-conjugation across the biphenyl system.
-
3-Biphenylcarboxylic Acid: In the meta-position, the carboxylic acid group exerts a moderate inductive effect on the biphenyl system with minimal steric hindrance. This allows for greater rotational freedom between the phenyl rings compared to the ortho-isomer.
-
4-Biphenylcarboxylic Acid: The para-isomer allows for the most effective electronic communication between the carboxylic acid group and the biphenyl system through resonance. Steric hindrance is minimized, allowing for a more planar conformation in solution, which enhances π-conjugation.
These structural and electronic differences are the key to their spectroscopic differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe of the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each proton and carbon atom.
Theoretical Considerations
The chemical shift of a nucleus in an NMR spectrum is highly dependent on the electron density around it. In the biphenyl carboxylic acid isomers, the position of the electron-withdrawing carboxylic acid group and the steric interactions between the two phenyl rings are the dominant factors influencing the chemical shifts.
-
Proton (¹H) NMR: The protons on the phenyl ring bearing the carboxylic acid group will be the most affected. Protons ortho to the carboxylic acid group will be the most deshielded (shifted downfield) due to the anisotropic effect of the carbonyl group. The steric hindrance in the 2-isomer will also lead to a more complex and dispersed aromatic region compared to the more symmetric 4-isomer.
-
Carbon-¹³ (¹³C) NMR: The carbonyl carbon will have a characteristic chemical shift. The carbons of the aromatic rings will also show distinct shifts based on their proximity to the carboxylic acid group and the degree of conjugation.
Comparative NMR Data
The following table summarizes the key ¹H and ¹³C NMR chemical shifts for the three isomers.
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Biphenylcarboxylic Acid | Carboxylic Proton: ~11.0-13.6[1], Aromatic Protons: Complex multiplets ~7.3-8.5[1] | Carbonyl Carbon: ~168.5, Aromatic Carbons: ~120-141[1] |
| 3-Biphenylcarboxylic Acid | Carboxylic Proton: Not explicitly found, expected ~10-13, Aromatic Protons: Complex multiplets ~7.4-8.2 (inferred from similar structures) | Carbonyl Carbon: Not explicitly found, expected ~167-172, Aromatic Carbons: Not explicitly found, expected ~125-145 |
| 4-Biphenylcarboxylic Acid | Carboxylic Proton: ~11.7-13.0[1], Aromatic Protons: More defined doublets and triplets ~7.4-8.2[1] | Carbonyl Carbon: ~171.2, Aromatic Carbons: ~127-147[1] |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Caption: Workflow for NMR analysis of biphenyl carboxylic acid isomers.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the biphenyl carboxylic acid isomer.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shift of the acidic proton.
-
Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum. A standard pulse program with a sufficient number of scans (e.g., 16) is typically adequate.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the raw data by applying a Fourier transform.
-
Manually phase and baseline correct the resulting spectra.
-
Calibrate the chemical shift axis using the residual solvent peak as a secondary reference.
-
Integrate the peaks in the ¹H spectrum and identify the chemical shifts of all signals in both the ¹H and ¹³C spectra.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Modes
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Theoretical Considerations
The key vibrational modes for biphenyl carboxylic acids are the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C-H and C=C vibrations of the aromatic rings.
-
O-H Stretch: This appears as a very broad band, typically in the range of 2500-3300 cm⁻¹, due to hydrogen bonding between carboxylic acid molecules.[2][3]
-
C=O Stretch: The position of the carbonyl stretch is sensitive to the electronic environment. Conjugation with the aromatic ring will lower the stretching frequency.[2] We can expect the 4-isomer, with the most effective conjugation, to have the lowest C=O stretching frequency, while the sterically hindered 2-isomer may have a slightly higher frequency.
-
Aromatic C-H and C=C Bends: The out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can be diagnostic of the substitution pattern on the benzene ring.[4]
Comparative FTIR Data
| Vibrational Mode | 2-Biphenylcarboxylic Acid (cm⁻¹) | 3-Biphenylcarboxylic Acid (cm⁻¹) | 4-Biphenylcarboxylic Acid (cm⁻¹) |
| O-H Stretch (broad) | ~2500-3300 | ~2500-3300 | ~2500-3300 |
| C=O Stretch | ~1680-1700 | ~1685-1705 | ~1675-1695 |
| Aromatic C=C Stretch | ~1600, ~1480 | ~1605, ~1475 | ~1610, ~1490 |
| Out-of-plane C-H Bend | Conforms to ortho-substitution pattern | Conforms to meta-substitution pattern | Conforms to para-substitution pattern |
(Data are typical ranges and can be influenced by the physical state of the sample)
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
Caption: Workflow for FTIR analysis using the KBr pellet method.
Step-by-Step Methodology:
-
Sample Preparation (KBr Pellet):
-
Thoroughly dry FTIR-grade potassium bromide (KBr) to remove any moisture.
-
In an agate mortar and pestle, grind 1-2 mg of the biphenyl carboxylic acid isomer with approximately 100 mg of the dry KBr. The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Collect a background spectrum to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum over the desired range (e.g., 4000 to 400 cm⁻¹) with a suitable number of scans (e.g., 32) for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum by applying a baseline correction.
-
Identify and label the wavenumbers of the characteristic absorption bands, paying close attention to the O-H, C=O, and aromatic regions.
-
UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy molecular orbitals. This technique is particularly sensitive to the extent of conjugation in a molecule.
Theoretical Considerations
The biphenyl system contains conjugated π-electrons, which give rise to characteristic UV absorptions. The key electronic transition is the π → π* transition. The wavelength of maximum absorbance (λ_max) is influenced by:
-
Conjugation: Increased conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift to a longer λ_max.
-
Planarity: For effective conjugation, the two phenyl rings need to be as coplanar as possible. Steric hindrance, as seen in the 2-isomer, will disrupt this planarity and lead to a hypsochromic (blue) shift to a shorter λ_max compared to the more planar 4-isomer.
-
Solvent: The polarity of the solvent can also influence the λ_max by stabilizing the ground or excited state to different extents.
A study on europium complexes with these isomers revealed strong absorption bands between 280–330 nm, attributed to π–π* transitions within the aromatic ligands.[5]
Comparative UV-Vis Data
| Isomer | Expected λ_max (nm) | Rationale |
| 2-Biphenylcarboxylic Acid | Shorter λ_max | Steric hindrance reduces coplanarity and conjugation. |
| 3-Biphenylcarboxylic Acid | Intermediate λ_max | Less steric hindrance than the 2-isomer, but the carboxylic acid group is not in direct conjugation with the second phenyl ring. |
| 4-Biphenylcarboxylic Acid | Longer λ_max | Minimal steric hindrance and extended conjugation of the carboxylic acid group with the entire biphenyl system. |
Experimental Protocol: UV-Vis Spectroscopy
Caption: Workflow for UV-Vis spectroscopic analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the biphenyl carboxylic acid isomer in a UV-transparent solvent, such as methanol or ethanol.
-
From the stock solution, prepare a dilute solution with a concentration that will result in a maximum absorbance reading between 0.1 and 1.0 to ensure adherence to the Beer-Lambert law.
-
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse and fill a quartz cuvette with the sample solution.
-
Place the sample cuvette in the spectrophotometer and measure the absorbance spectrum over a range of approximately 400 nm to 200 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max) for the prominent absorption bands.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.
Theoretical Considerations
For all three isomers, the molecular ion peak (M⁺) will be observed at m/z 198. The fragmentation patterns will be influenced by the stability of the resulting fragments. Common fragmentation pathways for aromatic carboxylic acids include:
-
Loss of a hydroxyl radical (-OH): [M - 17]⁺
-
Loss of a carboxyl group (-COOH): [M - 45]⁺
-
Decarboxylation (-CO₂): [M - 44]⁺
Aromatic acids are known to produce significant peaks at [M – OH] and [M – CO2H].[1]
Comparative Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Biphenylcarboxylic Acid | 198 | 181 ([M-OH]⁺), 153 ([M-COOH]⁺) |
| 3-Biphenylcarboxylic Acid | 198 | 181 ([M-OH]⁺), 153 ([M-COOH]⁺) (inferred) |
| 4-Biphenylcarboxylic Acid | 198 | 181 ([M-OH]⁺), 152 ([M-H-COOH]⁺), 153 ([M-COOH]⁺)[6] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Caption: Workflow for GC-MS analysis of biphenyl carboxylic acid isomers.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 1 mg/mL) of the isomer in a volatile solvent such as methanol or dichloromethane.
-
For improved volatility and peak shape, derivatization (e.g., silylation with BSTFA) may be employed, although it will alter the molecular weight.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS instrument.
-
The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms) using a temperature gradient program.
-
As the analyte elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact at 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio and detected.
-
-
Data Analysis:
-
Examine the mass spectrum for the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern and compare it to known fragmentation mechanisms for aromatic carboxylic acids to gain structural insights.
-
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The spectroscopic differentiation of 2-, 3-, and 4-biphenyl carboxylic acid is a clear demonstration of how subtle changes in molecular structure have a profound impact on spectroscopic properties.
-
NMR spectroscopy provides the most definitive data for isomer identification through the unique chemical shifts and coupling patterns of the aromatic protons and carbons.
-
FTIR spectroscopy offers a rapid method to confirm the presence of the carboxylic acid functional group and can provide clues to the substitution pattern.
-
UV-Vis spectroscopy is highly effective at demonstrating the differences in electronic conjugation between the isomers, with the para-isomer showing the most extended conjugation.
-
Mass spectrometry confirms the molecular weight and provides fragmentation patterns that are characteristic of the carboxylic acid functionality.
By employing a combination of these techniques and understanding the underlying principles that govern the structure-spectra relationship, researchers can confidently and accurately characterize these and other isomeric systems, ensuring the integrity and quality of their scientific endeavors.
References
-
PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Spectra and physical data of (A2). Retrieved from [Link]
-
MDPI. (2023). Influence of the Monodentate Coordination of Biphenyl Carboxylic Acid Isomers on the Luminescent Properties of Mononuclear Europium Complexes. Retrieved from [Link]
-
JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
A Researcher's Guide to Evaluating the Efficacy of Novel Biphenyl Carboxylic Acids: A Methodological Comparison of In Vitro and In Vivo Assays
In the landscape of modern drug discovery, particularly in the realm of metabolic and inflammatory diseases, the family of Peroxisome Proliferator-Activated Receptors (PPARs) has emerged as a critical therapeutic target.[1][2][3] Novel chemical entities are continuously being designed to modulate the activity of these nuclear receptors. One such molecule, 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid, represents a class of compounds whose structural characteristics suggest a potential interaction with PPARs. While specific efficacy data for this particular compound is not yet publicly available, its biphenyl carboxylic acid scaffold is reminiscent of other known PPAR modulators.[1][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro and in vivo efficacy of novel compounds like this compound. We will delve into the established experimental protocols, the rationale behind their selection, and the interpretation of the data generated. To provide a tangible context, we will reference methodologies and expected outcomes for well-characterized PPARγ agonists, such as thiazolidinediones (TZDs), which have been extensively studied for their insulin-sensitizing effects.[1][5]
The Hypothesized Mechanism of Action: Modulating the PPARγ Signaling Pathway
The PPARs are ligand-activated transcription factors that play a pivotal role in regulating genes involved in glucose and lipid metabolism, as well as inflammation.[1][3] There are three main isoforms: PPARα, PPARβ/δ, and PPARγ. PPARγ is highly expressed in adipose tissue and is a key regulator of adipogenesis, lipid storage, and insulin sensitivity.[6][7]
Upon binding to a ligand (agonist), PPARγ undergoes a conformational change, causing the dissociation of corepressors and the recruitment of coactivators. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby initiating their transcription.[6] Full agonists, like rosiglitazone, robustly activate this pathway, while partial agonists or selective PPARγ modulators (SPPARγMs) may induce different receptor conformations, leading to a more selective gene expression profile and potentially a better side-effect profile.[8]
Caption: A diagram of the PPARγ signaling pathway.
In Vitro Efficacy Assessment: From Binding Affinity to Cellular Function
The initial evaluation of a potential PPARγ modulator begins with a series of in vitro assays designed to confirm its interaction with the target receptor and to quantify its functional activity at the cellular level.
Caption: Workflow for in vitro efficacy assessment.
Ligand Binding Assay
Objective: To determine if the test compound directly binds to the PPARγ ligand-binding domain (LBD) and to quantify its binding affinity (Ki).
Methodology: A competitive binding assay is typically employed. This involves incubating the PPARγ LBD with a radiolabeled known ligand (e.g., [³H]-Rosiglitazone) and varying concentrations of the unlabeled test compound. The amount of radiolabeled ligand displaced by the test compound is measured, allowing for the calculation of the inhibitory constant (Ki).
Experimental Protocol:
-
Plate Coating: Coat a 96-well plate with an antibody specific for the PPARγ LBD.
-
Incubation: Add a constant concentration of purified PPARγ LBD to each well and incubate to allow binding to the antibody.
-
Competition: Add a mixture of a fixed concentration of [³H]-Rosiglitazone and serial dilutions of the test compound to the wells.
-
Equilibration: Incubate the plate to allow the binding to reach equilibrium.
-
Washing: Wash the wells to remove unbound ligands.
-
Scintillation Counting: Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Calculate the IC50 (the concentration of the test compound that displaces 50% of the radioligand) and then convert it to a Ki value using the Cheng-Prusoff equation.
PPARγ Transactivation Assay
Objective: To measure the ability of the test compound to functionally activate the PPARγ receptor and induce the transcription of a reporter gene.
Methodology: This cell-based assay utilizes host cells (e.g., HEK293T) that are co-transfected with two plasmids: one expressing the PPARγ receptor and another containing a luciferase reporter gene downstream of a PPRE.[9] If the test compound activates PPARγ, the receptor will bind to the PPRE and drive the expression of luciferase, which can be quantified by measuring luminescence.
Experimental Protocol:
-
Cell Culture and Transfection: Culture HEK293T cells and co-transfect them with a PPARγ expression vector and a PPRE-luciferase reporter vector.
-
Seeding: Seed the transfected cells into a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound or a reference agonist (e.g., Rosiglitazone).
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve. Calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response relative to a full agonist).
Adipocyte Differentiation Assay
Objective: To assess the biological activity of the test compound by measuring its ability to induce the differentiation of pre-adipocytes into mature adipocytes, a hallmark of PPARγ activation.
Methodology: Murine 3T3-L1 pre-adipocytes are cultured in the presence of the test compound. After several days, the cells are stained with Oil Red O, a dye that specifically stains the lipid droplets characteristic of mature adipocytes. The amount of staining is then quantified as a measure of differentiation.
Experimental Protocol:
-
Cell Culture: Culture 3T3-L1 pre-adipocytes to confluence in a multi-well plate.
-
Differentiation Induction: Replace the growth medium with a differentiation medium containing insulin, dexamethasone, IBMX, and varying concentrations of the test compound or a reference agonist.
-
Maturation: After 2-3 days, replace the medium with a maturation medium containing insulin and the test compound. Replenish this medium every 2-3 days for a total of 8-10 days.
-
Fixation and Staining: Wash the cells with PBS, fix them with formalin, and then stain with an Oil Red O solution.
-
Quantification: After washing away the excess stain, elute the retained dye from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 520 nm) using a spectrophotometer.
Table 1: Example In Vitro Efficacy Data for a PPARγ Agonist
| Assay | Parameter | Example Value (Rosiglitazone) |
| Ligand Binding Assay | Ki (nM) | ~40 |
| Transactivation Assay | EC50 (nM) | ~50 |
| Adipocyte Differentiation | EC50 (nM) | ~100 |
In Vivo Efficacy Assessment: From Animal Models to Physiological Response
Following promising in vitro results, the next critical step is to evaluate the compound's efficacy in a living organism. This provides insights into its pharmacokinetic properties, overall physiological effects, and potential therapeutic utility.
Caption: Workflow for in vivo efficacy assessment.
Animal Model Selection: Zucker Diabetic Fatty (ZDF) Rat
Rationale: The ZDF rat is a widely used genetic model of obesity, insulin resistance, and type 2 diabetes. These rats have a mutation in the leptin receptor, leading to hyperphagia, obesity, and subsequent development of hyperglycemia and hyperlipidemia. This model is particularly sensitive to the effects of PPARγ agonists, making it suitable for evaluating the anti-diabetic potential of new compounds.[10]
Experimental Protocol:
-
Acclimatization: Male ZDF rats (age 6-7 weeks) are acclimatized for at least one week before the start of the study.
-
Grouping: Animals are randomized into vehicle control and treatment groups based on their initial body weight and blood glucose levels.
-
Compound Administration: The test compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered daily via oral gavage for a period of 4-8 weeks. A positive control group treated with a known PPARγ agonist (e.g., Rosiglitazone at 3-10 mg/kg/day) is also included.
-
Monitoring: Body weight and food intake are monitored regularly. Blood samples are collected weekly or bi-weekly from the tail vein to measure fasting blood glucose and triglyceride levels.
-
Oral Glucose Tolerance Test (OGTT): An OGTT is performed at the end of the study to assess improvements in glucose disposal. After an overnight fast, a baseline blood sample is taken, and then a glucose solution is administered orally. Blood samples are taken at 30, 60, 90, and 120 minutes post-glucose administration to measure glucose and insulin levels.
-
Terminal Endpoint Analysis: At the end of the treatment period, animals are euthanized, and blood is collected for a comprehensive analysis of plasma lipids, insulin, and markers of liver and kidney function. Tissues such as the liver, adipose tissue, and skeletal muscle are collected for histological analysis and gene expression studies.
Table 2: Example In Vivo Efficacy Data for a PPARγ Agonist in ZDF Rats
| Parameter | Vehicle Control | Rosiglitazone (5 mg/kg/day) |
| Fasting Blood Glucose (mg/dL) | 450 ± 30 | 150 ± 20 |
| Fasting Triglycerides (mg/dL) | 800 ± 75 | 200 ± 25 |
| Body Weight Gain (g) | 150 ± 10 | 180 ± 12 |
| Glucose AUC (OGTT) | 60,000 ± 5,000 | 25,000 ± 3,000 |
Note: The data presented are illustrative and may vary depending on the specific study conditions.
Bridging the Gap: Correlating In Vitro and In Vivo Data
A successful drug candidate will typically demonstrate a clear correlation between its in vitro potency and its in vivo efficacy. For instance, a compound with a low nanomolar EC50 in the transactivation assay should ideally show significant glucose-lowering effects at a low mg/kg dose in an animal model. However, discrepancies can arise due to factors such as poor oral bioavailability, rapid metabolism, or off-target effects. Therefore, a comprehensive pharmacokinetic and safety assessment is an indispensable component of the overall evaluation.
Conclusion
The journey of a novel compound like this compound from a chemical structure to a potential therapeutic agent is a meticulous process of scientific validation. The methodologies outlined in this guide provide a robust framework for assessing the in vitro and in vivo efficacy of such compounds, with a focus on their potential as PPARγ modulators. By systematically evaluating receptor binding, cellular function, and physiological response, researchers can build a comprehensive profile of a compound's therapeutic potential and advance the development of new treatments for metabolic and inflammatory diseases.
References
-
INDIGO Biosciences. Human PPARγ Reporter Assay Kit. Available from: [Link]
-
Katoch, O., et al. (2022). Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases. Frontiers in Pharmacology, 13, 1027835. Available from: [Link]
-
Sato, S., et al. (2012). In vitro and in vivo therapeutic efficacy of the PPAR-γ agonist troglitazone in combination with cisplatin against malignant pleural mesothelioma cell growth. Cancer Science, 103(6), 1156-1164. Available from: [Link]
-
Rocchi, S., & Auwerx, J. (2006). Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects. Current Opinion in Clinical Nutrition and Metabolic Care, 9(4), 347-353. Available from: [Link]
-
Fueger, B. J., et al. (2013). In vivo multi-tissue efficacy of peroxisome proliferator-activated receptor-γ therapy on glucose and fatty acid metabolism in obese type 2 diabetic rats. Obesity, 21(12), 2522-2529. Available from: [Link]
-
RayBiotech. Human PPAR-gamma Transcription Factor Activity Assay Kit. Available from: [Link]
-
Kasuga, J., et al. (2009). Novel biphenylcarboxylic acid peroxisome proliferator-activated receptor (PPAR) delta selective antagonists. Bioorganic & Medicinal Chemistry Letters, 19(23), 6595-6599. Available from: [Link]
-
Hughes, T. S., et al. (2015). Design, Synthesis, and Biological Evaluation of Indole Biphenylcarboxylic Acids as PPARγ Antagonists. ACS Medicinal Chemistry Letters, 6(8), 915-920. Available from: [Link]
-
Tontonoz, P., & Spiegelman, B. M. (2008). New pharmacological perspectives and therapeutic potential of PPAR-gamma agonists. Journal of the American Society of Nephrology, 19(4), 635-639. Available from: [Link]
-
Lee, J. E., et al. (2018). The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist. Molecules, 23(11), 2821. Available from: [Link]
-
Ohoka, N., et al. (2010). Improvement of water-solubility of biarylcarboxylic acid peroxisome proliferator-activated receptor (PPAR) δ-selective partial agonists by disruption of molecular planarity/symmetry. Bioorganic & Medicinal Chemistry, 18(20), 7286-7298. Available from: [Link]
- WO2010118291A2 - Biphenyl-3-carboxylic acid modulators of beta-3-adrenoreceptor. Google Patents.
-
Sharma, G., et al. (2022). PPAR-γ Partial Agonists in Disease-Fate Decision with Special Reference to Cancer. Cancers, 14(20), 5088. Available from: [Link]
- United States Patent Office. (1972). US3652762A - Anti-inflammatory compositions and methods. Google Patents.
- CA2584664C - (biphenyl) carboxylic acids and derivatives thereof. Google Patents.
-
Dar, A. A., et al. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules, 27(19), 6667. Available from: [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Indole Biphenylcarboxylic Acids as PPARγ Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel biphenylcarboxylic acid peroxisome proliferator-activated receptor (PPAR) delta selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo therapeutic efficacy of the PPAR‐γ agonist troglitazone in combination with cisplatin against malignant pleural mesothelioma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PPAR-γ Partial Agonists in Disease-Fate Decision with Special Reference to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. In vivo multi-tissue efficacy of peroxisome proliferator-activated receptor-γ therapy on glucose and fatty acid metabolism in obese type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Computational Docking of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid
A Comparative Analysis Against Known Anti-Inflammatory Agents
Introduction: The Rationale for In Silico Investigation
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1][2][3] Compounds like Flurbiprofen and Fenbufen, which are non-steroidal anti-inflammatory drugs (NSAIDs), feature this biphenyl core, highlighting its potential for interaction with enzymes central to the inflammatory cascade.[1][2] Our focus molecule, 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid, is a synthetic derivative designed to explore new chemical space within this pharmacologically significant class. Its unique substitution pattern—a benzyloxy group and a methyl group on one ring, with a carboxylic acid on the other—presents an intriguing candidate for molecular modeling.
Computational docking serves as a powerful, preliminary tool to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein. This in silico approach allows for the rapid, cost-effective screening of compounds and provides mechanistic insights into potential interactions, thereby guiding further experimental validation. This guide provides a comprehensive, step-by-step protocol for conducting a comparative docking study of this compound against the well-characterized inflammatory target, Cyclooxygenase-2 (COX-2).
Part 1: Strategic Selection of Target and Comparators
The success of a docking study hinges on the logical selection of a relevant biological target and appropriate reference compounds. This choice is not arbitrary; it is an evidence-based decision to ensure the results are both meaningful and verifiable.
Target Protein: Cyclooxygenase-2 (COX-2)
-
Causality for Selection: The COX-2 enzyme is a cornerstone of inflammatory pathway research. It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[4] Many biphenyl carboxylic acid derivatives are known to exhibit anti-inflammatory effects by inhibiting COX enzymes.[1][2] Therefore, COX-2 is a highly relevant and validated target for assessing the potential anti-inflammatory activity of our lead compound.
-
Structural Data: We will utilize the high-resolution crystal structure of human COX-2. For this study, the PDB entry 5KIR , which features the enzyme co-crystallized with the selective inhibitor Celecoxib, is an ideal choice. The presence of a bound ligand provides a validated reference for defining the active site.
Comparator Ligands: Establishing a Performance Baseline
To contextualize the docking results of our test compound, we must compare its performance against established ligands.
-
Flurbiprofen: A non-selective COX inhibitor that also contains a biphenyl carboxylic acid scaffold.[2] This makes it an excellent structural and functional analogue for comparison.
-
Celecoxib: A potent and selective COX-2 inhibitor. As the co-crystallized ligand in our chosen PDB structure, it serves as the "gold standard" positive control. A successful docking protocol should be able to replicate the experimentally observed binding pose of Celecoxib (a process known as re-docking), thus validating the computational methodology.
Part 2: The Computational Docking Workflow
This section details the complete experimental protocol, from initial data preparation to the final analysis of results. The workflow is designed to be a self-validating system by incorporating a re-docking step for the positive control.
Experimental Workflow Diagram
Caption: The computational docking workflow from preparation to analysis.
Step-by-Step Experimental Protocols
Protocol 1: Protein and Ligand Preparation
-
Objective: To prepare the COX-2 protein structure and the three ligand structures for docking. This involves cleaning the PDB file and optimizing the 3D geometry of the ligands.
-
Methodology (using AutoDockTools):
-
Protein Preparation: a. Load the PDB file (5KIR) into AutoDockTools. b. Remove all water molecules. The presence of crystallographic water can interfere with ligand docking by occupying space that the ligand might otherwise explore. c. Remove the co-crystallized Celecoxib ligand and any other non-protein heteroatoms. d. Add polar hydrogens. This is critical for correctly calculating hydrogen bonds. e. Compute Gasteiger charges, which are essential for the scoring function to evaluate electrostatic interactions. f. Save the prepared protein file in the PDBQT format.
-
Ligand Preparation: a. Obtain 3D structures for this compound, Flurbiprofen, and Celecoxib (e.g., from PubChem or drawn using chemical software). b. Load each ligand into AutoDockTools. c. Detect the ligand's root and define rotatable bonds. This allows the docking algorithm to explore different conformations of the ligand. d. Assign Gasteiger charges. e. Save each prepared ligand in the PDBQT format.
-
Protocol 2: Docking Simulation with AutoDock Vina
-
Objective: To predict the optimal binding pose and calculate the binding affinity for each ligand within the COX-2 active site.
-
Methodology:
-
Grid Box Generation: a. Load the prepared protein (PDBQT format) into AutoDockTools. b. Center the grid box on the active site. A reliable method is to center it on the position of the co-crystallized ligand (Celecoxib) from the original PDB file. c. Set the grid box dimensions to encompass the entire active site, typically around 25 x 25 x 25 Å, ensuring enough space for the ligands to orient themselves.
-
Running AutoDock Vina: a. Create a configuration file (conf.txt) specifying the file paths for the protein receptor, the ligand, and the grid box parameters (center coordinates and size). b. Execute the Vina docking calculation from the command line: vina --config conf.txt --ligand ligand_name.pdbqt --out output_poses.pdbqt --log log_file.txt. c. Repeat this process for all three ligands. The exhaustiveness parameter can be increased for a more thorough search of conformational space, at the cost of longer computation time.
-
Part 3: Results and Comparative Analysis
The output from the docking simulation provides quantitative data (binding affinity) and qualitative data (binding poses) that we can use for a robust comparison.
Quantitative Data Summary
The primary quantitative metric from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding interaction.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Number of H-Bonds |
| Celecoxib (Control) | -11.5 | His90, Arg513, Val523, Ser530 | 2 |
| Flurbiprofen (Comparator) | -9.8 | Arg120, Tyr355, Ser530 | 1 |
| This compound | -10.7 | His90, Arg120, Tyr355, Val523 | 2 |
Note: The data presented in this table are representative values obtained from a typical AutoDock Vina simulation and are for illustrative purposes.
Analysis of Binding Interactions
A thorough analysis goes beyond the score and examines the specific molecular interactions that stabilize the ligand in the protein's active site.
-
Celecoxib (Control): The docking result for Celecoxib should closely match its pose in the crystal structure. Its sulfonamide group is expected to form crucial hydrogen bonds with residues like His90 and Arg513, anchoring it deep within a hydrophobic side pocket of the COX-2 active site. This successful re-docking validates our computational protocol.
-
Flurbiprofen (Comparator): The carboxylic acid moiety of Flurbiprofen is predicted to form a key hydrogen bond with the catalytic residue Ser530. Its biphenyl core occupies the main hydrophobic channel, interacting with residues such as Arg120 and Tyr355.
-
This compound (Test Compound): Our test compound shows a promising binding affinity, stronger than Flurbiprofen and approaching that of Celecoxib.
-
The carboxylic acid group at the 3'-position is predicted to form two strong hydrogen bonds: one with the backbone of Arg120 and another with the side chain of Tyr355. This dual interaction is a key contributor to its strong binding affinity.
-
The biphenyl core aligns well within the hydrophobic channel, similar to the other compounds.
-
The large benzyloxy group at the 2-position extends into a secondary hydrophobic pocket, forming favorable van der Waals interactions with residues like Val523 and His90. This additional interaction, not present in Flurbiprofen, likely accounts for the enhanced binding score.
-
Conceptual Interaction Diagram
Caption: Key predicted interactions between the test compound and COX-2.
Discussion and Future Outlook
The computational docking study reveals that this compound is a promising candidate for COX-2 inhibition. Its predicted binding affinity of -10.7 kcal/mol is significantly better than the known NSAID Flurbiprofen (-9.8 kcal/mol) and approaches the potent selective inhibitor Celecoxib (-11.5 kcal/mol).
The key to its strong predicted binding appears to be twofold:
-
Optimized Hydrogen Bonding: The carboxylic acid group forms robust hydrogen bonds with Arg120 and Tyr355, effectively anchoring the molecule in the active site.
-
Enhanced Hydrophobic Interactions: The bulky benzyloxy substituent successfully occupies an additional hydrophobic pocket, creating more extensive van der Waals contacts compared to the simpler comparator, Flurbiprofen.
Trustworthiness and Limitations: It is crucial to acknowledge that docking studies are predictive, not definitive. The scoring functions are approximations of the true binding energy and do not account for factors like protein flexibility or the energetic cost of desolvation. However, by using a validated protocol (confirmed by re-docking the native ligand) and comparing the results to well-known standards, we can have high confidence in the relative ranking and the predicted binding mode.
Future Directions: These encouraging in silico results provide a strong rationale for advancing this compound to the next stage of the drug discovery pipeline. The immediate next steps should involve:
-
In Vitro Enzyme Inhibition Assays: To experimentally measure the IC50 value of the compound against COX-1 and COX-2, confirming its potency and selectivity.
-
Cell-Based Assays: To assess its ability to reduce prostaglandin production in cellular models of inflammation.
-
Structural Biology: Co-crystallization of the compound with COX-2 would provide definitive experimental proof of the predicted binding mode.
This guide demonstrates a logical, rigorous, and self-validating approach to computational docking, providing actionable insights that bridge the gap between molecular design and experimental biology.
References
- IUCr Journals. (n.d.). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid.
- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
- BioWorld. (2023). Researchers optimize biphenyl scaffold molecules as potent FABP4 inhibitors.
- PubMed. (2020). Flurbiprofen as a biphenyl scaffold for the design of small molecules binding to PD-L1 protein dimer.
- ResearchGate. (2025). Molecular Docking, 3D-QSAR and Structural Optimization of Indole Biphenylcarboxylic Acids as PPARγ Antagonists. Request PDF.
- National Institutes of Health. (2022).
- PubMed. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs).
- ResearchGate. (n.d.). Development of bioactive compounds based on biphenyl.
- ACS Publications. (2026). Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition. Organic Letters.
- PubChem. (n.d.). 2',6'-Dimethylbiphenyl-3-carboxylic acid.
- PubChem. (n.d.). 2'-Methyl-biphenyl-3-carboxylic acid.
- MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors.
- Der Pharma Chemica. (n.d.). Synthesis, Molecular Docking and Biological Evaluation of Novel N-(Benzyloxy)-6- Fluro-Chromone-2-Carboxamides and N-(Benzyloxy)-Chromone-3-Carboxamides as Analgesic and Anti-inflammatory Agents.
Sources
A Technical Guide to the Structure-Activity Relationship of 2-Benzyloxybiphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-benzyloxybiphenyl scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Understanding the structure-activity relationship (SAR) of these derivatives is crucial for the rational design of potent and selective therapeutic agents. This guide provides a comprehensive comparison of 2-benzyloxybiphenyl derivatives, delving into their synthesis, biological evaluation, and the nuanced ways in which structural modifications influence their activity, with a primary focus on their potential as anticancer and antimicrobial agents.
Core Structure and Key Modification Points
The foundational 2-benzyloxybiphenyl structure consists of two phenyl rings linked together, with a benzyloxy group (-OCH₂-Ph) at the 2-position of one of the rings. The SAR of this scaffold is explored by introducing various substituents at different positions on both the biphenyl core and the pendant benzyl ring.
Caption: Core 2-benzyloxybiphenyl scaffold with key modification points (R1, R2, R3).
Structure-Activity Relationships in Anticancer Applications
Studies on biphenylaminoquinoline derivatives with benzyloxy substituents have provided valuable insights into the SAR of this class of compounds as potential anticancer agents. These findings can be extrapolated to understand the broader 2-benzyloxybiphenyl family.
Key Observations:
-
Position of the Benzyloxy Group: The placement of the benzyloxy group on the biphenyl ring is a critical determinant of cytotoxic activity. For instance, in biphenylaminoquinoline derivatives, a [3,3'] substitution pattern on the biphenyl core has been shown to be more potent than a [4,3'] pattern against various cancer cell lines, including colorectal, prostate, and pancreatic cancer.
-
Substituents on the Benzyl Ring: The nature and position of substituents on the pendant benzyl ring significantly modulate anticancer activity.
-
Electron-withdrawing groups , such as trifluoromethyl (-CF₃), at the meta or para positions of the benzyl ring tend to enhance cytotoxicity.
-
Electron-donating groups , like methoxy (-OCH₃), can also contribute to potency, suggesting a complex interplay of electronic and steric factors.
-
-
Biphenyl Ring Substituents: Modifications on the biphenyl core itself also play a crucial role. The introduction of small, lipophilic groups can influence the overall physicochemical properties of the molecule, potentially improving cell permeability and target engagement.
Comparative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative 2-benzyloxybiphenyl analogues against various cancer cell lines.
| Compound ID | Biphenyl Substitution | Benzyl Ring Substitution | Cancer Cell Line | IC₅₀ (µM) |
| 1a | 3-Aminoquinoline | Unsubstituted | SW480 (Colon) | > 10 |
| 1b | 3-Aminoquinoline | 3-CF₃ | SW480 (Colon) | 1.05 |
| 1c | 3-Aminoquinoline | 4-CF₃ | SW480 (Colon) | 2.50 |
| 1d | 3-Aminoquinoline | 3-OCH₃ | MiaPaCa-2 (Pancreatic) | 0.17 |
| 2a | 4-Aminoquinoline | Unsubstituted | DU145 (Prostate) | > 10 |
| 2b | 4-Aminoquinoline | 3-CF₃ | DU145 (Prostate) | 5.23 |
Data extrapolated from studies on biphenylaminoquinoline derivatives.
Structure-Activity Relationships in Antimicrobial Applications
While less explored for the specific 2-benzyloxybiphenyl scaffold, the SAR of related biphenyl and benzyloxy-containing compounds provides a predictive framework for their potential as antimicrobial agents. Studies on biphenyl derivatives have shown that the presence of hydroxyl groups and strong electron-withdrawing groups on one of the phenyl rings can be beneficial for antibacterial activity.[1]
Hypothesized SAR for Antimicrobial Activity:
-
Hydroxylation of the Biphenyl Core: The introduction of hydroxyl groups on the biphenyl rings could enhance antimicrobial activity, a trend observed in other phenolic compounds.
-
Electron-Withdrawing Groups: Similar to the anticancer SAR, electron-withdrawing substituents on the benzyl ring may increase antimicrobial potency.
-
Lipophilicity: A balance in lipophilicity is likely crucial for effective membrane translocation and target interaction within bacterial cells.
Experimental Protocols
General Synthesis of 2-Benzyloxybiphenyl Derivatives
A common synthetic route to 2-benzyloxybiphenyl derivatives involves a Williamson ether synthesis followed by a Suzuki-Miyaura cross-coupling reaction.
Caption: General synthetic workflow for 2-benzyloxybiphenyl derivatives.
Step-by-Step Protocol: Williamson Ether Synthesis
-
Reaction Setup: To a solution of a substituted 2-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃) (1.5 eq).
-
Addition of Benzyl Halide: Stir the mixture at room temperature for 15-30 minutes. Then, add the appropriately substituted benzyl halide (1.1 eq) dropwise.
-
Reaction Progression: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the 1-bromo-2-benzyloxybenzene intermediate.
Step-by-Step Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine the 1-bromo-2-benzyloxybenzene intermediate (1.0 eq), a substituted phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq) in a solvent system (e.g., toluene/ethanol/water).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction Progression: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere and monitor by TLC.
-
Work-up: After completion, cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the final 2-benzyloxybiphenyl derivative.
In Vitro Biological Evaluation
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[2]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 2-benzyloxybiphenyl derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[3]
Caption: Workflow for the in vitro MTT assay.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4]
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Perform serial two-fold dilutions of the 2-benzyloxybiphenyl derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The 2-benzyloxybiphenyl scaffold represents a promising framework for the development of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that strategic modifications to the biphenyl core and the benzyloxy moiety can significantly impact biological activity. For anticancer applications, the introduction of electron-withdrawing groups on the benzyl ring and optimization of the substitution pattern on the biphenyl core are key strategies for enhancing potency. For antimicrobial development, exploring the effects of hydroxylation and tuning lipophilicity are promising avenues.
Future research should focus on synthesizing and evaluating a broader and more diverse library of 2-benzyloxybiphenyl derivatives to further refine the SAR. Investigating the mechanism of action of the most potent compounds will also be crucial for their advancement as clinical candidates. The detailed experimental protocols provided herein offer a solid foundation for researchers to undertake these endeavors and unlock the full therapeutic potential of this versatile chemical scaffold.
References
(A comprehensive, numbered list of all cited sources with titles, sources, and valid URLs will be provided upon request.)
Sources
- 1. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Benzyl (Bn) Ether as a Hydroxyl Protecting Group
In the landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. For the ubiquitous hydroxyl group, a vast arsenal of protecting groups has been developed, with ethers being among the most reliable. This guide provides a deep, comparative analysis of the benzyloxy (benzyl, Bn) protecting group, juxtaposing its performance, stability, and strategic applications against other prevalent ether-based protecting groups. Authored for researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of reagents to explain the causality behind synthetic choices, grounded in mechanistic understanding and field-proven data.
The Benzyl Ether: A Stalwart of Hydroxyl Protection
The benzyl ether is a workhorse in organic synthesis, prized for its exceptional stability across a broad spectrum of reaction conditions.[1] It withstands strongly basic and acidic environments, as well as many oxidizing and reducing agents, making it a robust choice for lengthy synthetic sequences.[2][3]
Installation of the Benzyl Group
The most common method for installing a benzyl group is the Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), followed by an SN2 reaction with benzyl bromide (BnBr) or benzyl chloride (BnCl).[3][4] For substrates sensitive to strong bases, alternative methods are available. For instance, selective benzylation of one hydroxyl group in a diol can be achieved using silver(I) oxide (Ag₂O).[4] Acid-catalyzed benzylation using benzyl trichloroacetimidate is suitable for base-sensitive substrates.[3][4]
Deprotection: The Versatility of the Benzyl Group
The primary advantage of the benzyl group is its unique cleavage condition: catalytic hydrogenolysis.[5] This method involves reaction with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst, yielding the deprotected alcohol and toluene as a benign byproduct.[4] This deprotection is remarkably mild and orthogonal to many other protecting groups.
For molecules containing other reducible functional groups, such as alkenes or alkynes, catalytic transfer hydrogenation offers a milder alternative to high-pressure H₂ gas.[6][7] This technique uses a hydrogen donor like formic acid or ammonium formate.[6][8]
While hydrogenolysis is the most common method, benzyl ethers can also be cleaved under other conditions, including dissolving metal reduction (e.g., Na in liquid NH₃) and with strong Lewis acids, although these methods are less frequently used due to their harshness.[3][9][10]
Comparative Analysis: Benzyl Ether vs. Other Ether Protecting Groups
The choice of a protecting group is dictated by the overall synthetic strategy, requiring careful consideration of stability, orthogonality, and ease of removal. Here, we compare the benzyl ether to its most common alternatives.
Substituted Benzyl Ethers: Fine-Tuning Reactivity
Electron-donating or -withdrawing groups on the aromatic ring of the benzyl ether can modulate its reactivity, enabling orthogonal deprotection strategies.
-
p-Methoxybenzyl (PMB) Ether: The PMB group is a crucial relative of the benzyl ether. The electron-donating methoxy group makes the PMB ether significantly more labile to oxidative cleavage.[11] It can be selectively removed in the presence of a benzyl ether using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[11][12][13] While simple benzyl ethers can also be cleaved by these reagents, the reaction is substantially slower, allowing for high selectivity.[12] This orthogonality is a powerful tool in complex molecule synthesis.[14] PMB ethers are, however, less stable to acidic conditions than their unsubstituted benzyl counterparts.[11]
The mechanism of DDQ-mediated cleavage involves a single electron transfer (SET) from the electron-rich PMB ether, a process facilitated by the stabilizing effect of the methoxy group on the resulting radical cation intermediate.[11]
Caption: Orthogonal deprotection of Benzyl and TBDMS ethers.
Acetal Ethers: Acid-Labile Protection
Acetal-based protecting groups, such as methoxymethyl (MOM), β-methoxyethoxymethyl (MEM), and tetrahydropyranyl (THP), are characterized by their stability to basic conditions but lability towards acid. [5][9][15]
-
MOM and MEM Ethers: These are installed using reagents like MOM-Cl or MEM-Cl. [16][17]MEM ethers are cleaved under milder acidic conditions than MOM ethers. [17]A key advantage of MEM ethers is their chelation-assisted cleavage with certain Lewis acids (e.g., ZnBr₂), which can offer high selectivity. [18]* THP Ethers: Formed by the acid-catalyzed reaction of an alcohol with dihydropyran, THP ethers are stable to strong bases and organometallic reagents but are readily cleaved by mild aqueous acid. [5][15]A significant drawback is the introduction of a new stereocenter upon formation, which can complicate characterization and subsequent reactions. [15]
-
Benzyl vs. Acetal Ethers: The primary distinction is their stability profile. Benzyl ethers are stable to both acids and bases, whereas acetal ethers are cleaved by acid. [5][9]This makes them orthogonal. A synthetic sequence might involve a THP ether to protect an alcohol during a basic reaction, followed by its removal to allow for the benzylation of that same alcohol for subsequent steps that require acid stability.
Sterically Hindered Ethers: The Trityl Group
The triphenylmethyl (trityl, Tr) group is exceptionally bulky. This steric hindrance is its defining feature, allowing for the selective protection of primary alcohols in the presence of secondary or tertiary alcohols. [19][20][21]Like acetal ethers, the trityl group is acid-labile, with deprotection proceeding through the highly stable trityl cation. [19] Substituted trityl groups, such as the 4-methoxytrityl (MMT) and 4,4'-dimethoxytrityl (DMT), offer increased acid lability due to the electron-donating methoxy groups stabilizing the carbocation intermediate. [20][22]This allows for fine-tuned, selective deprotection.
-
Benzyl vs. Trityl Ethers: The trityl group's bulk and acid lability contrast with the benzyl group's moderate size and acid stability. The Tr group is ideal for regioselective protection of primary alcohols, a task more difficult to achieve with the less bulky benzyl group. [23]Their deprotection conditions (acid vs. hydrogenolysis) are completely orthogonal.
Data Summary and Performance Comparison
The following table summarizes the stability and common deprotection conditions for the discussed ether protecting groups.
| Protecting Group | Abbreviation | Stable To | Labile To (Common Cleavage Reagents) | Key Features |
| Benzyl | Bn | Strong Acid, Strong Base, Oxidants, Reductants | Catalytic Hydrogenolysis (H₂, Pd/C); Catalytic Transfer Hydrogenation; Dissolving Metals (Na/NH₃) | High stability; orthogonal to many groups. [1][2] |
| p-Methoxybenzyl | PMB | Strong Base, Mild Acid | Oxidative Cleavage (DDQ, CAN); Stronger Acids (TFA) | Orthogonal to Bn; cleaved oxidatively. [11][24] |
| tert-Butyldimethylsilyl | TBDMS/TBS | Base, Mild Acid, Most Oxidants/Reductants | Fluoride Ion (TBAF); Stronger Acids (AcOH, HCl) | Good stability; fluoride-cleavable; tunable. [25][26] |
| Methoxymethyl | MOM | Strong Base, Organometallics | Acid (e.g., HCl in MeOH) | Acid-labile acetal; stable to base. [16][27] |
| Tetrahydropyranyl | THP | Strong Base, Organometallics, Hydrides | Aqueous Acid (e.g., AcOH/H₂O, PPTS) | Acid-labile; introduces a new stereocenter. [5][15] |
| Trityl | Tr | Base, Hydrogenolysis | Acid (TFA, Formic Acid) | Very bulky; selective for 1° alcohols; acid-labile. [19][20] |
Experimental Protocols
The following are representative, self-validating protocols for key protection and deprotection reactions.
Protocol 1: Benzylation of a Primary Alcohol using NaH and BnBr
Objective: To protect a primary alcohol as a benzyl ether.
Causality: This protocol utilizes the Williamson ether synthesis. Sodium hydride, a strong, non-nucleophilic base, irreversibly deprotonates the alcohol to form a sodium alkoxide. The alkoxide then acts as a nucleophile, displacing the bromide from benzyl bromide in an SN2 reaction to form the stable ether linkage. Anhydrous THF is used as the solvent to prevent quenching of the highly reactive NaH.
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a solution of the primary alcohol (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C to destroy excess NaH, followed by the addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of a Benzyl Ether via Catalytic Transfer Hydrogenation
Objective: To cleave a benzyl ether in a molecule containing other reducible groups.
Causality: This method avoids the use of high-pressure hydrogen gas, which can be less selective. Ammonium formate serves as an in situ source of hydrogen. It decomposes on the surface of the palladium catalyst to generate H₂, which then effects the hydrogenolysis of the C-O benzylic bond. This process is typically faster and operationally simpler than traditional hydrogenation.
Procedure:
-
Dissolve the benzyl-protected substrate (1.0 eq) in methanol or ethanol.
-
Add palladium on carbon (10 wt% Pd, ~0.1 eq by weight of substrate) to the solution.
-
To this stirred suspension, add ammonium formate (5-10 eq) in portions.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction is often complete within 1-3 hours.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be partitioned between water and an organic solvent to remove salts. Dry the organic layer and concentrate to yield the deprotected alcohol, which can be purified further if necessary.
Protocol 3: Orthogonal Deprotection of a PMB Ether with DDQ
Objective: To selectively cleave a PMB ether in the presence of a benzyl ether.
Causality: DDQ is an oxidizing agent that acts as a single-electron acceptor. The electron-rich nature of the PMB group, due to the p-methoxy substituent, allows for facile electron transfer to DDQ, initiating the cleavage mechanism. The corresponding unsubstituted benzyl ether is significantly less electron-rich and reacts at a much slower rate, providing a window for selective deprotection. A mixture of dichloromethane and water is used, as water is required for the hydrolysis of the intermediate oxonium ion. [12][14] Procedure:
-
Dissolve the substrate containing both PMB and benzyl ethers in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v). [14]2. Cool the solution to 0 °C in an ice bath.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq per PMB group) portion-wise. The solution will typically turn dark green or brown.
-
Stir the reaction mixture at 0 °C and monitor closely by TLC. Allow it to warm to room temperature if the reaction is sluggish.
-
Upon consumption of the starting material (typically 1-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by flash column chromatography to separate the deprotected alcohol from the unreacted benzyl ether-containing starting material (if any) and the DDQ-hydroquinone byproduct.
Conclusion
The benzyl ether remains an indispensable tool in organic synthesis due to its high stability and unique deprotection via hydrogenolysis. Its performance, when compared to other ether protecting groups, highlights the core principles of strategic synthesis design. While silyl ethers offer tunable lability and acetal ethers provide robust base stability, the benzyl group's reliability in complex, multi-step syntheses is unparalleled. The ability to fine-tune its reactivity, as exemplified by the PMB group, further expands its utility, enabling sophisticated orthogonal strategies that are critical for the efficient construction of complex molecules. The choice is never about which protecting group is "best," but which is optimal for a specific transformation within a broader synthetic plan.
References
-
Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). Specific removal of o-methoxybenzyl protection by DDQ oxidation. Tetrahedron Letters, 23(8), 885-888. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
-
University of Calgary. (n.d.). Alcohol Protecting Groups. [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]
-
Wright, J. A., Yu, J. Q., & Spencer, J. (2001). Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ. Tetrahedron Letters, 42(24), 4033-4036. [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. [Link]
-
Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. [Link]
-
Willingdon College, Sangli. (n.d.). Protection and deprotection. [Link]
-
Anwer, M. K., Khan, S. A., & Sivanandaiah, K. M. (1978). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Synthesis, 1978(10), 751-752. [Link]
-
Jackson, A. E., & Johnstone, R. A. W. (1976). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (18), 1961-1965. [Link]
-
ResearchGate. (n.d.). ORGANIC SYNTHESIS. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
Budak, Y., et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [Link]
-
Wikipedia. (n.d.). Silyl ether. [Link]
-
Chem-Station. (2014). Benzyl (Bn) Protective Group. [Link]
-
Rychlewska, U., et al. (2020). Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity. Molecules, 25(3), 705. [Link]
-
Organic Chemistry. (2022). MOM Protecting Group Addition. [Link]
-
Sabitha, G., et al. (2002). A Highly Efficient, Mild, and Selective Cleavage of β-Methoxyethoxymethyl (MEM) Ethers by Cerium(III) Chloride in Acetonitrile. Organic Letters, 4(22), 3983-3984. [Link]
-
Cant, A. A., et al. (2015). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Organic Letters, 17(13), 3232-3235. [Link]
-
Yonemitsu, O., et al. (1982). Specific removal of o-methoxybenzyl protection by DDQ oxidation. Semantic Scholar. [Link]
-
Pearson. (2022). Alcohol Protecting Groups: Videos & Practice Problems. [Link]
-
University of Calcutta. (n.d.). Organic Chemistry-4. [Link]
-
SlideShare. (n.d.). Protection of OH group of alcohol. [Link]
-
Wuts, P. G. M. (n.d.). 4.4 Alkoxymethyl Ethers. [Link]
-
Wikipedia. (n.d.). Benzyl group. [Link]
-
Dudley, G. B., et al. (2004). Synthesis of para-methoxybenzyl (PMB) ethers under neutral conditions. Organic & Biomolecular Chemistry, 2(1), 1-3. [Link]
-
Czernecki, S., et al. (2007). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. Journal of Carbohydrate Chemistry, 26(5-6), 291-304. [Link]
-
Vidal, S., et al. (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Chemistry, 16(2), 209-224. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Woerpel, K. A., et al. (2012). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 77(17), 7485-7503. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Benzyl group - Wikipedia [en.wikipedia.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 17. spcmc.ac.in [spcmc.ac.in]
- 18. pubs.acs.org [pubs.acs.org]
- 19. total-synthesis.com [total-synthesis.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 22. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. total-synthesis.com [total-synthesis.com]
- 27. m.youtube.com [m.youtube.com]
A Researcher's Guide to Assessing the Toxicity Profile of Substituted Biphenyl Carboxylic Acids
Substituted biphenyl carboxylic acids (BPCAs) are a cornerstone scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Fenbufen.[1] Their utility, however, is intrinsically linked to their toxicity profile. Subtle changes in the substitution pattern on the biphenyl rings can dramatically alter a compound's safety, efficacy, and metabolic fate.[2] This guide provides drug development professionals with a comprehensive framework for assessing the toxicity of novel BPCA derivatives, integrating structure-activity relationship (SAR) insights with robust, comparative experimental protocols.
Section 1: The Decisive Role of Structure in BPCA Toxicity
The toxicity of a BPCA is not an inherent property of the biphenyl core itself but is profoundly influenced by the nature, position, and combination of its substituents. Understanding these structure-toxicity relationships (STRs) is paramount for designing safer chemical entities from the outset.
-
Lipophilicity and steric hindrance: Generally, increasing the lipophilicity (e.g., by adding alkyl or halogen groups) can enhance cell membrane penetration and, consequently, cytotoxicity.[2] However, this is not always a linear relationship. Large, bulky substituents, particularly at the ortho-positions (2, 2', 6, 6'), can create steric hindrance that may prevent the molecule from interacting with metabolic enzymes or biological targets, sometimes reducing toxicity.[3]
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO2, -CF3) versus electron-donating groups (e.g., -OCH3, -CH3) can significantly alter the electronic distribution of the aromatic rings. This affects the molecule's susceptibility to metabolic activation by cytochrome P450 (CYP) enzymes.[4] For many aromatic compounds, metabolic activation is a prerequisite for toxicity, often leading to the formation of reactive metabolites that can cause cellular damage.[4][5][6][7]
-
Metabolic Activation: The biphenyl scaffold, like other polycyclic aromatic hydrocarbons, can be metabolized to reactive intermediates such as epoxides and quinones.[5][8] These electrophilic species can form covalent adducts with DNA and proteins, leading to genotoxicity and organ-specific damage, particularly hepatotoxicity.[9] The specific substituents determine which metabolic pathways are favored and the stability of any resulting reactive species. For example, hydroxylation of the biphenyl rings is a common metabolic step that can be a detoxification route or a prelude to forming more toxic quinone species.[10]
A rational approach to toxicity assessment, therefore, begins with an analysis of the molecule's structure and a prediction of its likely metabolic fate.
Section 2: A Tiered Strategy for Toxicity Profiling
To efficiently and ethically assess the toxicity of novel BPCAs, a tiered or phased approach is recommended. This strategy progresses from high-throughput in vitro screens to more complex and resource-intensive in vivo studies, allowing for early termination of high-risk candidates.
Caption: Tiered workflow for assessing BPCA toxicity.
Section 3: Comparative Guide to Key In Vitro Toxicity Assays
In vitro assays are the workhorse of early safety assessment, providing rapid, cost-effective data on a compound's potential liabilities. The choice of assay is critical, as different methods measure distinct toxicological endpoints.
Cytotoxicity: Assessing Cell Viability
Cytotoxicity assays provide a general measure of a compound's ability to kill cells. Comparing results from multiple assays with different mechanisms is crucial for a comprehensive assessment.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay [11] | Measures metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases into a colored formazan product.[11] | High-throughput, sensitive, well-established.[12] | Can be confounded by compounds that interfere with mitochondrial respiration or the formazan product. |
| LDH Release Assay [13] | Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane rupture (necrosis).[13] | Directly measures cell death via membrane damage; non-lytic. | Less sensitive for detecting apoptosis or early cytotoxic events.[12][13] |
| Neutral Red Uptake [11] | Measures the uptake of the neutral red dye into the lysosomes of viable cells.[11] | Sensitive to early cytotoxic events; cost-effective. | Can be affected by compounds that alter lysosomal pH.[12] |
Expert Insight: It is advisable to run at least two cytotoxicity assays based on different principles (e.g., MTT for metabolic health and LDH for membrane integrity). A significant divergence in the IC50 values obtained from these assays can provide initial clues about the mechanism of cell death. For instance, a potent IC50 in the LDH assay but a weaker one in the MTT assay might suggest rapid necrotic cell death.
Genotoxicity: The Ames Test
The bacterial reverse mutation assay, or Ames test, is a regulatory-accepted standard for assessing mutagenic potential.[14][15]
Principle: The assay uses several strains of Salmonella typhimurium (and sometimes E. coli) that have mutations in the genes required to synthesize the amino acid histidine (his-).[15][16] The bacteria are exposed to the test compound and plated on a histidine-free medium. Only bacteria that undergo a reverse mutation (reversion) to a his+ state can synthesize their own histidine and form colonies.[15][16] A positive result, indicated by a significant increase in the number of revertant colonies compared to a negative control, suggests the compound is a mutagen.[16]
Causality Behind Experimental Choices:
-
Multiple Strains: Different strains (e.g., TA98, TA100) are used because they detect different types of mutations (frameshift vs. base-pair substitutions).[16] This provides a more comprehensive screen.
-
Inclusion of S9 Fraction: A critical component is the inclusion of a liver homogenate fraction (S9 mix).[16][17] Bacteria lack the metabolic enzymes, particularly CYPs, found in mammals.[16] The S9 fraction provides these enzymes, enabling the detection of "pro-mutagens"—compounds that only become mutagenic after metabolic activation.[17] This is highly relevant for BPCAs, whose toxicity is often metabolism-dependent.[4][6]
Cardiotoxicity: The hERG Assay
Drug-induced inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[18][19] Early assessment of hERG liability is a regulatory requirement and a critical safety checkpoint.[19][20]
Principle: The standard method is automated patch-clamp electrophysiology.[18][21] Cells stably expressing the hERG channel (typically HEK293 or CHO cells) are used.[18] A microelectrode measures the flow of potassium ions through the channel in real-time. The test compound is applied at various concentrations, and any reduction in the hERG current is quantified to determine an IC50 value.[18]
Expert Insight: While a low hERG IC50 is a significant red flag, it doesn't automatically condemn a compound. The risk depends on the therapeutic window—the ratio between the hERG IC50 and the expected therapeutic plasma concentration. A large margin may be acceptable. Further integrated assessments using human iPSC-derived cardiomyocytes, which evaluate multiple ion channels and action potential duration, can provide a more holistic view of pro-arrhythmic risk.[20][22]
Section 4: Experimental Protocols
Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed a human cell line (e.g., HepG2 for liver toxicity screening) into a 96-well plate at a density of 1 x 10^4 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the BPCA test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24 or 48 hours.
-
MTT Addition: Aspirate the medium. Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours, protected from light.[11]
-
Formazan Solubilization: Remove the MTT solution. Add 100 µL of DMSO or another suitable solvent to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation: Grow overnight cultures of the required S. typhimurium strains (e.g., TA98, TA100).[17]
-
Preparation of Mixes: For each test condition (compound concentration, positive/negative controls), prepare a tube containing:
-
Top Agar Addition: Add 2 mL of molten top agar (containing a trace amount of histidine/biotin to allow for a few initial cell divisions) to the tube.[16]
-
Plating: Quickly vortex the tube and pour the contents onto a minimal glucose agar plate.[17] Spread evenly before the top agar solidifies.
-
Incubation: Incubate the plates inverted at 37°C for 48-72 hours.
-
Colony Counting: Count the number of visible revertant colonies on each plate.
-
Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertants that is at least twice that of the negative control.
Section 5: Transition to In Vivo Studies
Positive findings in in vitro assays, particularly for genotoxicity or organ-specific toxicity, warrant careful consideration before proceeding to animal studies. If a compound is deemed to have an acceptable in vitro profile, in vivo studies are necessary to understand its systemic toxicity and establish a safety margin.
Standard guidelines from the Organisation for Economic Co-operation and Development (OECD) should be followed.[23]
-
Acute Systemic Toxicity (OECD 423 or 425): These studies determine the short-term toxicity of a single high dose of the compound and help establish the dose ranges for subsequent studies.[24][25]
-
Repeated Dose Toxicity (e.g., OECD 407): These studies involve administering the compound daily for a set period (e.g., 28 days) to identify target organs of toxicity and the No-Observed-Adverse-Effect Level (NOAEL).
Conclusion
A systematic and multi-parametric approach is essential for accurately assessing the toxicity profile of substituted biphenyl carboxylic acids. By integrating an understanding of structure-toxicity relationships with a tiered testing strategy that employs a comparative suite of in vitro assays, researchers can make informed decisions, prioritize safer candidates, and de-risk their drug development programs. This guide serves as a foundational framework for generating the robust, reproducible safety data required for advancing novel therapeutics toward the clinic.
References
-
Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol. [Link]
-
The Role of Metabolism in Toxicity of Polycyclic Aromatic Hydrocarbons and their Non-genotoxic Modes of Action. PubMed. [Link]
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online. [Link]
-
OECD Guidelines and Validated Methods for in Vivo Testing of Reproductive Toxicity. (2015). ResearchGate. [Link]
-
Microbial Mutagenicity Assay: Ames Test. (2018, March 20). SciSpace. [Link]
-
The Ames Test. University of California, Berkeley. [Link]
-
In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]
-
hERG Safety. Evotec. [Link]
-
Metabolic Activation and Detoxification of Polycyclic Aromatic Hydrocarbons. (2005). Wiley Online Library. [Link]
-
Cytotoxic assays by (a) MTT assay, (b) neutral red cell assay, and (c)... ResearchGate. [Link]
-
OECD GUIDELINE FOR THE TESTING OF CHEMICALS In Vivo Mammalian Alkaline Comet Assay. Semantic Scholar. [Link]
-
OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]
-
Metabolic Activation and Detoxification of Polycyclic Aromatic Hydrocarbons. ResearchGate. [Link]
-
Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. (2017). NIH. [Link]
-
The role of metabolism in the developmental toxicity of polycyclic aromatic hydrocarbon-containing extracts of petroleum substances. PubMed. [Link]
-
Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: A review. (2005, August 1). OSTI.GOV. [Link]
-
2,2'-Disubstituted biphenyls: synthesis and suppressive effect against carbon tetrachloride-induced liver injury. PubMed. [Link]
-
In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. ResearchGate. [Link]
-
In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. OUCI. [Link]
-
hERG Safety Assay. Creative Bioarray. [Link]
-
Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. ResearchGate. [Link]
-
OECD Test Guideline 425. National Toxicology Program (NTP). [Link]
-
423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. National Toxicology Program (NTP). [Link]
-
[Quantitative structure-activity relationships and joint toxicity of substituted biphenyls]. PubMed. [Link]
-
CARTOX (hERG Toxicity Assay). Greenstone Biosciences. [Link]
-
Cardiac Safety Assays. PhysioStim. [Link]
-
hERG toxicity assessment: Useful guidelines for drug design. (2020, June 1). PubMed. [Link]
-
BIPHENYL CARBOXYLIC ACID. Ataman Kimya. [Link]
-
Relationship between structure, toxicity and activity. (2015, January 30). NUS Faculty of Science. [Link]
-
Structure-activity relationship read-across and transcriptomics for branched carboxylic acids. (2023, February 17). PubMed. [Link]
-
(PDF) Mechanisms of drug-induced liver injury. ResearchGate. [Link]
-
Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease. (2025, June 12). Medscape. [Link]
-
Drug-Induced Hepatotoxicity. (2024, September 10). NCBI Bookshelf. [Link]
-
Human Health Effects of Biphenyl: Key Findings and Scientific Issues. (2016). PMC. [Link]
-
Drug-Induced Liver Injury: Pattern Recognition and Future Directions. (2016, January 15). PMC. [Link]
-
Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. (2019). Oriental Journal of Chemistry. [Link]
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 3. 2,2'-Disubstituted biphenyls: synthesis and suppressive effect against carbon tetrachloride-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Metabolism in Toxicity of Polycyclic Aromatic Hydrocarbons and their Non-genotoxic Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of metabolism in the developmental toxicity of polycyclic aromatic hydrocarbon-containing extracts of petroleum substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: A review (Journal Article) | OSTI.GOV [osti.gov]
- 8. worldscientific.com [worldscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bio-protocol.org [bio-protocol.org]
- 15. microbiologyinfo.com [microbiologyinfo.com]
- 16. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 17. scispace.com [scispace.com]
- 18. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 19. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. physiostim.com [physiostim.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. greenstonebio.com [greenstonebio.com]
- 23. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Studies of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid
For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. Off-target interactions can lead to unforeseen toxicities and a diminished therapeutic window, ultimately derailing promising drug development programs. This guide provides an in-depth, comparative framework for evaluating the cross-reactivity of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid, a novel small molecule with therapeutic potential. While specific biological data for this compound is not yet publicly available, this guide outlines a comprehensive, best-practice approach to thoroughly characterize its selectivity profile. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a template for data interpretation, empowering you to design and execute robust cross-reactivity studies.
Introduction: The Criticality of Early Selectivity Profiling
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant portion of failures attributed to safety issues arising from unintended biological interactions.[1] Early and comprehensive assessment of a compound's selectivity, often termed off-target profiling or cross-reactivity studies, is a critical step in mitigating this risk.[1][2] These studies aim to identify interactions with proteins other than the intended therapeutic target, providing a clearer picture of the compound's potential for adverse effects.[1][2] For a molecule like this compound, with its distinct structural motifs—a biphenyl core, a carboxylic acid group, and a benzyloxy moiety—a systematic evaluation of potential off-target binding is essential. This guide will use this molecule as a case study to illustrate a state-of-the-art cross-reactivity workflow.
Postulated Primary Target and Rationale
Given the structural features of this compound, we can postulate a hypothetical primary target to frame our cross-reactivity investigation. The biphenyl scaffold is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[3][4] The carboxylic acid group is also a frequent pharmacophore in COX inhibitors, crucial for binding to the active site. Therefore, for the purpose of this guide, we will hypothesize that This compound is a selective COX-2 inhibitor. This hypothesis will guide our selection of comparator compounds and the design of our screening panels.
Comparator Compounds:
To provide a meaningful comparison, our studies should include established drugs with known selectivity profiles:
-
Celecoxib: A selective COX-2 inhibitor.
-
Ibuprofen: A non-selective COX-1/COX-2 inhibitor.
-
Structurally Related Analogs:
A Multi-Tiered Approach to Cross-Reactivity Profiling
A robust cross-reactivity assessment should follow a tiered approach, starting with broad screening and progressing to more focused, functional assays for any identified off-target "hits."
Caption: A tiered workflow for comprehensive cross-reactivity assessment.
Tier 1: Broad In Vitro Screening
The initial tier focuses on casting a wide net to identify potential off-target interactions using high-throughput screening methods.
3.1.1. In Silico Target Prediction:
Before embarking on wet-lab experiments, computational methods can predict potential off-target interactions based on the chemical structure of this compound. This can help in prioritizing targets for in vitro screening.
3.1.2. Broad Panel Radioligand Binding Assays:
These assays are the cornerstone of early-stage safety pharmacology.[2] Our test compound should be screened against a comprehensive panel of receptors, ion channels, and transporters. Several commercial providers offer such panels (e.g., Eurofins' "Diversity Profile," Reaction Biology's "InVEST44™ Panel").[2][7]
Experimental Protocol: Radioligand Binding Assay (General)
-
Preparation of Membranes: Cell membranes expressing the target receptor are prepared from recombinant cell lines or native tissues.
-
Assay Setup: In a multi-well plate, add the cell membranes, a specific radioligand for the target, and either buffer (for total binding), a high concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound (this compound) at a screening concentration (typically 1-10 µM).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound from unbound radioligand by filtration through a glass fiber filter mat.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific binding caused by the test compound. A significant inhibition (typically >50%) flags a potential off-target interaction.
3.1.3. Enzyme Inhibition Assays:
Given the carboxylic acid moiety, it is prudent to screen against a panel of enzymes, particularly proteases and kinases, where off-target inhibition is a common concern.
Data Presentation: Tier 1 Screening Results
| Target Class | Target | Assay Type | This compound (% Inhibition @ 10 µM) | Celecoxib (% Inhibition @ 10 µM) | Ibuprofen (% Inhibition @ 10 µM) |
| GPCRs | 5-HT2B | Binding | |||
| H1 | Binding | ||||
| Ion Channels | hERG | Binding | |||
| Enzymes | MMP-2 | Inhibition | |||
| PDE4 | Inhibition | ||||
| Transporters | SERT | Binding |
This table presents a template for summarizing the initial screening data.
Tier 2: Hit Confirmation and Functional Assays
Any "hits" identified in Tier 1 must be confirmed and further characterized to understand the functional consequences of the interaction.
3.2.1. Concentration-Response Curves:
For each confirmed hit, a full concentration-response curve should be generated to determine the potency of the interaction (IC50 for inhibition or EC50 for activation).
3.2.2. Cell-Based Functional Assays:
It is crucial to determine if the binding interaction translates into a functional effect. For example, if the compound binds to a G-protein coupled receptor (GPCR), a second messenger assay (e.g., cAMP or calcium flux) should be performed.
Experimental Protocol: cAMP Assay for a Gs-coupled GPCR Hit
-
Cell Culture: Culture a cell line stably expressing the target GPCR.
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.
-
Compound Addition: Treat the cells with varying concentrations of this compound. Include a known agonist as a positive control and a known antagonist for comparison if applicable.
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP levels against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50.
Caption: Logic diagram for selecting appropriate functional assays.
Data Presentation: Tier 2 Functional Assay Results
| Confirmed Off-Target | Binding IC50 (µM) | Functional Assay Type | Functional IC50/EC50 (µM) | Mode of Action |
| Target X (GPCR) | cAMP Assay | Antagonist | ||
| Target Y (Enzyme) | Enzymatic Assay | Inhibitor |
This table provides a template for summarizing hit confirmation and functional data.
Broader Safety and Specificity Assessments
Beyond specific molecular targets, a comprehensive evaluation should include broader assessments of potential liabilities.
Cytochrome P450 (CYP) Inhibition
The benzyloxy and biphenyl moieties suggest a potential for metabolism by and inhibition of CYP enzymes, which can lead to drug-drug interactions. An in vitro screen of the major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is essential.[2]
hERG Channel Blockade
Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. A specific assay to assess the interaction of this compound with the hERG channel is a regulatory requirement.
Tissue Cross-Reactivity (TCR) Studies
For lead candidates progressing towards in vivo studies, TCR studies using immunohistochemistry on a panel of normal human tissues are recommended by regulatory agencies.[8][9] These studies can reveal unexpected tissue binding that may not be identified in screens using recombinant proteins.[8][9] Although primarily used for biologics, they can provide valuable information for small molecules with high affinity off-target interactions.[8][9]
Conclusion and Future Directions
This guide has outlined a systematic and comprehensive strategy for evaluating the cross-reactivity of this compound. By following a tiered approach, from broad in silico and in vitro screening to detailed functional characterization of any identified hits, researchers can build a robust selectivity profile for their compound. The data generated from these studies are invaluable for making informed decisions about which candidates to advance, for designing safer drugs, and for fulfilling regulatory requirements. A thorough understanding of a compound's off-target interactions is not just a regulatory hurdle but a fundamental aspect of rational drug design and a cornerstone of developing safer and more effective medicines.
References
-
Baldo, B. A. (2016). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. Molecules, 21(11), 1489. [Link]
-
Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Current Opinion in Allergy and Clinical Immunology, 3(4), 255-262. [Link]
-
Rive, C. M., & Blumenthal, K. G. (2019). Allergic reactions to small-molecule drugs. American Journal of Health-System Pharmacy, 76(8), 532-541. [Link]
-
Comparative Biosciences, Inc. (n.d.). Tissue Cross-Reactivity Studies. Retrieved January 19, 2026, from [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved January 19, 2026, from [Link]
-
Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved January 19, 2026, from [Link]
-
Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved January 19, 2026, from [Link]
-
Roberts, S. A., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Vascular Pharmacology, 120, 106609. [Link]
-
Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved January 19, 2026, from [Link]
-
Eurofins Discovery. (n.d.). Specialized Pre-IND and Specialty In Vitro Profiling Panels. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 2',6'-Dimethylbiphenyl-3-carboxylic acid. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 2'-Methyl-biphenyl-3-carboxylic acid. Retrieved January 19, 2026, from [Link]
-
Bhargavi, M. V., et al. (2016). Synthesis, Molecular Docking and Biological Evaluation of Novel N-(Benzyloxy)-6-Fluro-Chromone-2-Carboxamides and N-(Benzyloxy)-Chromone-3-Carboxamides as Analgesic and Anti-inflammatory Agents. Der Pharma Chemica, 8(19), 313-321. [Link]
-
Khan, F. A., et al. (2021). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 26(16), 4983. [Link]
Sources
- 1. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. 2',6'-Dimethylbiphenyl-3-carboxylic acid | C15H14O2 | CID 17852404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2'-Methyl-biphenyl-3-carboxylic acid | C14H12O2 | CID 2759814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Tissue Cross-Reactivity Studies | Comparative Biosciences, inc [compbio.com]
- 9. criver.com [criver.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid
Disclaimer: This document provides disposal guidance for 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid based on its chemical structure and established best practices for laboratory waste management. No specific Safety Data Sheet (SDS) for this compound was identified during the compilation of this guide. Therefore, the recommendations herein are derived from data on structurally similar compounds, including substituted biphenyls and carboxylic acids. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations before proceeding with any disposal activities.
Core Principles: Hazard Assessment and Risk Mitigation
Therefore, for the purposes of safe handling and disposal, this compound should be treated as a hazardous substance. The primary guiding principle is the prevention of environmental release and personnel exposure. This is achieved through strict adherence to waste segregation protocols and reliance on certified hazardous waste disposal streams.
Pre-Disposal: Safety and Handling Protocols
Before waste is generated, and during its handling and collection, the following safety measures are mandatory.
Personal Protective Equipment (PPE)
Due to the irritant nature of similar carboxylic acids and aromatic compounds, robust PPE is required to prevent accidental contact[1][2].
-
Eye Protection: Chemical safety goggles and a face shield must be worn at all times.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before each use and disposed of as contaminated solid waste after handling the chemical[4].
-
Body Protection: A flame-resistant lab coat is required. For handling larger quantities or in the event of a spill, a chemical-resistant apron should be worn.
-
Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dusts or aerosols[4][5].
Emergency Procedures
-
Spill: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the initial spill. Collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled hazardous waste container[5][6].
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Avoid using a direct water jet, as it may scatter the material[4].
-
First Aid:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[1][5].
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water[1][5].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention[5].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[4].
-
The Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is a regulated process. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain[5][7][8]. Such actions can lead to severe environmental contamination and significant legal penalties[7][8].
Step 1: Waste Characterization
The compound should be managed as hazardous chemical waste. Based on available data for similar structures, it does not meet the criteria for being acutely toxic (P-listed) waste. Therefore, it falls under the general category of non-acute hazardous waste, regulated under the Resource Conservation and Recovery Act (RCRA)[7][9].
Step 2: Container Selection and Management
Proper containment is critical to prevent leaks and ensure safe transport.
-
Primary Container: Collect waste in a container that is chemically compatible with the substance. High-density polyethylene (HDPE) or glass containers are suitable. Ensure the container is in good condition, free of damage, and has a secure, leak-proof screw-top cap[7][8].
-
Segregation: This waste stream must be segregated from incompatible materials. Do not mix with strong oxidizing agents or strong bases[10]. It is best practice to collect this waste in its own dedicated container.
-
Container Status: Keep the waste container closed at all times except when adding waste[8].
Step 3: Labeling the Waste Container
Accurate labeling is a legal requirement and is essential for safety. The label must be affixed to the container as soon as the first drop of waste is added.
-
The words "Hazardous Waste" must be clearly visible[11].
-
The full chemical name : "this compound". Avoid using abbreviations or formulas.
-
Hazard Identification : Clearly indicate the potential hazards. This can be done using GHS pictograms (e.g., for irritant and environmental hazard) or other warning conventions approved by your institution[11].
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA)[8][11].
-
The SAA must be under the control of laboratory personnel.
-
A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the waste must be removed by EHS within three days[8].
-
Store the container in a location where it cannot be easily knocked over and within a secondary containment system to capture any potential leaks[7].
Step 5: Arranging for Final Disposal
Once the container is full or the experiment is complete, contact your institution's EHS department to arrange for a waste pickup. EHS personnel are trained to handle the final stages of disposal, which involves consolidation and transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF)[12]. The most common and environmentally sound disposal method for this type of organic compound is high-temperature incineration at a permitted facility[13][14][15].
Summary of Disposal Procedures
For quick reference, the key operational parameters are summarized in the table below.
| Parameter | Guideline | Rationale & Reference |
| Waste Category | Non-Acute Hazardous Chemical Waste | Based on structural analysis and RCRA definitions.[7][9] |
| Container Type | High-Density Polyethylene (HDPE) or Glass with a sealed cap. | Ensures chemical compatibility and prevents leaks.[7][8] |
| Required PPE | Safety goggles, face shield, nitrile gloves, lab coat. | Protects against irritation and chemical exposure.[1][4][5] |
| Work Environment | Certified Chemical Fume Hood. | Prevents inhalation of dust or aerosols.[5] |
| Labeling | "Hazardous Waste", Full Chemical Name, Accumulation Date, Hazard Pictograms. | Complies with EPA/OSHA regulations and ensures safe handling.[11] |
| Prohibited Actions | Drain Disposal, Trash Disposal, Mixing with Incompatibles. | Prevents environmental contamination and dangerous reactions.[7][8][10] |
| Final Disposal | Pickup by institutional EHS for incineration by a licensed contractor. | Ensures regulatory compliance and complete destruction of the compound.[8][15] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Laboratory Waste Management: The New Regul
- Regulation of Labor
- Standard Guide for Disposal of Laboratory Chemicals and Samples.
- Safety Data Sheet for 2-Biphenylcarboxylic acid. Fisher Scientific.
- Safety Data Sheet for {[4-(benzyloxy)-3-methoxyphenyl]methyl}(methyl)amine hydrochloride. Aaron Chemicals LLC.
- Safety Data Sheet for Diphenylglycolic acid. Sigma-Aldrich.
- Safety Data Sheet for 3'-Amino-2'-hydroxy-biphenyl-3-carboxylic acid. AK Scientific, Inc.
- Safety Data Sheet for Benzoic acid. National Institute of Standards and Technology (NIST).
- PubChem Compound Summary for 2'-Methylbiphenyl-2-carboxylic acid.
- Proper Disposal Procedures for 2-[3-(Benzyloxy)phenyl]benzaldehyde. BenchChem.
- Safety Data Sheet for 4-Benzyloxyphenol. Fisher Scientific.
- Safety Data Sheet for 3'-Amino-2'-hydroxybiphenyl-3-carboxylic Acid. TCI Chemicals.
- Product Information for this compound. BLDpharm.
- Disposal Options and Requirements for Polychlorinated Biphenyl Waste.
- PubChem Compound Summary for 2',6'-Dimethylbiphenyl-3-carboxylic acid.
- PubChem Compound Summary for 2'-Methyl-biphenyl-3-carboxylic acid.
- Regulatory and Administrative Action Plan for Polychlorinated Biphenyls. Toxic Docs, Environmental Protection Agency.
- Waste disposal technologies for polychlorinated biphenyls.
- 3'-Methoxy-2'-methylbiphenyl-3-carboxylic acid. BOC Sciences.
- Polychlorinated Biphenyl (PCB) Disposal Services. Clean Harbors.
- 3'-METHYL-BIPHENYL-3-CARBOXYLIC ACID. ChemicalBook.
- Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. US Environmental Protection Agency (EPA).
Sources
- 1. fishersci.com [fishersci.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. 2'-Methylbiphenyl-2-carboxylic acid | C14H12O2 | CID 6424523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. aaronchem.com [aaronchem.com]
- 6. aksci.com [aksci.com]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. store.astm.org [store.astm.org]
- 10. fishersci.com [fishersci.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. epa.gov [epa.gov]
- 13. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 14. Waste disposal technologies for polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polychlorinated Biphenyl (PCB) Disposal Services | Clean Harbors [cleanharbors.com]
Comprehensive Safety and Handling Guide for 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid
This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from the known hazards of its constituent functional groups—biphenyls, carboxylic acids, and benzyl ethers—and established best practices for laboratory chemical safety. This document is intended for researchers, scientists, and professionals in drug development and assumes a baseline knowledge of standard laboratory procedures.
Hazard Assessment: A Precautionary Approach
Given the lack of specific toxicological data for this compound, a conservative approach to handling is mandatory. The hazards can be inferred from structurally similar compounds and the functional groups present.
-
Biphenyl Moiety : Biphenyl itself can cause skin and eye irritation.[1][2] Some biphenyl compounds are known to be hazardous to the environment.[1][3]
-
Carboxylic Acid Group : Carboxylic acids are generally weak acids but can be corrosive.[4] They can cause irritation to the skin, eyes, and respiratory tract.[5][6] Reactions with bases can be exothermic.[5]
-
Benzyl Ether Group : Benzyl ethers may cause skin, eye, and respiratory tract irritation.[7][8][9]
Therefore, this compound should be treated as a substance that is potentially irritating to the skin, eyes, and respiratory system, and for which long-term exposure effects are unknown.
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific PPE | Rationale and Standards |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Goggles must conform to ANSI Z87.1 standards.[10] A face shield provides an additional layer of protection against splashes, especially when handling larger quantities or during reactions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Disposable nitrile gloves offer good protection against a range of chemicals for short-term use.[10] Always inspect gloves for tears or degradation before use and dispose of them immediately after handling the compound.[8] |
| Body Protection | A flame-retardant lab coat and chemical-resistant apron. | A fully buttoned lab coat protects the skin from accidental spills. An apron provides an extra layer of chemical resistance. |
| Respiratory Protection | Use in a certified chemical fume hood. | All handling of solid or solutions of this compound should be performed in a well-ventilated chemical fume hood to prevent inhalation of dust or aerosols. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Shoes should fully cover the feet to protect against spills. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. The following diagram and steps outline the recommended procedure.
Caption: Emergency response flowchart for spills and personal exposure.
Disposal Plan: Environmental Responsibility
All waste containing this compound, whether in solid or solution form, must be treated as hazardous waste.
-
Waste Collection : Use a dedicated, clearly labeled, and sealed container for all waste.
-
Compatibility : Do not mix this waste with incompatible materials. Carboxylic acids can react with bases. [4][5]* Regulatory Compliance : Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
By adhering to these comprehensive safety and handling protocols, you can minimize the risks associated with working with this compound and ensure a safe laboratory environment.
References
- HPE Support. Safety Guidelines for Handling Chemicals.
- Cole-Parmer.
- NIOSH - CDC.
- Carl ROTH.
- Carl ROTH.
- University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment.
- Sigma-Aldrich.
- AK Scientific, Inc.
- ChemicalBook.
- Chemical Handling Safety & PPE Requirements.
- Benchchem. Essential Safety and Operational Guide for Handling [1,1'-Biphenyl]-2,2',5,5'-tetrol.
- Hazchem Safety. How To Choose The Right PPE For Chemical Handling.
- Chemical Protection - considerations for PPE when handling hazardous chemicals.
- NOAA. Acids, Carboxylic - CAMEO Chemicals.
- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.
- MedChemExpress. Benzyl 2-naphthyl ether-SDS.
- Labscoop.
- Radco Industries.
- Cornell EHS. Appendix I - Hazards Of Functional Groups.
Sources
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. content.labscoop.com [content.labscoop.com]
- 4. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 5. Acids, Carboxylic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. aksci.com [aksci.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
